MZ-101
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
2839908-40-4 |
|---|---|
Molekularformel |
C25H28FN5O2 |
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
(2S,4R)-4-fluoro-N-[(S)-phenyl-(4-propan-2-ylphenyl)methyl]-1-[2-(2H-triazol-4-yl)acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H28FN5O2/c1-16(2)17-8-10-19(11-9-17)24(18-6-4-3-5-7-18)28-25(33)22-12-20(26)15-31(22)23(32)13-21-14-27-30-29-21/h3-11,14,16,20,22,24H,12-13,15H2,1-2H3,(H,28,33)(H,27,29,30)/t20-,22+,24+/m1/s1 |
InChI-Schlüssel |
VIXMWFGMNPKXHI-SFLYRZDNSA-N |
Isomerische SMILES |
CC(C)C1=CC=C(C=C1)[C@H](C2=CC=CC=C2)NC(=O)[C@@H]3C[C@H](CN3C(=O)CC4=NNN=C4)F |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3CC(CN3C(=O)CC4=NNN=C4)F |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MZ-101, a Selective GYS1 Inhibitor
Executive Summary
MZ-101 is an orally active, potent, and selective small-molecule inhibitor of Glycogen (B147801) Synthase 1 (GYS1), the rate-limiting enzyme responsible for glycogen synthesis in muscle.[1][2][3] Developed as a substrate reduction therapy (SRT), this compound primarily targets Pompe disease, a glycogen storage disorder caused by a deficiency in the acid α-glucosidase (GAA) enzyme.[3][4] Its mechanism centers on noncompetitive, allosteric inhibition of GYS1, which allows it to effectively reduce the pathologic accumulation of glycogen in muscle tissues.[5] this compound acts selectively on the muscle isoform GYS1, with no significant activity against the liver isoform GYS2, thereby avoiding interference with hepatic glycogen metabolism.[3][6][7] Preclinical studies in cellular and animal models of Pompe disease have demonstrated that this compound not only decreases glycogen stores but also corrects downstream cellular pathologies, such as impaired autophagy and metabolic dysregulation.[1][3] It has shown efficacy both as a monotherapy and in an additive capacity with standard-of-care enzyme replacement therapy (ERT).[3][8]
Introduction to Glycogen Synthase 1 (GYS1)
Glycogen Synthase 1 (GYS1) is a crucial enzyme in glycogenesis, catalyzing the transfer of glucose from UDP-glucose to a growing chain of glycogen.[9] As the rate-limiting step in muscle glycogen synthesis, its activity is tightly controlled.[1][3] Regulation occurs through two primary mechanisms:
-
Phosphorylation: GYS1 is inactivated by phosphorylation at multiple serine residues by kinases such as glycogen synthase kinase-3 (GSK-3) and AMP-activated protein kinase (AMPK).[1][9] Dephosphorylation, mediated by protein phosphatase 1 (PP1), activates the enzyme.[9]
-
Allosteric Regulation: Glucose-6-phosphate (G6P) acts as a potent allosteric activator, significantly increasing the enzyme's activity.[5][9]
In the context of Pompe disease, the deficiency of GAA leads to glycogen buildup within lysosomes.[5] This pathological accumulation is associated with an upregulation of GYS1 activity, which exacerbates the disease by further increasing glycogen synthesis.[5][6] Therefore, inhibiting GYS1 presents a direct therapeutic strategy to reduce the substrate responsible for the pathology.
This compound: Potency and Selectivity
This compound was identified through high-throughput screening as a potent inhibitor of GYS1.[5][8] Its efficacy is characterized by its high affinity for GYS1 and its selectivity over the hepatic isoform, GYS2.
Quantitative In Vitro Data
The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency at both the enzymatic and cellular levels.
| Parameter | Target/System | Value | Notes | Source |
| IC₅₀ | Human GYS1 | 0.041 µM | Potency against the purified enzyme. | [2][8][10] |
| Selectivity | Human GYS2 | No inhibition | Demonstrates high selectivity for the muscle isoform over the liver isoform. | [3][7][8] |
| EC₅₀ | Glycogen Reduction | ~500 nM | Effective concentration for reducing glycogen accumulation in both healthy and Pompe patient-derived fibroblasts over 7 days. | [7] |
Core Mechanism of Action
This compound's inhibitory action is not achieved by competing with the enzyme's natural substrates but through a more nuanced allosteric mechanism.
Allosteric and Noncompetitive Inhibition
Studies have shown that this compound functions as a negative allosteric modulator.[5] It binds to a site on the GYS1 enzyme that is distinct from the binding sites for the substrate UDP-glucose and the activator G6P.[5] This is supported by findings that increasing the concentrations of G6P and UDP-glucose raises the half-maximal inhibitory concentration (IC₅₀) of this compound but does not overcome the inhibition, which is characteristic of a noncompetitive mechanism.[5] Furthermore, this compound is effective against both the phosphorylated (less active) and dephosphorylated (active) forms of GYS1, ensuring robust inhibition regardless of the enzyme's activation state.[5][7]
Cellular and In Vivo Effects
The primary therapeutic effect of this compound is the reduction of glycogen synthesis, which has been validated in both cell culture and animal models of Pompe disease.
Substrate Reduction in Pompe Disease Models
In fibroblasts derived from patients with Pompe disease, this compound treatment reduces glycogen accumulation in a dose-dependent manner.[6][7] In the Gaa knockout (GAA-KO) mouse model of Pompe disease, oral administration of this compound effectively inhibits de novo glycogen synthesis in muscle tissue without affecting the liver.[2][6][7]
Quantitative In Vivo Data
Long-term treatment with this compound leads to a significant reduction in the pathological glycogen load in key affected tissues.
| Treatment Duration | Tissue | Effect | Notes | Source |
| 7 Days | Gastrocnemius, Heart, Diaphragm | Significant reduction in glycogen levels. | Short-term treatment demonstrates rapid onset of action in GAA-KO mice. | [1] |
| 14 Weeks | Skeletal Muscle | Up to 58% reduction in glycogen load. | Chronic treatment shows sustained efficacy. | [6] |
| 12 Weeks | Skeletal Muscle | Additive glycogen reduction with ERT. | Combination therapy normalized muscle glycogen concentrations. | [3][11][12] |
Modulation of Cellular Signaling Pathways
Beyond simply reducing glycogen levels, this compound corrects several downstream cellular dysfunctions associated with Pompe disease.
-
AMPK Signaling: In GAA-KO mice, this compound treatment increases the phosphorylation of AMP-activated protein kinase (AMPK).[1][4] The proposed mechanism involves the reduction of glycogen stores, which alleviates the inhibitory binding of glycogen to AMPK, thereby promoting its activation.[1] Activated AMPK helps improve whole-body insulin (B600854) sensitivity and glucose tolerance.[1][4]
-
Autophagy Regulation: Pathological glycogen accumulation in Pompe disease disrupts autophagy. This compound treatment rescues this defect, as evidenced by a reduction in the autophagy marker LC3.[1]
-
GYS1 Phosphorylation: Treatment with this compound also leads to a reduction in the phosphorylation of GYS1 at serine 641, a marker associated with the disease state in GAA-KO mice.[1]
Key Experimental Protocols
The mechanism and efficacy of this compound were elucidated through several key experimental methodologies.
In Vitro GYS1 Inhibition Assay
To determine the IC₅₀ value, a pyruvate (B1213749) kinase/lactate dehydrogenase (PK/LDH) coupled enzyme assay was used.[7]
-
Principle: The activity of GYS1 produces UDP. In the coupled reaction, pyruvate kinase uses UDP to convert phosphoenolpyruvate (B93156) to pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+. The rate of NADH disappearance is monitored spectrophotometrically at 340 nm and is proportional to GYS1 activity.
-
Procedure: Recombinant human GYS1 is incubated with its substrate UDP-glucose, an activator (G6P), and varying concentrations of this compound. The reaction is initiated, and the rate of NADH consumption is measured to calculate the percent inhibition and determine the IC₅₀.
Cellular Glycogen Accumulation Assay
This assay quantifies the effect of this compound on glycogen stores within cells.[7]
-
Principle: Cells are treated with the inhibitor, and total glycogen content is measured, typically using an assay that hydrolyzes glycogen to glucose, which is then quantified via a colorimetric or fluorometric method.
-
Procedure: Human fibroblasts (from healthy or Pompe donors) are cultured for several days in the presence of a dose range of this compound (e.g., 0.001-100 μM for 7 days).[2][7] Cells are then lysed, and the glycogen content is measured and normalized to total protein content. The EC₅₀ for glycogen reduction is then calculated.
In Vivo de novo Glycogen Synthesis Assay
This method uses stable isotopes to directly measure the rate of new glycogen synthesis in live animals.[6][7]
-
Principle: A heavy isotope-labeled glucose tracer (e.g., ¹³C₆-glucose) is administered to animals. The rate of its incorporation into the glycogen pool of various tissues is quantified using mass spectrometry, providing a direct measure of glycogen synthesis.
-
Procedure: Mice (Wild-Type or GAA-KO) receive a single oral dose of this compound. After a short period, a bolus of ¹³C₆-glucose is injected. Tissues (e.g., gastrocnemius, liver) are harvested after a set time (e.g., 4-5 hours).[2][7] Glycogen is extracted, hydrolyzed, and the ¹³C enrichment in the resulting glucose is measured by mass spectrometry to determine the rate of synthesis and the degree of inhibition by this compound.
Conclusion
This compound is a highly selective and potent GYS1 inhibitor that operates through a noncompetitive, allosteric mechanism. By directly targeting the rate-limiting enzyme in muscle glycogen synthesis, it provides an effective substrate reduction therapy for Pompe disease. Its action reduces pathological glycogen accumulation and ameliorates associated cellular defects in AMPK signaling and autophagy. The preclinical data strongly support GYS1 inhibition with this compound as a promising therapeutic strategy for Pompe disease and potentially other glycogen storage disorders.[1][3][8]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule inhibition of glycogen synthase 1 for the treatment of Pompe disease and other glycogen storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule inhibition of glycogen synthase I reduces muscle glycogen content and improves biomarkers in a mouse model of Pompe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - Koch - Annals of Translational Medicine [atm.amegroups.org]
- 7. Small molecule inhibition of glycogen synthase I for the treatment of Pompe disease and other glycogen storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GYS1 inhibitor this compound has activity in Pompe disease models | BioWorld [bioworld.com]
- 9. Glycogen synthase - Wikipedia [en.wikipedia.org]
- 10. selleckchem.com [selleckchem.com]
- 11. mazetx.com [mazetx.com]
- 12. mazetx.com [mazetx.com]
what is the chemical structure of MZ-101
An In-depth Technical Guide to MZ-101: A Selective GYS1 Inhibitor for Glycogen (B147801) Storage Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and selective small-molecule inhibitor of glycogen synthase 1 (GYS1), the rate-limiting enzyme in muscle glycogen synthesis.[1][2][3] It is under preclinical investigation as a substrate reduction therapy for Pompe disease and other glycogen storage disorders.[1][3][4][5] this compound has demonstrated the ability to reduce glycogen accumulation in both in vitro and in vivo models of Pompe disease.[1][4][6] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and preclinical data for this compound.
Chemical Structure and Properties
This compound, also known as GYS1-IN-2, is an orally active compound.[1] Its chemical formula is C25H28FN5O2, and it has a molecular weight of 449.53 g/mol .[7]
-
IUPAC Name: (2S,4R)-1-(2-(1H-1,2,3-triazol-5-yl)acetyl)-4-fluoro-N-((S)-(4-isopropylphenyl)(phenyl)methyl)pyrrolidine-2-carboxamide[7]
-
Appearance: To be determined[7]
-
Purity: >98%[7]
-
Solubility: Soluble in DMSO.[2]
A 2D representation of the chemical structure of this compound is provided below.
Mechanism of Action
This compound is a potent inhibitor of GYS1, with no significant activity against the liver isoform, GYS2, at concentrations up to 100 µM.[4][6] This selectivity is crucial for avoiding off-target effects related to liver glycogen metabolism. The mechanism of inhibition is suggested to be noncompetitive, with this compound acting as a negative allosteric modulator of GYS1.[8][9] This means it binds to a site distinct from the binding sites for UDP-glucose or the allosteric activator glucose-6-phosphate (G6P).[8][9] By inhibiting GYS1, this compound reduces the rate of glycogen synthesis, thereby lowering the accumulation of glycogen in tissues like skeletal muscle, which is a hallmark of Pompe disease.[5][8]
Signaling Pathway of Glycogen Synthesis and this compound Inhibition
Caption: Mechanism of GYS1 inhibition by this compound.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Species | Value | Notes |
| IC50 (GYS1) | Human | 0.041 µM | Potent inhibition of the target enzyme.[1][2][6] |
| IC50 (GYS2) | Human | > 100 µM | High selectivity over the liver isoform.[4] |
| EC50 | Human Fibroblasts | ~500 nM | Effective concentration for reducing glycogen in cells.[4] |
Table 2: In Vivo Efficacy in Pompe Disease Mouse Model
| Treatment | Duration | Outcome |
| This compound (single oral dose) | 5 hours | Dose-dependent reduction of de novo glycogen synthesis in skeletal and cardiac muscle.[1][4] |
| This compound | 4-14 weeks | Up to 58% reduction in muscle glycogen load by 14 weeks.[8][9] |
| This compound in combination with ERT | 12 weeks | Normalized glycogen stores in skeletal muscle.[4][6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
In Vitro Glycogen Synthesis Inhibition Assay
-
Cell Lines: Primary human fibroblasts from healthy donors and patients with Infantile-Onset Pompe Disease (IOPD).[4][8]
-
Treatment: Cells are treated with this compound at concentrations ranging from 0.001 to 100 µM for 7 days.[1][4]
-
Glycogen Measurement: After treatment, cells are lysed, and total glycogen content is quantified. The results are typically normalized to the average glycogen content in DMSO-treated control cells from healthy donors.[4]
-
Data Analysis: The dose-dependent reduction in glycogen is used to calculate the EC50 value.[4]
In Vivo Studies in a Pompe Disease Mouse Model (GAA KO)
-
Animal Model: GAA knockout (KO) mice are a well-established model for Pompe disease.[8]
-
Drug Administration: this compound is administered orally (p.o.) as a single dose or chronically mixed in the chow diet.[1][5]
-
De Novo Glycogen Synthesis Measurement: To assess the direct inhibitory effect of this compound, mice are fed with a stable isotope-labeled 13C6-glucose. The incorporation of 13C into glycogen in various tissues (skeletal muscle, cardiac muscle, liver) is then measured to quantify de novo synthesis.[8]
-
Chronic Efficacy Studies: For long-term studies, mice are treated with this compound, Enzyme Replacement Therapy (ERT), or a combination of both for several weeks (e.g., 4 to 14 weeks).[8][9]
-
Outcome Measures: The primary outcome is the total glycogen content in skeletal muscle. Other parameters analyzed include the phosphorylation state of GYS1, levels of glycolytic intermediates, and markers of autophagolysosomal function.[5][9]
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound is a promising preclinical candidate for the treatment of Pompe disease. Its high potency and selectivity for GYS1, coupled with demonstrated efficacy in reducing muscle glycogen in relevant disease models, support its continued development. The combination of this compound with existing therapies like ERT may offer a synergistic approach to normalize glycogen levels and correct the underlying cellular pathology in Pompe disease.[4][6] Further studies are warranted to elucidate the long-term safety and efficacy of this novel therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Small-molecule inhibition of glycogen synthase 1 for the treatment of Pompe disease and other glycogen storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule inhibition of glycogen synthase I for the treatment of Pompe disease and other glycogen storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. GYS1 inhibitor this compound has activity in Pompe disease models | BioWorld [bioworld.com]
- 7. medkoo.com [medkoo.com]
- 8. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - Koch - Annals of Translational Medicine [atm.amegroups.org]
- 9. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - PMC [pmc.ncbi.nlm.nih.gov]
MZ-101: A Potent and Selective Inhibitor of Glycogen Synthase 1 (GYS1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity of MZ-101, a small-molecule inhibitor, for glycogen (B147801) synthase 1 (GYS1) over its isoform, glycogen synthase 2 (GYS2). The document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant pathways and workflows to support further research and development in glycogen storage diseases, such as Pompe disease.
Quantitative Selectivity of this compound
This compound demonstrates a high degree of selectivity for GYS1, the primary isoform found in muscle tissue, while showing negligible inhibition of GYS2, the liver isoform. This selectivity is crucial for therapeutic applications, as it allows for the targeted reduction of muscle glycogen without affecting the liver's essential role in maintaining glucose homeostasis.[1][2]
The inhibitory potency of this compound has been quantified through in vitro biochemical assays, with the following median inhibitory concentration (IC50) values:
| Target Isoform | IC50 Value (µM) | Notes |
| Human GYS1 | 0.041[1][3][4] | Potent inhibition observed. |
| Human GYS2 | > 100[1] | No significant inhibition at concentrations up to 100 µM. |
| Mouse GYS1 | Similar potency to human GYS1[1] | |
| Mouse GYS2 | Similar selectivity to human GYS2[1] |
This significant difference in IC50 values underscores the high selectivity of this compound for GYS1.
Experimental Methodologies
The selectivity of this compound has been established through a series of in vitro and in vivo experiments.
In Vitro Biochemical Assay for GYS1 and GYS2 Inhibition
A key in vitro method used to determine the IC50 values of this compound is the pyruvate (B1213749) kinase-lactate dehydrogenase (PK-LDH) coupled enzyme assay.[5] This continuous spectrophotometric assay measures the activity of glycogen synthase by coupling the production of UDP to the oxidation of NADH.
Principle: The synthesis of glycogen by GYS1 or GYS2 from UDP-glucose results in the release of UDP. In the presence of pyruvate kinase, UDP is converted back to UTP using phosphoenolpyruvate, which generates pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+. The rate of NADH disappearance, monitored by the decrease in absorbance at 340 nm, is directly proportional to the glycogen synthase activity.
General Protocol Outline:
-
Enzyme Preparation: Recombinant human GYS1 and GYS2 are expressed and purified. The enzymes can be used in their phosphorylated (less active) or dephosphorylated (more active) state.[5][6]
-
Reaction Mixture: The assay is performed in a reaction buffer containing the respective enzyme (GYS1 or GYS2), the substrate UDP-glucose, and the allosteric activator glucose-6-phosphate (G6P).[6] The coupling enzymes (PK and LDH), phosphoenolpyruvate, and NADH are also included.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture to determine its effect on enzyme activity.
-
Data Acquisition: The reaction is initiated by the addition of UDP-glucose, and the change in absorbance at 340 nm is measured over time using a spectrophotometer.
-
Data Analysis: The initial reaction rates are calculated from the linear phase of the absorbance curves. The percentage of inhibition at each this compound concentration is determined relative to a control without the inhibitor. The IC50 value is then calculated by fitting the data to a dose-response curve.
References
- 1. grtc.ucsd.edu [grtc.ucsd.edu]
- 2. Small-molecule inhibition of glycogen synthase 1 for the treatment of Pompe disease and other glycogen storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GYS1 inhibitor this compound has activity in Pompe disease models | BioWorld [bioworld.com]
- 5. Small molecule inhibition of glycogen synthase I for the treatment of Pompe disease and other glycogen storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - Koch - Annals of Translational Medicine [atm.amegroups.org]
MZ-101: A Substrate Reduction Therapy for Glycogen Storage Disorders
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pompe disease, a lysosomal storage disorder resulting from a deficiency in the acid alpha-glucosidase (GAA) enzyme, leads to the pathological accumulation of glycogen (B147801), primarily in muscle tissues. While enzyme replacement therapy (ERT) has been the mainstay of treatment, it has limitations. Substrate reduction therapy (SRT) presents a promising alternative or complementary approach by aiming to decrease the production of glycogen. This technical guide provides a comprehensive overview of MZ-101, a potent and selective small-molecule inhibitor of muscle glycogen synthase 1 (GYS1), and its successor compound, MZE001, as a potential oral SRT for Pompe disease and other glycogen storage disorders. This document details the mechanism of action, preclinical data, and clinical development of this therapeutic strategy, presenting quantitative data in structured tables and illustrating key concepts with diagrams.
Introduction to Substrate Reduction Therapy in Pompe Disease
Pompe disease is characterized by the accumulation of glycogen within lysosomes, leading to progressive muscle weakness, respiratory insufficiency, and, in the infantile-onset form, cardiomyopathy.[1] The standard of care, ERT, involves intravenous infusion of recombinant human GAA (rhGAA) to replace the deficient enzyme. However, ERT has challenges, including the need for frequent infusions, variable efficacy in skeletal muscle, and the potential for immune responses.[1]
Substrate reduction therapy offers a different therapeutic paradigm by targeting the synthesis of glycogen, thereby reducing the amount of substrate that accumulates in the lysosomes. The primary enzyme responsible for glycogen synthesis in muscle is glycogen synthase 1 (GYS1).[1] By inhibiting GYS1, SRT aims to rebalance (B12800153) glycogen metabolism, alleviate cellular pathology, and improve clinical outcomes.
This compound and MZE001: Potent and Selective GYS1 Inhibitors
This compound was identified through a high-throughput screen as a potent and selective small-molecule inhibitor of GYS1.[2] It demonstrates a non-competitive mechanism of inhibition with respect to both the substrate UDP-glucose and the allosteric activator glucose-6-phosphate (G6P).[3] MZE001 is a successor compound to this compound, developed for clinical investigation.[4] Both compounds exhibit high selectivity for the muscle isoform GYS1 over the liver isoform GYS2, which is crucial for maintaining hepatic glycogen metabolism and glucose homeostasis.[2][3]
Mechanism of Action
The therapeutic rationale for GYS1 inhibition in Pompe disease is to decrease the rate of glycogen synthesis to a level that can be managed by the residual or replaced GAA activity, thus preventing pathological accumulation.
Preclinical Data
Extensive preclinical studies in various models have demonstrated the potential of GYS1 inhibition as a therapeutic strategy for Pompe disease.
In Vitro Potency and Selectivity
This compound is a highly potent inhibitor of human GYS1 with an IC50 value of 0.041 µM.[2][5][6] Importantly, it shows selectivity for GYS1 over the hepatic isoform GYS2.[2]
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (µM) | Reference |
| Human GYS1 | PK-LDH coupled enzyme assay | 0.041 | [2][5][6] |
| Human GYS2 | PK-LDH coupled enzyme assay | >100 (not specified, but selective) | [2] |
Cellular Activity
In primary human fibroblasts from both healthy donors and individuals with infantile-onset Pompe disease (IOPD), this compound treatment led to a dose-dependent reduction in glycogen accumulation.
Table 2: Cellular Activity of this compound in Human Fibroblasts
| Cell Type | Parameter | Value | Reference |
| Healthy Donor Fibroblasts | Glycogen reduction EC50 | ~500 nM | |
| IOPD Fibroblasts | Glycogen reduction EC50 | ~500 nM |
In Vivo Efficacy in Animal Models
Studies in mouse and canine models of Pompe disease have demonstrated the in vivo efficacy of GYS1 inhibition.
-
Mouse Model: Chronic oral administration of this compound in a Pompe mouse model (GAA knockout) reduced glycogen accumulation in skeletal muscle with an efficacy comparable to ERT.[1] The combination of this compound and ERT resulted in an additive effect, normalizing muscle glycogen levels.[1][4][6]
-
Canine Model: Treatment with MZE001 in a canine model also led to reduced tissue glycogen, which correlated with a decrease in biomarkers.[3][4]
Table 3: Summary of In Vivo Preclinical Efficacy Data
| Compound | Animal Model | Treatment | Key Findings | Reference |
| This compound | Pompe Mouse (GAA KO) | Monotherapy | Reduced elevated glycogen levels in skeletal muscle. | [4] |
| This compound | Pompe Mouse (GAA KO) | Combination with ERT | Normalized tissue glycogen and restored cellular homeostasis. | [1][4][6] |
| MZE001 | Canine | Monotherapy | Reduced tissue glycogen, correlating with decreased biomarkers. | [3][4] |
| MZE001 | Pompe Mouse (GAA KO) | Monotherapy | Dose-dependent inhibition of de novo glycogen synthesis in muscle. | [3] |
Clinical Development of MZE001
Based on the promising preclinical data, MZE001 advanced into clinical development.
Phase 1 Clinical Trial (NCT05249621)
A Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose study was conducted in 112 healthy volunteers to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of MZE001.[1][7][8][9]
Key Findings:
-
Safety and Tolerability: MZE001 was well-tolerated at single doses up to 480 mg and multiple doses up to 720 mg twice daily for ten days.[1][7][9] Most adverse events were mild.[1]
-
Pharmacokinetics: The plasma half-life of MZE001 was approximately 12 hours, supporting a twice-daily dosing regimen.[7]
-
Pharmacodynamics:
-
Treatment with MZE001 resulted in a dose-dependent reduction in peripheral blood mononuclear cell (PBMC) glycogen, confirming target engagement with GYS1.[1][7][9]
-
In a subset of participants receiving MZE001 480 mg twice daily for ten days, there was a significant reduction in total muscle glycogen and inhibition of acute muscle glycogen synthesis as measured by a ¹³C-glucose tracer study.[10]
-
Table 4: Summary of MZE001 Phase 1 Clinical Trial Results in Healthy Volunteers
| Parameter | Dose | Outcome | Reference |
| Safety | Up to 720 mg BID for 10 days | Well-tolerated | [1][7][9] |
| PBMC Glycogen | Multiple ascending doses | Dose-dependent reduction | [1][7][9] |
| Muscle Glycogen Synthesis | 480 mg BID for 10 days | 64% inhibition | [10] |
| Total Muscle Glycogen | 480 mg BID for 10 days | 41% reduction | [10] |
These positive Phase 1 results have supported the progression of MZE001 to a Phase 2 trial in patients with Pompe disease.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are overviews of the key experimental protocols used in the preclinical and clinical evaluation of this compound/MZE001.
GYS1 Enzyme Inhibition Assay (PK-LDH Coupled Assay)
This in vitro assay measures the enzymatic activity of GYS1 and its inhibition by test compounds.
Principle: The activity of GYS1 produces UDP. In a coupled reaction, pyruvate kinase (PK) uses ATP to phosphorylate UDP to UTP, generating ADP. Lactate dehydrogenase (LDH) then uses NADH to reduce pyruvate (generated from phosphoenolpyruvate (B93156), PEP, by PK) to lactate, oxidizing NADH to NAD+. The rate of GYS1 activity is therefore proportional to the rate of NADH depletion, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.[11][12]
General Protocol Outline:
-
A reaction mixture is prepared containing recombinant human GYS1, UDP-glucose, ATP, phosphoenolpyruvate (PEP), NADH, pyruvate kinase (PK), and lactate dehydrogenase (LDH) in a suitable buffer.
-
The test compound (this compound or MZE001) at various concentrations is added to the reaction mixture.
-
The reaction is initiated, and the decrease in absorbance at 340 nm is monitored over time.
-
The initial reaction rates are calculated and used to determine the IC50 of the inhibitor.
Cellular Glycogen Accumulation Assay
This assay quantifies the effect of GYS1 inhibition on glycogen levels in cultured cells.
General Protocol Outline:
-
Primary human fibroblasts from healthy controls and Pompe patients are cultured in high-glucose medium to promote glycogen synthesis.
-
Cells are treated with varying concentrations of this compound for a specified period (e.g., 7 days).
-
After treatment, cells are lysed, and the total glycogen content is measured using a commercially available glycogen assay kit, which typically involves the enzymatic conversion of glycogen to glucose and subsequent colorimetric or fluorometric detection.
-
The EC50 for glycogen reduction is calculated from the dose-response curve.
In Vivo Glycogen Synthesis Measurement (¹³C-Glucose Tracer Analysis)
This stable isotope tracer method allows for the direct measurement of de novo glycogen synthesis in vivo.
Principle: A subject is administered glucose that has been isotopically labeled with ¹³C. This labeled glucose is then incorporated into newly synthesized glycogen. By measuring the amount of ¹³C-labeled glucose in glycogen from a tissue sample, the rate of de novo glycogen synthesis can be quantified.[2][10][13][14]
General Protocol Outline:
-
Subjects (animal models or human volunteers) are administered an oral solution of ¹³C-labeled glucose (e.g., [U-¹³C₆]-glucose).
-
After a defined period, a muscle tissue biopsy is collected.
-
Metabolites are extracted from the tissue sample.
-
Glycogen is isolated and hydrolyzed to glucose monomers.
-
The isotopic enrichment of ¹³C in the glucose is determined using mass spectrometry (e.g., GC-MS or LC-MS/MS).
-
The rate of glycogen synthesis is calculated based on the incorporation of the ¹³C label.
Conclusion and Future Directions
This compound and its successor MZE001 represent a promising new class of oral substrate reduction therapies for Pompe disease. The potent and selective inhibition of GYS1 has been shown to effectively reduce glycogen accumulation in preclinical models, both as a monotherapy and in combination with ERT. The positive results from the Phase 1 clinical trial of MZE001 in healthy volunteers, demonstrating safety and target engagement, provide a strong rationale for its continued development.
Future studies, including the ongoing Phase 2 trial in patients with Pompe disease, will be critical to establish the clinical efficacy and long-term safety of this therapeutic approach. Key questions to be addressed include the optimal dose in patients, the extent of clinical benefit in terms of muscle function and respiratory outcomes, and the potential for MZE001 to be used as a monotherapy or in combination with existing and next-generation ERTs. The development of GYS1 inhibitors like MZE001 holds the potential to significantly improve the treatment landscape for individuals living with Pompe disease and other glycogen storage disorders.
References
- 1. pompediseasenews.com [pompediseasenews.com]
- 2. benchchem.com [benchchem.com]
- 3. mazetx.com [mazetx.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. GYS1 inhibitor this compound has activity in Pompe disease models | BioWorld [bioworld.com]
- 7. mazetx.com [mazetx.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Maze Therapeutics reports positive data from Pompe disease trial [clinicaltrialsarena.com]
- 10. mdaconference.org [mdaconference.org]
- 11. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Potency and IC50 of MZ-101: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MZ-101 is a potent and selective small-molecule inhibitor of Glycogen (B147801) Synthase 1 (GYS1), the rate-limiting enzyme in muscle glycogen synthesis.[1][2] This technical guide provides an in-depth overview of the in vitro potency, IC50, and relevant experimental methodologies for this compound, designed for professionals in drug development and related scientific fields. This compound has been identified as a promising therapeutic candidate for glycogen storage diseases, such as Pompe disease, by reducing the pathological accumulation of glycogen.[2][3]
Core Quantitative Data
The in vitro inhibitory activity of this compound against its primary target, GYS1, and its selectivity over the related isoform GYS2, have been quantitatively determined. The half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) for cellular glycogen reduction are summarized below.
| Parameter | Target/Effect | Value | Assay Type | Species |
| IC50 | GYS1 Inhibition | 0.041 µM | Pyruvate (B1213749) Kinase/Lactic Dehydrogenase Coupled Enzyme Assay | Human |
| IC50 | GYS2 Inhibition | > 100 µM | Pyruvate Kinase/Lactic Dehydrogenase Coupled Enzyme Assay | Human |
| EC50 | Glycogen Reduction | ~500 nM | Cellular Glycogen Accumulation Assay | Human Fibroblasts |
Table 1: In Vitro Potency and Efficacy of this compound.
Mechanism of Action
This compound functions as a noncompetitive inhibitor of GYS1.[4][5] This was determined by evaluating its inhibitory potency in the presence of varying concentrations of the GYS1 substrate, UDP-glucose, and its allosteric activator, glucose-6-phosphate (G6P). The IC50 of this compound showed only a minor shift with increasing concentrations of both UDP-glucose and G6P, which is consistent with a noncompetitive mechanism of inhibition.[4][5] This suggests that this compound binds to a site on GYS1 that is distinct from the active site and the G6P binding site, acting as a negative allosteric modulator.[4]
Experimental Protocols
In Vitro GYS1 Inhibition Assay (Pyruvate Kinase/Lactic Dehydrogenase Coupled Enzyme Assay)
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of GYS1. The production of UDP by GYS1 is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH), which can be monitored spectrophotometrically.
Materials:
-
Recombinant human GYS1 enzyme
-
This compound
-
UDP-glucose (substrate)
-
Glycogen (primer)
-
Glucose-6-phosphate (G6P, activator)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Assay Buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound, UDP-glucose, G6P, PEP, and NADH in the appropriate assay buffer.
-
Enzyme and Inhibitor Pre-incubation: Add GYS1 enzyme to the wells of a microplate containing serial dilutions of this compound or vehicle control (e.g., DMSO). Allow for a pre-incubation period to facilitate inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of UDP-glucose, glycogen, G6P, PEP, NADH, PK, and LDH to each well.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADH, which is proportional to the rate of UDP production by GYS1.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the kinetic curves. Plot the percentage of GYS1 inhibition against the logarithm of the this compound concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Glycogen Accumulation Assay
This assay measures the ability of this compound to reduce glycogen levels within cells, providing an indication of its cellular potency.
Materials:
-
Human fibroblasts (e.g., from healthy donors or patients with Pompe disease)
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer
-
Glycogen assay kit (e.g., colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed human fibroblasts in a multi-well plate and allow them to adhere and grow for a specified period.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for an extended period (e.g., 7 days) to allow for effects on glycogen synthesis and turnover.[6]
-
Cell Lysis: After the treatment period, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Glycogen Quantification: Determine the glycogen content in the cell lysates using a commercial glycogen assay kit. These kits typically involve the enzymatic conversion of glycogen to glucose, which is then measured in a coupled reaction that produces a colorimetric or fluorescent signal.
-
Data Normalization: Normalize the glycogen levels to the total protein concentration in each sample to account for variations in cell number.
-
Data Analysis: Plot the normalized glycogen levels against the logarithm of the this compound concentration. Calculate the EC50 value, representing the concentration of this compound that causes a 50% reduction in glycogen accumulation, by fitting the data to a suitable dose-response curve.
Visualizations
Signaling Pathway of Glycogen Synthesis and Inhibition by this compound
Caption: Glycogen synthesis pathway and the inhibitory action of this compound on GYS1.
Experimental Workflow for In Vitro GYS1 IC50 Determination
Caption: Workflow for determining the IC50 of this compound against GYS1.
Logical Relationship of this compound's Noncompetitive Inhibition
Caption: Noncompetitive inhibition of GYS1 by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Small-molecule inhibition of glycogen synthase 1 for the treatment of Pompe disease and other glycogen storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - Koch - Annals of Translational Medicine [atm.amegroups.org]
- 5. Small molecule inhibition of glycogen synthase I for the treatment of Pompe disease and other glycogen storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Effect of MZ-101 on Glycogen Metabolism: A Technical Guide
Abstract
MZ-101 is a potent and selective small-molecule inhibitor of glycogen (B147801) synthase 1 (GYS1), the rate-limiting enzyme in muscle glycogen synthesis.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound and its effects on glycogen metabolism, with a focus on its potential as a substrate reduction therapy for glycogen storage diseases (GSDs), particularly Pompe disease.[1][2][4][5] This document details the quantitative effects of this compound from in vitro and in vivo studies, outlines key experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound and its Target
Glycogen is the primary storage form of glucose in animals, and its metabolism is tightly regulated. Glycogenesis, the synthesis of glycogen, is primarily catalyzed by glycogen synthase (GYS). There are two main isoforms of GYS: GYS1, predominantly expressed in muscle and heart, and GYS2, found in the liver.[2][3] In certain GSDs, such as Pompe disease, a deficiency in the enzyme acid alpha-glucosidase (GAA) leads to the pathological accumulation of glycogen in lysosomes, causing progressive muscle weakness and metabolic dysregulation.[2][4][6]
This compound has emerged as a promising therapeutic candidate that operates on the principle of substrate reduction therapy.[2][4][5] By selectively inhibiting GYS1, this compound aims to decrease the rate of glycogen synthesis in muscle tissue, thereby reducing the glycogen burden in affected cells.[2][4] Preclinical studies have demonstrated its efficacy in reducing glycogen levels in both cell cultures and animal models of Pompe disease.[2][3][4]
Mechanism of Action and Signaling Pathway
This compound acts as a direct inhibitor of GYS1.[1] Its selectivity for GYS1 over GYS2 is a key feature, minimizing the impact on liver glycogen metabolism, which is crucial for maintaining systemic glucose homeostasis.[2][3] The activity of GYS1 is regulated by both allosteric activation by glucose-6-phosphate (G6P) and by covalent modification through phosphorylation (which generally inactivates the enzyme). Research suggests that this compound's inhibitory action is noncompetitive.[5]
The signaling pathway for glycogenesis, the target of this compound, is a well-established cascade. Insulin, for example, promotes glycogen synthesis by activating a pathway that leads to the dephosphorylation and activation of GYS1. This compound intervenes directly at the level of the GYS1 enzyme, effectively overriding the stimulatory signals for glycogen synthesis.
Caption: Signaling pathway of insulin-stimulated glycogenesis and the inhibitory action of this compound on GYS1.
Quantitative Data on the Effects of this compound
In Vitro Efficacy
This compound has demonstrated potent and selective inhibition of GYS1 in enzymatic assays.
| Parameter | Species | Value | Reference |
| IC₅₀ for GYS1 | Human | 0.041 µM | [1][3] |
| IC₅₀ for GYS2 | Human | > 100 µM | [3] |
Cellular Efficacy
Studies using fibroblasts from healthy controls and patients with infantile-onset Pompe disease (IOPD) have shown that this compound reduces glycogen accumulation.
| Cell Type | Treatment | Duration | Effect | Reference |
| Healthy Human Fibroblasts | This compound (0.001-100 µM) | 7 days | Inhibition of glycogen synthesis and reduction in glycogen accumulation | [1][3] |
| IOPD Patient Fibroblasts | This compound | 7 days | Reduction in glycogen accumulation | [5][7] |
In Vivo Efficacy in a Mouse Model of Pompe Disease
Chronic oral administration of this compound has been shown to reduce glycogen levels in a mouse model of Pompe disease (GAA-KO mice).
| Tissue | Treatment Duration | Dosage | Glycogen Reduction | Reference |
| Gastrocnemius Muscle | 7 days | Diet-administered | Significant reduction compared to untreated GAA-KO mice | [4][6] |
| Heart | 7 days | Diet-administered | Significant reduction compared to untreated GAA-KO mice | [4][6] |
| Diaphragm | 7 days | Diet-administered | Significant reduction compared to untreated GAA-KO mice | [4][6] |
| Skeletal Muscle | 4-14 weeks | Oral administration | Up to 58% reduction by 14 weeks | [5] |
A single oral dose of this compound has also been shown to inhibit de novo glycogen synthesis in a dose-dependent manner in both wild-type and Pompe mice.[1][3]
Experimental Protocols
In Vitro GYS1/GYS2 Enzyme Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against GYS1 and GYS2.
-
Objective: To quantify the potency and selectivity of this compound.
-
Materials:
-
Recombinant human GYS1 and GYS2 enzymes.
-
UDP-glucose (substrate).
-
Glycogenin (for initiation).
-
A coupled enzyme system (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase) to measure UDP production.
-
NADH and phosphoenolpyruvate.
-
This compound at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, GYS enzyme, and glycogenin.
-
Add this compound at a range of concentrations to the reaction mixture.
-
Initiate the reaction by adding UDP-glucose.
-
The production of UDP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm using a spectrophotometer.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Glycogen Accumulation Assay
This protocol measures the effect of this compound on glycogen content in cultured cells.
-
Objective: To assess the ability of this compound to reduce glycogen stores in a cellular context.
-
Materials:
-
Human fibroblasts (from healthy donors and Pompe patients).
-
Cell culture medium (high glucose).
-
This compound.
-
Glycogen assay kit (e.g., based on the hydrolysis of glycogen to glucose and subsequent colorimetric or fluorometric detection).
-
Cell lysis buffer.
-
-
Procedure:
-
Culture fibroblasts in a high-glucose medium to promote glycogen accumulation.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 7 days).[3]
-
After treatment, wash the cells with PBS and lyse them.
-
Quantify the total protein content of the lysates for normalization.
-
Measure the glycogen content in the lysates using a commercial assay kit according to the manufacturer's instructions.
-
Normalize the glycogen content to the total protein content and compare the results between treated and untreated cells.
-
In Vivo de Novo Glycogen Synthesis Assay (Metabolic Tracer Study)
This protocol quantifies the rate of new glycogen synthesis in live animals.
-
Objective: To measure the in vivo inhibition of glycogen synthesis by this compound.
-
Materials:
-
Wild-type and GAA-KO mice.
-
This compound formulated for oral administration.
-
¹³C₆-glucose (stable isotope tracer).
-
Liquid chromatography-mass spectrometry (LC-MS) equipment.
-
-
Procedure:
-
Administer a single oral dose of this compound or vehicle to the mice.[3]
-
After a specified time, administer an oral bolus of ¹³C₆-glucose.[3]
-
At various time points after the tracer administration, euthanize the animals and collect tissues of interest (e.g., gastrocnemius, heart, liver).[3]
-
Isolate glycogen from the tissues.
-
Hydrolyze the glycogen to glucose.
-
Analyze the incorporation of ¹³C₆-glucose into the glycogen pool using LC-MS.[3]
-
Compare the amount of newly synthesized glycogen between this compound-treated and vehicle-treated animals.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibition of glycogen synthase 1 for the treatment of Pompe disease and other glycogen storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule inhibition of glycogen synthase I for the treatment of Pompe disease and other glycogen storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - Koch - Annals of Translational Medicine [atm.amegroups.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of MZ-101: A Substrate Reduction Approach for Glycogen Storage Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MZ-101, also known as MZE001, is a potent and selective small-molecule inhibitor of glycogen (B147801) synthase 1 (GYS1), the rate-limiting enzyme in muscle glycogen synthesis.[1] Developed by Maze Therapeutics, this compound represents a promising substrate reduction therapy (SRT) for Pompe disease and other glycogen storage disorders.[1][2][3][4] This document provides a comprehensive technical overview of the discovery, preclinical development, and early clinical evaluation of this compound, intended for researchers, scientists, and drug development professionals.
Introduction: The Rationale for GYS1 Inhibition in Pompe Disease
Pompe disease is a rare, inherited metabolic disorder caused by a deficiency of the lysosomal enzyme acid alpha-glucosidase (GAA).[2] This deficiency leads to the accumulation of glycogen within lysosomes, primarily in muscle tissues, resulting in progressive muscle weakness and other severe pathologies.[2] While enzyme replacement therapy (ERT) with recombinant human GAA (rhGAA) is the standard of care, it has limitations, including incomplete clearance of glycogen in skeletal muscle.[1][2]
Substrate reduction therapy (SRT) offers an alternative and potentially complementary approach by aiming to decrease the production of the accumulating substrate.[5] In Pompe disease, the cytosolic synthesis of glycogen, catalyzed by GYS1, contributes to the overall glycogen burden.[6] Therefore, inhibiting GYS1 presents a logical therapeutic strategy to reduce glycogen synthesis and alleviate the pathological accumulation in muscle.[6][7]
Discovery of this compound
This compound was identified through a high-throughput screening campaign designed to discover potent and selective inhibitors of GYS1.[2] The primary goal was to identify a compound that could effectively inhibit the muscle-specific isoform, GYS1, without significantly affecting the liver isoform, GYS2, which is crucial for maintaining glucose homeostasis.[1][2]
High-Throughput Screening
A high-throughput screen was performed using purified phosphorylated GYS1 (GYS1-p) in the presence of a physiological concentration of its allosteric activator, glucose-6-phosphate (G6P).[6] This setup was designed to mimic an intermediate cellular activity state of GYS1, balancing inhibition by phosphorylation and activation by G6P.[6] This screening effort led to the identification of this compound as a promising lead compound.[2][6]
Mechanism of Action
This compound is a noncompetitive, negative allosteric modulator of GYS1.[6][8] This was determined through enzyme kinetic studies where increasing concentrations of the substrate UDP-glucose and the allosteric activator G6P resulted in only a minor shift in the half-maximal inhibitory concentration (IC50) of this compound.[2][8] This suggests that this compound binds to a site on the GYS1 protein that is distinct from the binding sites for both UDP-glucose and G6P.[6][8]
Signaling Pathway of Glycogen Synthesis and this compound Inhibition
The following diagram illustrates the key steps in muscle glycogen synthesis and the point of intervention for this compound.
References
- 1. Small-molecule inhibition of glycogen synthase 1 for the treatment of Pompe disease and other glycogen storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule inhibition of glycogen synthase I for the treatment of Pompe disease and other glycogen storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GYS1 inhibitor this compound has activity in Pompe disease models | BioWorld [bioworld.com]
- 4. yapindo-cdn.b-cdn.net [yapindo-cdn.b-cdn.net]
- 5. mazetx.com [mazetx.com]
- 6. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - Koch - Annals of Translational Medicine [atm.amegroups.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to MZ-101 and its Precursor MZE001: A Substrate Reduction Therapy Approach for Pompe Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pompe disease is a rare and debilitating genetic disorder characterized by the accumulation of glycogen (B147801) in lysosomes due to a deficiency of the enzyme acid alpha-glucosidase (GAA). This accumulation leads to progressive muscle weakness and respiratory failure. While enzyme replacement therapy (ERT) has been the standard of care, it has limitations in efficacy, particularly in skeletal muscle. A promising new therapeutic strategy, substrate reduction therapy (SRT), aims to address this by inhibiting the synthesis of glycogen. This whitepaper provides a comprehensive technical overview of MZ-101 and its clinical development candidate, MZE001, potent and selective small-molecule inhibitors of glycogen synthase 1 (GYS1), the rate-limiting enzyme in muscle glycogen synthesis. Preclinical and clinical data have demonstrated that this approach effectively reduces glycogen levels in muscle tissue, offering a potential new oral treatment modality for patients with Pompe disease, both as a monotherapy and in combination with ERT.
Introduction
Pompe disease, a lysosomal storage disorder, results from mutations in the GAA gene, leading to a deficiency of the lysosomal enzyme acid alpha-glucosidase. This enzymatic defect causes the accumulation of glycogen within the lysosomes of various tissues, with skeletal, cardiac, and smooth muscles being the most severely affected. The progressive glycogen buildup disrupts cellular function, leading to the clinical manifestations of the disease, including profound muscle weakness, respiratory insufficiency, and, in the infantile-onset form, cardiomyopathy.
The current standard of care for Pompe disease is enzyme replacement therapy (ERT) with recombinant human GAA. While ERT has significantly improved outcomes, particularly in infantile-onset Pompe disease, its efficacy in skeletal muscle is often incomplete. This is due to challenges with drug delivery and uptake into muscle cells, leading to continued glycogen accumulation and disease progression in many patients.
Substrate reduction therapy (SRT) offers an alternative and complementary approach to treating Pompe disease. Instead of replacing the deficient enzyme, SRT aims to decrease the production of the substrate that accumulates. In the context of Pompe disease, this substrate is glycogen. By inhibiting glycogen synthase 1 (GYS1), the key enzyme responsible for glycogen synthesis in muscle, SRT can reduce the overall glycogen burden in the cells.
This technical guide focuses on this compound, a potent and selective preclinical GYS1 inhibitor, and its orally bioavailable successor, MZE001, which has advanced into clinical development. We will delve into the mechanism of action, summarize the key preclinical and clinical data, detail relevant experimental protocols, and visualize the underlying biological pathways.
Mechanism of Action: Targeting Glycogen Synthesis
The core of the therapeutic strategy for this compound and MZE001 lies in the selective inhibition of GYS1. GYS1 is the rate-limiting enzyme in the glycogen synthesis pathway, responsible for polymerizing glucose units into glycogen chains. In Pompe disease, although the primary defect is in glycogen breakdown within the lysosome, the continuous synthesis of glycogen in the cytoplasm contributes to the overall cellular glycogen overload.
By inhibiting GYS1, this compound and MZE001 act to:
-
Reduce the rate of glycogen synthesis: This directly decreases the amount of new glycogen being produced in muscle cells.
-
Lower the overall glycogen burden: By slowing the influx of new glycogen, the cell's residual degradative capacity (even in the absence of functional GAA) may be better able to manage the existing glycogen stores.
-
Potentially enhance the efficacy of ERT: By reducing the synthetic arm of glycogen metabolism, ERT's efforts to clear accumulated glycogen may be more effective.
This compound has been characterized as a noncompetitive inhibitor of GYS1, meaning it does not compete with the substrate (UDP-glucose) for the active site.[1] This mode of inhibition can be advantageous as its efficacy is less likely to be overcome by high substrate concentrations.
Signaling Pathway of GYS1 Inhibition
The regulation of GYS1 is complex, involving both allosteric regulation and phosphorylation. Glucose-6-phosphate (G6P) is a key allosteric activator of GYS1. In Pompe disease, alterations in glucose metabolism can lead to increased G6P levels, further stimulating GYS1 activity and exacerbating glycogen accumulation.[1] GYS1 is also regulated by a number of kinases and phosphatases that control its phosphorylation state. Phosphorylation generally inactivates GYS1, while dephosphorylation activates it.
Preclinical Data: this compound
This compound was the initial preclinical candidate that demonstrated the therapeutic potential of GYS1 inhibition.
In Vitro Studies
-
Potency and Selectivity: this compound is a potent inhibitor of human GYS1 with an IC50 of 0.041 µM.[2] Importantly, it shows high selectivity for GYS1 over the liver isoform, GYS2, which is crucial for maintaining hepatic glycogen stores and systemic glucose homeostasis.[3]
-
Cellular Activity: In primary human fibroblasts from both healthy donors and patients with infantile-onset Pompe disease (IOPD), this compound treatment led to a dose-dependent reduction in glycogen accumulation.[3] The mean EC50 for reducing glycogen was approximately 500 nM.[4]
| Parameter | Value | Assay | Reference |
| IC50 (human GYS1) | 0.041 µM | PK-LDH coupled enzyme assay | [2][3] |
| EC50 (Glycogen Reduction) | ~500 nM | Fibroblast glycogen accumulation assay | [4] |
In Vivo Studies
-
Dose-Dependent Glycogen Reduction: In a mouse model of Pompe disease (GAA-KO mice), a single oral dose of this compound resulted in a dose-dependent reduction in the incorporation of labeled glucose into glycogen in skeletal and cardiac muscle, with no effect on the liver.[5]
-
Chronic Treatment Efficacy: Chronic administration of this compound in the diet to GAA-KO mice for 7 days significantly reduced glycogen content in the gastrocnemius, heart, and diaphragm compared to untreated GAA-KO mice.[1][6] A 12-week treatment with this compound alone reduced gastrocnemius glycogen by 49%.[7]
-
Combination with ERT: When combined with ERT for 12 weeks, this compound demonstrated an additive effect, resulting in a 72% reduction in gastrocnemius glycogen.[7]
| Tissue | Glycogen Reduction (7-day treatment) | Reference |
| Gastrocnemius | ~25% | [1] |
| Heart | ~23% | [1] |
| Diaphragm | ~30% | [1] |
| Treatment (12 weeks) | Gastrocnemius Glycogen Reduction | Reference |
| ERT alone | 26% | [3] |
| This compound alone | 49% | [3][7] |
| This compound + ERT | 72% | [7] |
Clinical Development: MZE001
MZE001 is the orally bioavailable clinical candidate that emerged from the this compound program. A Phase 1 clinical trial (NCT05249621) was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of MZE001 in healthy volunteers.[8]
Phase 1 Clinical Trial (NCT05249621)
This randomized, double-blind, placebo-controlled, single and multiple ascending dose study enrolled 112 healthy adult participants.[8][9]
-
Safety and Tolerability: MZE001 was well-tolerated at single doses up to 480 mg and multiple doses up to 720 mg twice daily for 10 days.[10][11] The majority of adverse events were mild.[11]
-
Pharmacokinetics: MZE001 demonstrated a pharmacokinetic profile that supports twice-daily dosing, with a half-life of approximately 12 hours.[11]
-
Pharmacodynamics (Glycogen Reduction):
-
PBMC Glycogen: Treatment with MZE001 for 10 days resulted in a dose-dependent reduction in peripheral blood mononuclear cell (PBMC) glycogen, confirming target engagement.[9][11]
-
Muscle Glycogen: In an exploratory muscle biopsy sub-study, 10 days of treatment with 480 mg of MZE001 twice daily led to a significant reduction in muscle glycogen.[10]
-
| Parameter | Result | Dose | Duration | Reference |
| Muscle Glycogen Synthesis Reduction | ~60% | 480 mg BID | 10 days | [9] |
| Total Muscle Glycogen Reduction | ~50% | 480 mg BID | 10 days | [9] |
| PBMC Glycogen Reduction | ~50% | 480 mg BID | 10 days | [9] |
Experimental Protocols
GYS1 Inhibition Assay (In Vitro)
A common method to assess GYS1 inhibition is a pyruvate (B1213749) kinase/lactate (B86563) dehydrogenase (PK/LDH) coupled enzyme assay.[3]
Principle: The activity of GYS1 is measured by quantifying the production of UDP. The UDP is then used by pyruvate kinase to convert phosphoenolpyruvate (B93156) to pyruvate, which is subsequently reduced to lactate by lactate dehydrogenase, a reaction that consumes NADH. The rate of NADH disappearance is monitored spectrophotometrically at 340 nm and is proportional to the GYS1 activity.
Protocol Outline:
-
Recombinant human GYS1 is incubated with varying concentrations of the inhibitor (e.g., this compound).
-
The enzymatic reaction is initiated by the addition of the substrate, UDP-glucose.
-
The reaction mixture also contains the components of the coupling system: phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH.
-
The decrease in absorbance at 340 nm is measured over time.
-
The rate of reaction is calculated and used to determine the IC50 of the inhibitor.
Glycogen Quantification in Tissue
Glycogen content in muscle tissue can be quantified using an enzymatic hydrolysis method followed by a colorimetric or fluorometric glucose assay.
Principle: Tissue samples are homogenized and treated with an enzyme, such as amyloglucosidase, which breaks down glycogen into glucose monomers. The resulting glucose is then quantified using a glucose assay. The amount of glucose released is proportional to the initial glycogen content of the tissue.
Protocol Outline:
-
Muscle biopsy samples are frozen in liquid nitrogen and stored at -80°C.
-
A small piece of tissue (e.g., 2-3 mg) is dissected and weighed.
-
The tissue is homogenized in an appropriate buffer.
-
The homogenate is treated with amyloglucosidase to hydrolyze glycogen to glucose.
-
A parallel sample is processed without amyloglucosidase to measure the background free glucose.
-
The glucose concentration in both samples is determined using a commercial glucose assay kit (e.g., based on glucose oxidase or hexokinase).
-
The glycogen content is calculated by subtracting the free glucose from the total glucose and is typically expressed as µg of glycogen per mg of tissue.
Conclusion and Future Directions
The development of this compound and its clinical successor, MZE001, represents a significant advancement in the pursuit of novel therapies for Pompe disease. The preclinical data for this compound robustly demonstrated the potential of GYS1 inhibition to reduce glycogen accumulation in key affected tissues, both as a monotherapy and in combination with ERT. The subsequent Phase 1 clinical trial of MZE001 in healthy volunteers has provided promising early clinical validation of this approach, demonstrating that MZE001 is well-tolerated and effectively reduces muscle glycogen.
These findings strongly support the continued clinical development of MZE001 for the treatment of Pompe disease. A Phase 2 trial in patients with Pompe disease is the logical next step to evaluate the efficacy and safety of MZE001 in the target population. Key areas for future investigation will include:
-
Efficacy in Pompe patients: Determining the extent of glycogen reduction and the resulting clinical benefit on muscle function and respiratory parameters in individuals with Pompe disease.
-
Long-term safety: Assessing the long-term safety profile of chronic GYS1 inhibition.
-
Combination therapy: Evaluating the synergistic effects of MZE001 in combination with next-generation ERTs.
-
Biomarker development: Further validating the use of PBMC glycogen as a non-invasive biomarker to monitor treatment response.
References
- 1. Small molecule inhibition of glycogen synthase I reduces muscle glycogen content and improves biomarkers in a mouse model of Pompe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule inhibition of glycogen synthase I for the treatment of Pompe disease and other glycogen storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mmpc.org [mmpc.org]
- 6. Small molecule inhibition of glycogen synthase I reduces muscle glycogen content and improves biomarkers in a mouse model of Pompe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mazetx.com [mazetx.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. mazetx.com [mazetx.com]
- 10. First-in-Human Evaluation of Safety, Pharmacokinetics and Muscle Glycogen Lowering of a Novel Glycogen Synthase 1 Inhibitor for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mazetx.com [mazetx.com]
The Cellular Impact of GYS1 Inhibition by MZ-101: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MZ-101 is a potent and selective small-molecule inhibitor of glycogen (B147801) synthase 1 (GYS1), the rate-limiting enzyme in muscle glycogen synthesis.[1][2] This document provides a comprehensive overview of the cellular effects of GYS1 inhibition by this compound, with a particular focus on its therapeutic potential for Pompe disease and other glycogen storage disorders.[1][2] By acting as a substrate reduction therapy, this compound has demonstrated significant preclinical efficacy in reducing glycogen accumulation and correcting associated cellular pathologies.[1][3] This guide summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to GYS1 and Pompe Disease
Glycogen is the primary storage form of glucose in animals, and its synthesis and degradation are tightly regulated to maintain energy homeostasis. Glycogen synthase 1 (GYS1) is the key enzyme responsible for glycogen synthesis in muscle tissue.[1] In Pompe disease, a deficiency in the lysosomal enzyme acid α-glucosidase (GAA) leads to the pathological accumulation of glycogen within lysosomes, causing progressive muscle damage, autophagolysosomal abnormalities, and metabolic dysregulation.[1][4]
Enzyme replacement therapy (ERT) is the current standard of care for Pompe disease but has limitations, including suboptimal efficacy in skeletal muscle.[1] Substrate reduction therapy (SRT) presents an alternative or complementary approach by aiming to decrease the production of the accumulating substrate.[3] this compound is a first-in-class oral small-molecule inhibitor of GYS1 designed as an SRT for Pompe disease.[1][5]
Mechanism of Action of this compound
This compound functions as a potent and selective, noncompetitive inhibitor of GYS1.[5][6] It does not inhibit the hepatic isoform GYS2, which is crucial for liver glycogen synthesis.[1][6] The inhibitory mechanism of this compound is suggested to be that of a negative allosteric modulator, binding to a site distinct from the binding sites for UDP-glucose or the allosteric activator glucose-6-phosphate (G6P).[5] This is supported by the observation that increasing concentrations of both G6P and UDP-glucose lead to an increase in the half-maximal inhibitory concentration (IC50) of this compound.[5]
Quantitative Data on this compound Activity
The preclinical development of this compound has generated significant quantitative data supporting its potency and efficacy.
| Parameter | Value | Species/System | Reference |
| IC50 for human GYS1 | 0.041 µM | In vitro | [6] |
| Glycogen Reduction in IOPD Fibroblasts | 1.5 to 2 times more glycogen than healthy cells; this compound treatment reduced glycogen in both. | Human | [5] |
| Muscle Glycogen Reduction in Pompe KO Mice (14 weeks) | Up to 58% reduction | Mouse | [5] |
| 13C6-glucose incorporation into glycogen in KO mice muscle | Increased ~2-fold compared to WT; significantly reduced by this compound. | Mouse | [7] |
Cellular Effects of GYS1 Inhibition by this compound
The inhibition of GYS1 by this compound triggers a cascade of beneficial cellular effects, primarily centered around the reduction of glycogen synthesis and the amelioration of downstream pathological consequences.
Reduction of Glycogen Synthesis and Accumulation
The primary cellular effect of this compound is the direct inhibition of GYS1 activity, leading to a dose-dependent reduction in de novo glycogen synthesis.[2] This has been observed in multiple preclinical models:
-
In vitro: this compound effectively inhibits glycogen accumulation in primary fibroblast cultures from both healthy individuals and patients with Infantile-Onset Pompe Disease (IOPD).[5][6]
-
In vivo: In a mouse model of Pompe disease (GAA knockout mice), oral administration of this compound leads to a significant reduction of glycogen stores in skeletal and cardiac muscles.[2][3] Chronic treatment with this compound was shown to be well-tolerated and reduced skeletal muscle glycogen to levels comparable to ERT.[3]
Correction of Cellular Pathology in Pompe Disease
The reduction in glycogen burden by this compound, either alone or in combination with ERT, leads to the correction of abnormal cellular pathways associated with Pompe disease.[1][3] Transcriptional and metabolic profiling of muscle tissue from a Pompe disease mouse model revealed that this compound treatment could substantially correct disease-associated cellular pathology.[3][6] This includes improvements in markers of cellular dysfunction and restoration of cellular homeostasis.[8]
Impact on Glucose Metabolism and Insulin (B600854) Sensitivity
Studies have shown that GYS1 inhibition can influence whole-body glucose metabolism. In a mouse model of Pompe disease, treatment with a GYS1 inhibitor improved glucose tolerance and whole-body insulin sensitivity.[9] This improvement was associated with increased AMP-activated protein kinase (AMPK) phosphorylation.[9] Furthermore, this compound treatment led to a reduction in fasting insulin levels.[9]
Experimental Protocols
In Vitro GYS1 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against GYS1.
-
Methodology: A high-throughput screen was performed using purified phosphorylated GYS1 (GYS1-p) in the presence of a physiological concentration of glucose-6-phosphate (G6P) (0.5 mM).[5] The inhibitory potency of this compound was evaluated across a range of physiologically relevant concentrations of G6P and uridine (B1682114) diphosphate (B83284) (UDP)-glucose.[5] The activity of GYS1 is measured by quantifying the incorporation of radiolabeled glucose from UDP-glucose into glycogen.
Fibroblast Glycogen Accumulation Assay
-
Objective: To assess the effect of this compound on glycogen accumulation in cultured human fibroblasts.
-
Methodology: Primary fibroblast cultures are obtained from healthy individuals and individuals with IOPD.[5] Cells are treated with varying concentrations of this compound (e.g., 0.001-100 μM) for a specified period (e.g., 7 days).[2] Following treatment, cellular glycogen content is quantified using a glycogen assay kit, which typically involves the enzymatic conversion of glycogen to glucose and subsequent colorimetric or fluorometric detection.
In Vivo Glycogen Synthesis Measurement
-
Objective: To measure the rate of de novo glycogen synthesis in vivo.
-
Methodology: Mice are administered a single oral dose of this compound.[6] After a set time, a bolus of stable isotope-labeled 13C6-glucose is administered.[7] After a short period to allow for glucose uptake and incorporation into glycogen, tissues of interest (e.g., skeletal muscle, liver) are harvested.[7] Glycogen is isolated from the tissues, hydrolyzed to glucose, and the amount of 13C-labeled glucose is quantified using mass spectrometry. This allows for the calculation of the rate of new glycogen synthesis.[7]
Animal Studies in Pompe Disease Mouse Model
-
Objective: To evaluate the long-term efficacy and safety of this compound in a mouse model of Pompe disease.
-
Methodology: GAA knockout (KO) mice are used as a model for Pompe disease.[5] Mice are treated chronically with this compound administered in their diet or via oral gavage.[9] Treatment groups may include wild-type mice, KO mice, KO mice treated with this compound, KO mice treated with ERT, and KO mice treated with a combination of this compound and ERT.[5] Over the course of the study (e.g., 4 to 14 weeks), various parameters are assessed, including body weight, muscle strength, and activity levels.[5][9] At the end of the study, tissues are harvested for biochemical analysis (glycogen content), histological examination, and transcriptional and metabolomic profiling.[1][3]
Signaling Pathways and Experimental Workflows
Signaling Pathway of GYS1 in Glycogen Synthesis
Caption: Simplified signaling pathway of GYS1-mediated glycogen synthesis and its inhibition by this compound.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Preclinical experimental workflow for the evaluation of this compound.
Conclusion
This compound represents a promising novel therapeutic strategy for Pompe disease and potentially other glycogen storage disorders.[1] Its potent and selective inhibition of GYS1 leads to a significant reduction in glycogen synthesis and accumulation, addressing the root cause of cellular pathology in these conditions.[3][6] Preclinical studies have demonstrated that this reduction in glycogen burden translates to the correction of cellular dysfunction and improvements in metabolic parameters.[1][9] The data and methodologies presented in this guide underscore the strong scientific rationale for the continued clinical development of this compound as a substrate reduction therapy. A Phase 1 clinical trial in healthy adults was completed in 2022, and the publication of these results is anticipated.[5]
References
- 1. Small-molecule inhibition of glycogen synthase 1 for the treatment of Pompe disease and other glycogen storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule inhibition of glycogen synthase I for the treatment of Pompe disease and other glycogen storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GYS1 inhibitor this compound has activity in Pompe disease models | BioWorld [bioworld.com]
- 7. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - Koch - Annals of Translational Medicine [atm.amegroups.org]
- 8. Maze Therapeutics Presents New Preclinical Data Supporting Advancement of MZE001 as a Potential Treatment for Pompe Disease - Maze Therapeutics [mazetx.com]
- 9. journals.physiology.org [journals.physiology.org]
MZ-101: A Novel Approach to Mitigating Autophagolysosomal Abnormalities in Pompe Disease
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Pompe disease, a rare and debilitating lysosomal storage disorder, is characterized by the deficiency of the lysosomal enzyme acid alpha-glucosidase (GAA). This enzymatic defect leads to the accumulation of glycogen (B147801) within lysosomes, primarily affecting muscle tissues and resulting in progressive muscle weakness and respiratory insufficiency. A key pathological feature of Pompe disease is the significant disruption of the autophagolysosomal pathway, leading to the accumulation of dysfunctional autophagosomes and impaired cellular clearance mechanisms.[1][2] This technical guide provides an in-depth analysis of MZ-101, a novel small molecule inhibitor of glycogen synthase 1 (GYS1), and its impact on the autophagolysosomal abnormalities inherent to Pompe disease. Through a substrate reduction therapy approach, this compound presents a promising therapeutic strategy to alleviate the cellular pathology of this devastating disorder.[2][3]
Core Mechanism of Action of this compound
This compound is a potent and selective inhibitor of glycogen synthase 1 (GYS1), the rate-limiting enzyme in muscle glycogen synthesis.[3][4] By inhibiting GYS1, this compound effectively reduces the production of glycogen, thereby lessening the substrate burden on the deficient lysosomal degradation pathway in Pompe disease. This substrate reduction approach aims to prevent the primary accumulation of glycogen within lysosomes, which is the root cause of the downstream cellular dysfunctions, including the severe autophagolysosomal abnormalities.[3][4] Preclinical studies have demonstrated that this compound can significantly reduce glycogen buildup in skeletal muscle, and when used in combination with enzyme replacement therapy (ERT), it can normalize muscle glycogen concentrations.[3][4]
Quantitative Data on the Efficacy of this compound
The preclinical efficacy of this compound has been demonstrated through both in vitro and in vivo studies. The following tables summarize the key quantitative findings from this research.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type/Condition | Source |
| GYS1 Inhibition (IC50) | 0.041 µM | Human recombinant GYS1 | [4] |
| Glycogen Reduction (EC50) | ~500 nM | Fibroblasts from healthy donors and Pompe disease patients |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Pompe Disease (GAA-KO)
| Parameter | Result | Treatment Duration | Source |
| Muscle Glycogen Reduction | Up to 58% reduction | 14 weeks | |
| Correction of Autophagy Marker (LC3) | Rescued increased levels | Not specified |
Impact on Autophagolysosomal Pathology
Biochemical, metabolomic, and transcriptomic analyses of muscle tissue from a mouse model of Pompe disease have shown that reducing glycogen concentrations with this compound, either alone or in combination with ERT, corrects the associated cellular pathology.[2][3] This includes the amelioration of autophagolysosomal abnormalities. In GAA-KO mice, a model for Pompe disease, there is a notable increase in the autophagy marker LC3; treatment with this compound has been shown to rescue these elevated LC3 levels. However, it was noted that this compound treatment did not appear to reverse impairments in the levels of the lysosomal-associated membrane protein 1 (LAMP1).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway of this compound's action and a typical experimental workflow for assessing its impact on autophagy.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. The following are generalized protocols for key experiments used to assess the impact of this compound on autophagolysosomal abnormalities, based on standard laboratory practices.
Western Blot Analysis of Autophagy Markers (LC3 and p62)
-
Sample Preparation:
-
Homogenize muscle tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometric analysis to quantify the protein bands and determine the LC3-II/LC3-I ratio and p62 levels, normalizing to a loading control such as GAPDH or β-actin.
-
Immunofluorescence Staining for LC3 Puncta
-
Cell Culture and Treatment:
-
Culture muscle cells (e.g., myoblasts or fibroblasts) on coverslips.
-
Treat the cells with this compound at various concentrations for the desired duration.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Permeabilize the cells with a detergent such as Triton X-100 or saponin (B1150181) in PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., PBS with bovine serum albumin and normal goat serum).
-
Incubate the cells with a primary antibody against LC3.
-
Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number and intensity of LC3 puncta per cell to assess autophagosome formation.
-
Conclusion
This compound represents a promising substrate reduction therapy for Pompe disease with the potential to correct the underlying cellular pathology, including significant autophagolysosomal abnormalities. By selectively inhibiting GYS1, this compound reduces the accumulation of lysosomal glycogen, thereby alleviating the cellular stress that leads to impaired autophagy. The preclinical data strongly support the continued investigation of this compound as a monotherapy or in combination with ERT for the treatment of Pompe disease. Further research is warranted to fully elucidate the downstream effects of GYS1 inhibition on the intricate network of cellular clearance pathways and to translate these promising preclinical findings into effective clinical therapies for patients.
References
- 1. Small molecule inhibition of glycogen synthase I for the treatment of Pompe disease and other glycogen storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of glycogen synthase 1 for the treatment of Pompe disease and other glycogen storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. GYS1 inhibitor this compound has activity in Pompe disease models | BioWorld [bioworld.com]
The Pharmacodynamics of MZ-101: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of MZ-101, a potent and selective small-molecule inhibitor of glycogen (B147801) synthase 1 (GYS1). This compound is under investigation as a substrate reduction therapy for Pompe disease and other glycogen storage disorders. This document details the mechanism of action, quantitative efficacy, and the experimental protocols used to characterize this compound.
Core Mechanism of Action
This compound functions as a noncompetitive, allosteric inhibitor of GYS1, the rate-limiting enzyme in muscle glycogen synthesis.[1][2][3] By binding to an allosteric site on the GYS1 enzyme, this compound reduces its catalytic activity, thereby decreasing the rate of glycogen synthesis. This mechanism is independent of the binding of the natural substrate, UDP-glucose, and the allosteric activator, glucose-6-phosphate (G6P).[1][4] This mode of inhibition allows this compound to effectively reduce glycogen production across various physiological states of GYS1 phosphorylation and G6P concentration.[1]
Quantitative Pharmacodynamic Data
The potency and efficacy of this compound have been quantified across a range of in vitro and in vivo experimental systems. The following table summarizes the key quantitative data.
| Parameter | Species/System | Value | Reference(s) |
| IC50 | Human GYS1 | 0.041 µM | [5][6][7] |
| Selectivity | Human GYS2 | No inhibition up to 100 µM | [1][7] |
| EC50 (Glycogen Reduction) | Healthy Human Fibroblasts | ~500 nM | [1] |
| EC50 (Glycogen Reduction) | Pompe Disease Patient Fibroblasts | ~500 nM | [1] |
Signaling Pathway and Mechanism of Inhibition
The synthesis of glycogen is a critical process for glucose homeostasis, primarily regulated by GYS1 in muscle tissue. GYS1 activity is modulated by its substrate, UDP-glucose, and allosterically activated by G6P. This compound exerts its inhibitory effect by binding to a distinct allosteric site on GYS1, which induces a conformational change that reduces the enzyme's catalytic efficiency, irrespective of substrate or activator binding.
Figure 1: Allosteric Inhibition of GYS1 by this compound.
Experimental Protocols
In Vitro GYS1 and GYS2 Enzyme Activity Assay (PK/LDH Coupled Assay)
This assay determines the inhibitory potency of this compound on recombinant GYS1 and GYS2. The activity of glycogen synthase is measured by quantifying the production of UDP, which is coupled to the oxidation of NADH by pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).
Materials:
-
Recombinant human GYS1 and GYS2
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
UDP-glucose
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Glucose-6-Phosphate (G6P)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
This compound
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PK, LDH, PEP, and NADH.
-
Add recombinant GYS1 or GYS2 to the reaction mixture.
-
Add varying concentrations of this compound to the wells of a microplate.
-
Initiate the reaction by adding UDP-glucose and G6P.
-
Immediately measure the decrease in absorbance at 340 nm over time at 25°C.
-
The rate of NADH oxidation is proportional to GYS activity.
-
Calculate the IC50 value by plotting the percent inhibition against the log concentration of this compound.[1][8][9][10][11][12]
Human Fibroblast Glycogen Accumulation Assay
This cell-based assay evaluates the effect of this compound on glycogen synthesis and accumulation in human fibroblasts from both healthy donors and Pompe disease patients.
Materials:
-
Primary human dermal fibroblasts (healthy and Pompe)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
High-glucose medium
-
Low-energy medium (low glucose, low serum)
-
This compound
-
Glycogen quantification kit
Procedure:
-
Culture human fibroblasts in standard growth medium until confluent.[13][14]
-
Incubate cells in high-glucose medium for 7 days to promote glycogen storage.[1]
-
Switch to low-energy medium containing varying concentrations of this compound (e.g., 0.001-100 µM) for 7 days.[1][5]
-
Lyse the cells and quantify the total glycogen content using a commercial assay kit.
-
Determine the EC50 for glycogen reduction by plotting the percentage of glycogen content relative to vehicle-treated cells against the log concentration of this compound.[1]
In Vivo Pharmacodynamics in a Pompe Disease Mouse Model
This protocol assesses the in vivo efficacy of this compound in reducing glycogen accumulation in a GAA knockout (KO) mouse model of Pompe disease.
Materials:
-
GAA KO mice and wild-type (WT) littermates
-
This compound formulated for oral administration (e.g., in chow or by oral gavage)[5][15]
-
¹³C₆-glucose for metabolic tracer studies
-
Liquid chromatography-mass spectrometry (LC-MS) for tracer analysis
-
Tissue homogenization equipment
-
Glycogen quantification assay reagents
Procedure:
-
House GAA KO and WT mice under standard conditions with ad libitum access to food and water.[1]
-
Administer this compound orally at various doses (e.g., 2-200 mg/kg) as a single dose or chronically mixed in the diet.[1][5][15]
-
For metabolic tracer studies, administer an oral bolus of ¹³C₆-glucose and monitor its incorporation into glycogen over several hours.[1]
-
At the end of the treatment period, euthanize the mice and collect tissues of interest (e.g., gastrocnemius, heart, diaphragm, liver).
-
Homogenize the tissues and quantify total glycogen content.
-
For tracer studies, analyze tissue homogenates by LC-MS to measure the incorporation of ¹³C₆-glucose into glycogen.[1]
-
Compare glycogen levels and tracer incorporation between treated and untreated animals to determine the in vivo efficacy of this compound.
Preclinical Development Workflow
The preclinical evaluation of this compound followed a logical progression from initial discovery to in vivo proof-of-concept. This workflow is crucial for identifying and characterizing novel therapeutic candidates.
Figure 2: Preclinical Development Workflow for this compound.
References
- 1. Small molecule inhibition of glycogen synthase I for the treatment of Pompe disease and other glycogen storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GYS1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. Molecular basis for the regulation of human glycogen synthase by phosphorylation and glucose-6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucose-6-Phosphate–Mediated Activation of Liver Glycogen Synthase Plays a Key Role in Hepatic Glycogen Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. GYS1 inhibitor this compound has activity in Pompe disease models | BioWorld [bioworld.com]
- 8. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 9. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Human fibroblast culturing [protocols.io]
- 14. buckinstitute.org [buckinstitute.org]
- 15. journals.physiology.org [journals.physiology.org]
The Potential of MZ-101, a Novel GYS1 Inhibitor, in Glycogen Storage Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data and therapeutic potential of MZ-101, a first-in-class, selective small-molecule inhibitor of glycogen (B147801) synthase 1 (GYS1). This compound is being investigated as a substrate reduction therapy (SRT) for Pompe disease and other glycogen storage diseases (GSDs) characterized by excessive glycogen accumulation in muscle tissues.
Executive Summary
Glycogen storage diseases are a group of inherited metabolic disorders caused by defects in the enzymes responsible for glycogen synthesis or breakdown. In several GSDs, the pathological accumulation of glycogen in tissues, particularly muscle, leads to severe cellular dysfunction and clinical manifestations. This compound offers a novel therapeutic approach by directly targeting the rate-limiting enzyme in muscle glycogen synthesis, GYS1. Preclinical studies have demonstrated that this compound potently and selectively inhibits GYS1, leading to a reduction in glycogen content in both cellular and animal models of Pompe disease. This guide will detail the mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate this compound, providing a comprehensive resource for the scientific community.
Mechanism of Action: Substrate Reduction via GYS1 Inhibition
This compound is an orally active small molecule that selectively inhibits the muscle isoform of glycogen synthase, GYS1, with high potency.[1] GYS1 is the key enzyme responsible for the final step in glycogen synthesis, polymerizing UDP-glucose into glycogen. In contrast, the liver isoform, GYS2, is crucial for maintaining blood glucose homeostasis. This compound exhibits significant selectivity for GYS1 over GYS2, a critical feature for minimizing the risk of hepatic adverse effects.[2]
The therapeutic rationale for GYS1 inhibition in certain GSDs is to reduce the rate of glycogen synthesis, thereby mitigating the pathological accumulation of glycogen that drives disease progression. This approach is known as substrate reduction therapy (SRT). In Pompe disease, the deficiency of the lysosomal enzyme acid alpha-glucosidase (GAA) leads to the accumulation of glycogen within lysosomes, causing cellular damage. Studies have shown that in Pompe disease models, the GYS1-mediated glycogen synthesis pathway is pathologically upregulated, exacerbating glycogen buildup.[2] By inhibiting GYS1, this compound aims to decrease the influx of glycogen into the lysosome, thereby alleviating the cellular pathology.
Caption: Signaling pathway of this compound action in Pompe disease.
Quantitative Preclinical Data
The preclinical efficacy of this compound has been evaluated in a series of in vitro and in vivo studies. The key quantitative findings are summarized below.
Table 1: In Vitro Potency and Cellular Activity of this compound
| Parameter | Enzyme/Cell Type | Value | Reference |
| IC50 | Human GYS1 | 0.041 µM | [1] |
| IC50 | Human GYS2 | > 100 µM | [2] |
| EC50 | Healthy Human Fibroblasts | ~500 nM | [2] |
| EC50 | Pompe Patient Fibroblasts | ~500 nM | [2] |
Table 2: In Vivo Efficacy of this compound in a Pompe Disease Mouse Model (GAA Knockout)
| Treatment Group | Dose | Duration | Tissue | Glycogen Reduction vs. Vehicle | Reference |
| This compound | 2 - 200 mg/kg (single dose) | 5 hours | Skeletal Muscle | Dose-dependent | [1] |
| This compound | 2 - 200 mg/kg (single dose) | 5 hours | Cardiac Muscle | Dose-dependent | [1] |
| This compound | 2 - 200 mg/kg (single dose) | 5 hours | Liver | No significant change | [2] |
| This compound | Chronic Dosing | 4-14 weeks | Skeletal Muscle | Up to 58% | [2] |
| This compound + ERT | Chronic Dosing | 12 weeks | Skeletal Muscle | Normalized glycogen levels | [2] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
In Vitro GYS1/GYS2 Enzyme Inhibition Assay
A pyruvate (B1213749) kinase-lactate dehydrogenase (PK-LDH) coupled enzyme assay was utilized to determine the inhibitory potency of this compound on recombinant human GYS1 and GYS2.[2]
-
Principle: The activity of glycogen synthase produces UDP. In the presence of phosphoenolpyruvate (B93156) (PEP) and pyruvate kinase (PK), UDP is converted to UTP and pyruvate. Pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), a process that oxidizes NADH to NAD+. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the GYS activity.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT.
-
Substrates: UDP-glucose, glycogen primer.
-
Coupling Enzymes: PK, LDH.
-
Cofactors: PEP, NADH.
-
Enzyme: Recombinant human GYS1 or GYS2.
-
Inhibitor: this compound at various concentrations.
-
-
Procedure:
-
Reactions were performed in 96-well plates.
-
All reagents except UDP-glucose were added to the wells and pre-incubated.
-
The reaction was initiated by the addition of UDP-glucose.
-
The decrease in absorbance at 340 nm was measured kinetically at 30°C using a plate reader.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Glycogen Accumulation Assay in Human Fibroblasts
The effect of this compound on glycogen accumulation was assessed in primary human dermal fibroblasts from healthy donors and patients with Pompe disease.[2]
-
Cell Culture:
-
Fibroblasts were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.
-
-
Treatment:
-
Cells were seeded in 96-well plates and allowed to adhere.
-
The medium was replaced with a fresh medium containing various concentrations of this compound or vehicle (DMSO).
-
Cells were treated for 7 days to allow for glycogen accumulation.[1]
-
-
Glycogen Quantification:
-
After treatment, cells were washed with PBS and lysed.
-
The glycogen in the cell lysates was hydrolyzed to glucose using amyloglucosidase.
-
The resulting glucose concentration was measured using a commercially available glucose oxidase-based colorimetric or fluorometric assay kit.
-
Total glycogen content was normalized to the total protein content of the cell lysate, determined by a BCA assay.
-
EC50 values were determined from the dose-response curves.
-
Caption: Preclinical experimental workflow for this compound evaluation.
In Vivo De Novo Glycogen Synthesis Assay in Mice
The ability of this compound to inhibit glycogen synthesis in vivo was evaluated in wild-type and GAA knockout (KO) mice using a stable isotope tracer.[2]
-
Animal Model:
-
Male C57BL/6J (wild-type) and B6;129-Gaatm1Rabn/J (GAA KO) mice were used.
-
Animals were housed under standard conditions with ad libitum access to food and water.
-
-
Drug Administration:
-
This compound was formulated for oral administration.
-
Mice received a single oral dose of this compound at various concentrations (2-200 mg/kg) or vehicle.[1]
-
-
Tracer Administration:
-
Following drug administration, mice were administered a bolus of 13C6-glucose via intraperitoneal injection.
-
-
Tissue Collection and Analysis:
-
At a specified time point after tracer administration (e.g., 4 hours), mice were euthanized.
-
Skeletal muscle (gastrocnemius), cardiac muscle, and liver tissues were rapidly excised and flash-frozen in liquid nitrogen.
-
Glycogen was extracted from the tissues.
-
The incorporation of 13C-glucose into glycogen was quantified using gas chromatography-mass spectrometry (GC/MS).
-
The percent inhibition of de novo glycogen synthesis was calculated relative to vehicle-treated animals.
-
Potential in Other Glycogen Storage Diseases
While the majority of the preclinical data for this compound has been generated in the context of Pompe disease (GSD Type II), its mechanism of action suggests potential therapeutic utility in other GSDs where muscle glycogen accumulation is a primary pathological feature. These may include:
-
Lafora Disease (a progressive myoclonus epilepsy): Characterized by the formation of insoluble glycogen-like inclusions (Lafora bodies) in various tissues, including muscle. Reducing the overall rate of glycogen synthesis could potentially decrease the formation of these toxic aggregates.
-
Glycogen Storage Disease Type III (Cori Disease) and Type IV (Andersen Disease): These diseases involve the accumulation of structurally abnormal glycogen. While the primary defects are in debranching and branching enzymes, respectively, reducing the overall glycogen load through GYS1 inhibition could be beneficial.
-
Glycogen Storage Disease Type V (McArdle Disease) and Type VII (Tarui Disease): These are myopathies characterized by an inability to break down muscle glycogen for energy, leading to exercise intolerance and muscle damage. While seemingly counterintuitive, a reduction in muscle glycogen stores could potentially alleviate some of the chronic muscle pathology, although this would require careful investigation.
Further preclinical studies are warranted to explore the efficacy of this compound in animal models of these and other GSDs.
Conclusion and Future Directions
This compound is a promising preclinical candidate for the treatment of Pompe disease and potentially other glycogen storage diseases. Its high potency and selectivity for GYS1, coupled with demonstrated efficacy in reducing glycogen accumulation in cellular and animal models, support its continued development. The data suggest that this compound could be effective as a monotherapy or in combination with existing treatments like enzyme replacement therapy. Future research should focus on long-term safety and efficacy studies, as well as the exploration of its therapeutic potential across a broader range of GSDs. Clinical trials will be essential to determine the safety, tolerability, and efficacy of this novel therapeutic approach in patients.
References
Methodological & Application
Application Notes and Protocols for In Vivo Administration of MZ-101 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
MZ-101 is a potent and selective, orally active small-molecule inhibitor of glycogen (B147801) synthase 1 (GYS1).[1][2][3] GYS1 is the rate-limiting enzyme in muscle glycogen synthesis.[4] this compound has shown preclinical promise in reducing glycogen accumulation in cellular and mouse models of Pompe disease and other glycogen storage disorders.[1][3][4] By inhibiting GYS1, this compound acts as a substrate reduction therapy, decreasing the production of glycogen in skeletal muscle.[5] It does not inhibit the related isoform GYS2, which is essential for synthesizing liver glycogen, suggesting a muscle-specific effect.[3][4] Preclinical studies have demonstrated that this compound is well-tolerated in mice and can reduce glycogen buildup in skeletal muscle, with efficacy comparable to enzyme replacement therapy (ERT).[3][4] Furthermore, combination therapy with ERT has shown an additive effect, leading to the normalization of muscle glycogen concentrations.[3][4]
Mechanism of Action
This compound functions as a negative allosteric modulator of GYS1.[5] It binds to a site on the GYS1 protein distinct from the binding sites for UDP-glucose or the activator glucose-6-phosphate (G6P).[5] This noncompetitive inhibition effectively reduces the rate of glycogen synthesis in muscle tissue.[5] In the context of Pompe disease, where a deficiency in the acid α-glucosidase (GAA) enzyme leads to lysosomal glycogen accumulation, this compound reduces the overall glycogen burden on the cell.[5]
Quantitative Data Summary
| Parameter | Value | Species/Model | Source |
| IC50 | 0.041 µM | Human GYS1 | [1][2][3] |
| Administration Route | Oral (p.o.) | Mice (Wild-type and Pompe GAA KO) | [1] |
| Dosage Range | 2-200 mg/kg | Mice (Wild-type and Pompe GAA KO) | [1] |
| Treatment Duration | Single dose (for 5 hours) to chronic (4 to 14 weeks) | Mice (Pompe GAA KO) | [1][6] |
| Effect | Dose-dependent reduction of glycogen in skeletal and cardiac muscle | Mice (Wild-type and Pompe GAA KO) | [1][3] |
| Formulation 1 | DMSO, PEG300, Tween80, ddH2O | In vivo studies | [2] |
| Formulation 2 | DMSO, Corn oil | In vivo studies | [2] |
Experimental Protocols
1. Preparation of this compound Formulation
Two example formulations for oral administration are provided below. The choice of vehicle may depend on the specific experimental design and mouse model.
Formulation 1: Aqueous-based Vehicle
This formulation is suitable for achieving a clear solution for administration.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween® 80 (Polysorbate 80), sterile
-
Deionized distilled water (ddH2O), sterile
-
-
Procedure (for a 1 mL working solution):
-
Prepare a stock solution of this compound in DMSO (e.g., 90 mg/mL, use fresh DMSO).[2]
-
In a sterile microcentrifuge tube, add 50 µL of the this compound/DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween® 80 and mix until the solution is clear.
-
Add 500 µL of ddH2O to bring the final volume to 1 mL.
-
Mix thoroughly. The solution should be used immediately for optimal results.[2]
-
Formulation 2: Oil-based Vehicle
This formulation may be considered for different pharmacokinetic profiles.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
-
Procedure (for a 1 mL working solution):
-
Prepare a stock solution of this compound in DMSO (e.g., 11 mg/mL).[2]
-
In a sterile microcentrifuge tube, add 50 µL of the this compound/DMSO stock solution.
-
Add 950 µL of corn oil.
-
Mix thoroughly until a uniform suspension is achieved. The mixed solution should be used immediately for optimal results.[2]
-
2. In Vivo Administration Protocol
-
Animal Models:
-
Wild-type mice (e.g., C57BL/6)
-
Pompe disease model mice (e.g., GAA knockout mice)
-
-
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Dose Calculation: Calculate the volume of the this compound formulation to be administered based on the desired dose (e.g., in mg/kg) and the individual mouse's body weight.
-
Administration:
-
Administer the calculated volume of the this compound formulation orally (p.o.) using a gavage needle.
-
Ensure proper technique to avoid injury to the esophagus or aspiration.
-
-
Treatment Schedule:
-
Monitoring:
-
Monitor the animals regularly for any signs of toxicity or adverse effects.
-
Record body weight at regular intervals.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice according to approved institutional guidelines.
-
Collect tissues of interest (e.g., skeletal muscle, cardiac muscle, liver) for downstream analysis, such as glycogen content measurement, biochemical assays, and transcriptomic analysis.
-
-
Visualizations
Caption: Mechanism of action of this compound in the context of Pompe disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. GYS1 inhibitor this compound has activity in Pompe disease models | BioWorld [bioworld.com]
- 4. Small-molecule inhibition of glycogen synthase 1 for the treatment of Pompe disease and other glycogen storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - Koch - Annals of Translational Medicine [atm.amegroups.org]
- 6. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MZ-101 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MZ-101 is a potent and selective small-molecule inhibitor of Glycogen (B147801) Synthase 1 (GYS1), the rate-limiting enzyme in muscle glycogen synthesis.[1] It operates as a negative allosteric modulator, binding to a site distinct from the active site for UDP-glucose or the allosteric activator glucose-6-phosphate (G6P).[2][3] this compound exhibits high selectivity for GYS1 over the hepatic isoform GYS2, making it a valuable tool for studying glycogen metabolism in muscle and other tissues expressing GYS1.[1][4] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to investigate its effects on glycogen synthesis, cell signaling, and viability.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound for easy reference and comparison.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type/System | Reference |
| IC50 (GYS1) | 0.041 µM | Human recombinant GYS1 | [4][5][6] |
| IC50 (GYS2) | > 100 µM | Human recombinant GYS2 | [4] |
| EC50 (Glycogen Reduction) | ~500 nM | Human fibroblasts | [4] |
Table 2: Recommended Concentration Range for Cell Culture Experiments
| Concentration Range | Duration | Application | Reference |
| 0.001 - 100 µM | 7 days | Inhibition of glycogen synthesis and accumulation | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a stock solution of this compound and its subsequent dilution to working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, fresh
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Stock Solution Preparation (10 mM):
-
Prepare a 10 mM stock solution of this compound by dissolving it in fresh DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.495 mg of this compound (MW: 449.52 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C may aid in solubilization.[4]
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare working solutions by diluting the stock solution in pre-warmed, complete cell culture medium to the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Prepare a vehicle control by adding the same volume of DMSO used for the highest concentration of this compound to the cell culture medium.
-
Protocol 2: Treatment of Cultured Cells with this compound
This protocol outlines a general procedure for treating adherent cells with this compound.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
Multi-well cell culture plates
-
This compound working solutions and vehicle control
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and do not exceed 80-90% confluency by the end of the experiment.
-
Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2 to allow for attachment.
-
-
Cell Treatment:
-
The following day, remove the existing medium and replace it with fresh medium containing the desired concentrations of this compound or the vehicle control.
-
For long-term experiments (e.g., 7 days), replace the medium with fresh this compound-containing or vehicle control medium every 2-3 days.
-
-
Incubation:
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours, or 7 days).
-
-
Downstream Analysis:
-
Following incubation, harvest the cells for downstream analysis as described in the subsequent protocols.
-
Protocol 3: Quantification of Cellular Glycogen
This protocol provides a colorimetric method for quantifying intracellular glycogen levels.
Materials:
-
PBS (Phosphate-Buffered Saline)
-
Amyloglucosidase solution
-
Glucose Oxidase reagent
-
Glycogen standards
-
96-well microtiter plate
-
Plate reader
Procedure:
-
Cell Lysis:
-
After this compound treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable buffer and homogenize.
-
-
Glycogen Hydrolysis:
-
In a 96-well plate, add a portion of the cell lysate.
-
Add amyloglucosidase to each well containing the lysate to hydrolyze glycogen to glucose. Incubate as recommended by the manufacturer (e.g., 30 minutes at 37°C).[1]
-
Prepare a parallel set of wells with lysate but without amyloglucosidase to measure the background glucose levels.
-
-
Glucose Detection:
-
Add the Glucose Oxidase reagent to all wells. This reagent will react with glucose to produce a colored product.
-
Incubate according to the manufacturer's instructions.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Prepare a standard curve using known concentrations of glycogen.
-
-
Calculation:
-
Subtract the absorbance of the background glucose (wells without amyloglucosidase) from the total glucose (wells with amyloglucosidase) to determine the glucose derived from glycogen.
-
Calculate the glycogen concentration in your samples using the standard curve. Normalize the glycogen content to the total protein concentration of the lysate.
-
Protocol 4: Western Blotting for GYS1 and Phospho-GYS1
This protocol describes the detection of total GYS1 and its phosphorylated forms by Western blotting.
Materials:
-
Lysis buffer containing phosphatase and protease inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-GYS1, anti-phospho-GYS1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse them in a lysis buffer supplemented with phosphatase and protease inhibitors to preserve phosphorylation states.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-GYS1 or rabbit anti-phospho-GYS1) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalize the levels of phospho-GYS1 to total GYS1.
-
Protocol 5: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability using the MTT assay.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Procedure:
-
MTT Addition:
-
Following the treatment period with this compound, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
After incubation, add the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a 96-well plate reader.
-
-
Analysis:
-
Express the cell viability as a percentage of the vehicle-treated control cells.
-
Visualizations
Signaling Pathway of GYS1 Regulation and Downstream Effects
Caption: Regulation of GYS1 activity and its downstream signaling.
Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing the cellular effects of this compound.
References
Application Notes: Determining the Optimal Dosage of MZ-101 in Preclinical Animal Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: MZ-101 is a hypothetical compound. The following application notes and protocols are based on established methodologies for preclinical evaluation of small molecule MEK1/2 inhibitors. The data presented is representative and for illustrative purposes only.
Introduction
This compound is a potent and selective, orally bioavailable, allosteric inhibitor of MEK1 and MEK2, key kinases in the Ras/Raf/MEK/ERK signaling pathway. Dysregulation of this pathway is a critical driver in numerous human cancers. Determining the optimal dosage of this compound in preclinical animal models is essential for establishing a therapeutic window that maximizes anti-tumor efficacy while minimizing host toxicity. These notes provide a comprehensive guide to the experimental workflow, protocols, and data interpretation required to define an effective and tolerable dosing regimen for this compound.
Mechanism of Action
This compound binds to a unique allosteric pocket in the MEK1/2 enzymes, preventing their phosphorylation and activation by upstream Raf kinases. This leads to the inhibition of ERK1/2 phosphorylation, thereby blocking downstream signaling required for cell proliferation, survival, and differentiation.
Data Summary
The following tables summarize hypothetical, yet representative, data for this compound, guiding the initial selection of doses for in vivo studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line (Cancer Type) | Mutation Status | IC50 (nM) |
| Enzymatic Assay | Purified MEK1 Enzyme | N/A | 1.2 |
| Cell Proliferation | HCT116 (Colorectal) | KRAS G13D | 15 |
| Cell Proliferation | A375 (Melanoma) | BRAF V600E | 11 |
| Target Inhibition (pERK) | WM-266-4 (Melanoma) | BRAF V600E | 8 |
Table 2: Single-Dose Pharmacokinetics (PK) of this compound in Nude Mice
Vehicle: 0.5% HPMC, 0.2% Tween-80 in water, administered by oral gavage (PO).
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Half-life (hr) |
|---|---|---|---|---|
| 1 | 155 ± 28 | 2.0 | 980 ± 150 | 4.5 |
| 5 | 810 ± 110 | 2.0 | 5,500 ± 750 | 5.1 |
| 25 | 3,950 ± 550 | 4.0 | 31,600 ± 4,200 | 5.8 |
Table 3: Dose-Range Finding and Tolerability in Nude Mice (14-Day Study)
| Dose (mg/kg) | Dosing Schedule | Mean Body Weight Change (%) | Clinical Observations |
| 5 | QD, PO | +3.5% | Normal |
| 25 | QD, PO | -1.8% | Normal |
| 50 | QD, PO | -8.5% | Mild skin rash observed in 2/5 mice after day 7 |
| 100 | QD, PO | -17.2% | Significant weight loss, lethargy. Dosing stopped. |
Table 4: Efficacy and Pharmacodynamic (PD) Response in HCT116 Xenograft Model
Treatment initiated when tumors reached ~150-200 mm³. Data collected after 21 days of treatment.
| Treatment Group (PO, QD) | Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) | pERK Inhibition at 4hr Post-Last Dose (%) |
|---|---|---|---|
| Vehicle | N/A | 0% | 0% |
| This compound | 5 | 45% | 65% |
| This compound | 12.5 | 78% | 92% |
| this compound | 25 | 95% (with 10% regression) | >95% |
Experimental Workflow for Optimal Dosage Determination
The process of defining the optimal dosage involves a sequential workflow, starting with tolerability and culminating in efficacy studies that integrate PK and PD endpoints.
Detailed Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicity (e.g., >20% body weight loss or severe clinical signs).
Materials:
-
This compound compound
-
Vehicle: 0.5% Hydroxypropyl methylcellulose (B11928114) (HPMC) / 0.2% Tween-80 in sterile water
-
Healthy, non-tumor-bearing mice (e.g., BALB/c nude), 6-8 weeks old
-
Standard animal caging and husbandry supplies
-
Balance for weighing mice
-
Oral gavage needles
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week.
-
Group Allocation: Randomly assign mice to treatment groups (n=3-5 per group), including a vehicle control group.
-
Dose Selection: Based on in vitro data and literature on similar compounds, select a range of doses (e.g., 5, 25, 50, 100 mg/kg).
-
Formulation: Prepare fresh formulations of this compound in the vehicle daily. Ensure the compound is fully suspended.
-
Administration: Administer this compound or vehicle via oral gavage once daily (QD) for 14 consecutive days.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture, signs of diarrhea).
-
Use a clinical scoring system to quantify observations.
-
-
Endpoint: The study is complete after 14 days. Euthanize mice if they exceed the toxicity endpoint (e.g., >20% weight loss).
-
Analysis: Analyze body weight change over time for each group. The MTD is defined as the highest dose that does not induce dose-limiting toxicity.
Protocol 2: Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of this compound at various tolerable doses in a relevant cancer xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NSG)
-
Cancer cell line with MAPK pathway activation (e.g., HCT116)
-
Matrigel (or similar basement membrane matrix)
-
This compound and vehicle
-
Digital calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant 1-5 x 10⁶ HCT116 cells (resuspended in a 1:1 mixture of media and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Begin measuring tumor volume 2-3 times per week with calipers once they become palpable. Calculate volume using the formula: Volume = (Length x Width²)/2 .
-
Randomization: When tumors reach an average size of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes. Groups should include a vehicle control and at least three this compound dose levels (e.g., 5, 12.5, and 25 mg/kg), selected based on the MTD study.
-
Treatment: Administer this compound or vehicle daily via oral gavage for 21 days.
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any clinical signs of toxicity.
-
-
Endpoint: The study concludes when tumors in the vehicle group reach a predetermined size (~1500-2000 mm³), or after the planned treatment duration.
-
Analysis:
-
Plot mean tumor volume vs. time for each group.
-
Calculate Tumor Growth Inhibition (TGI) at the end of the study using the formula: TGI (%) = (1 - (ΔT / ΔC)) x 100 , where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in the control group.
-
Protocol 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
Objective: To correlate this compound exposure (PK) with its biological effect on the target pathway (PD) in tumor-bearing mice.
Procedure:
-
Study Design: This can be performed as a satellite study alongside the efficacy study or as a standalone experiment. Use tumor-bearing mice from the same cohort.
-
Dosing: Administer a single dose of this compound or vehicle to different groups of mice (n=3 per time point).
-
Sample Collection (PK):
-
Collect blood samples (e.g., via tail vein or terminal cardiac puncture) at multiple time points post-dose (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Process blood to plasma and store at -80°C.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
-
Sample Collection (PD):
-
At the same time points as PK collection (or at a key time point like Tmax), euthanize mice and immediately excise tumors.
-
Flash-freeze half of the tumor in liquid nitrogen for protein analysis and fix the other half in formalin for immunohistochemistry (IHC).
-
-
PD Analysis (Western Blot):
-
Homogenize the frozen tumor tissue in lysis buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe membranes with primary antibodies against phospho-ERK (pERK), total ERK, and a loading control (e.g., GAPDH).
-
Use secondary antibodies and a chemiluminescent substrate to visualize bands.
-
Quantify band intensity and express pERK levels as a ratio of total ERK. Calculate the percent inhibition relative to the vehicle-treated group.
-
-
Data Integration: Correlate the plasma concentration of this compound (PK) at each time point with the level of pERK inhibition (PD) in the tumor to establish a PK/PD relationship. This helps define the minimum drug exposure required for significant target engagement.
MZ-101 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
MZ-101, also known as GYS1-IN-2, is a potent and selective small-molecule inhibitor of Glycogen (B147801) Synthase 1 (GYS1).[1] It is an orally active compound that has shown potential in preclinical studies for the treatment of Pompe disease and other glycogen storage disorders by reducing glycogen accumulation.[1][2] Understanding the solubility of this compound in various solvents is critical for its use in in vitro and in vivo studies, as well as for formulation development. This document provides detailed information on the solubility of this compound, protocols for solubility determination, and a visualization of its mechanism of action.
Physicochemical Properties
-
Molecular Formula: C₂₅H₂₈FN₅O₂
-
Molecular Weight: 449.52 g/mol
-
CAS Number: 2839908-40-4
Solubility Data
The solubility of this compound has been determined in a variety of common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that for some solvents, the data is presented as a minimum solubility value (≥), indicating that higher concentrations may be achievable. For optimal results, particularly with DMSO, it is recommended to use a fresh, anhydrous solvent, as hygroscopic DMSO can negatively impact solubility.[1][3] The use of warming and sonication can aid in the dissolution of this compound in DMSO.[1]
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 90 - 100 | 200.21 - 222.46 | Use of fresh, anhydrous DMSO is recommended. Warming and sonication can aid dissolution.[1][3] |
| Ethanol | 90 | 200.21 | |
| Water | Insoluble | Insoluble | |
| 10% DMSO in 90% Corn Oil | ≥ 5 | ≥ 11.12 | Clear solution.[4] |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 5 | ≥ 11.12 | Clear solution.[4] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in 45% Saline | ≥ 5 | ≥ 11.12 | Clear solution.[4] |
Signaling Pathway of this compound
This compound functions as a substrate reduction therapy by inhibiting Glycogen Synthase 1 (GYS1), a key enzyme in the synthesis of glycogen. In normal physiology, GYS1 catalyzes the transfer of glucose from UDP-glucose to a growing glycogen chain. In glycogen storage disorders like Pompe disease, a deficiency in the enzyme responsible for glycogen breakdown leads to its pathological accumulation. By inhibiting GYS1, this compound reduces the rate of glycogen synthesis, thereby alleviating the glycogen burden in affected tissues. This compound acts as a noncompetitive, negative allosteric modulator of GYS1.
Experimental Protocols
The following are generalized protocols for determining the kinetic and thermodynamic solubility of a small molecule like this compound. The choice of method will depend on the stage of research and the required accuracy.
Protocol 1: Kinetic Solubility Assay (High-Throughput Screening)
This method is suitable for early-stage drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in 100% DMSO at a high concentration (e.g., 10 mM).
-
Plate Preparation: Dispense a small volume of the this compound stock solution into the wells of a 96-well microplate.
-
Addition of Aqueous Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and incubate at room temperature with gentle shaking for a defined period (e.g., 1-2 hours).
-
Analysis:
-
Nephelometry: Measure the turbidity of the solutions in each well using a nephelometer. An increase in light scattering indicates precipitation.
-
UV-Vis Spectroscopy after Filtration: Alternatively, filter the contents of the wells through a filter plate to remove any precipitate. Measure the concentration of the dissolved compound in the filtrate using a UV-Vis plate reader at the λmax of this compound. A standard curve of this compound in the assay buffer with the same final DMSO concentration should be prepared to quantify the solubility.
-
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the gold standard. It is more time-consuming but provides a more accurate measure of thermodynamic solubility.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound powder to a vial containing a known volume of the desired solvent (e.g., water, buffer, or organic solvent).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached. A shaking incubator or rotator is recommended.
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at a high speed to pellet any remaining suspended solids.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring that no solid material is transferred.
-
Quantification:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Prepare a standard curve of this compound in the same solvent to accurately determine the concentration.
-
-
Calculation: The solubility is calculated from the measured concentration of the saturated solution, taking into account any dilution factors.
Conclusion
This compound is a promising GYS1 inhibitor with high solubility in DMSO and ethanol, but it is insoluble in water. For in vivo studies, formulations using co-solvents and excipients are necessary to achieve the desired concentration in aqueous media. The provided protocols for kinetic and thermodynamic solubility assays offer standardized methods for researchers to further characterize the solubility of this compound in various solvent systems relevant to their specific research needs. Understanding the solubility profile of this compound is a crucial step in advancing its development as a potential therapeutic agent.
References
Application Notes and Protocols for the Long-Term Stability and Storage of MZ-101
For Researchers, Scientists, and Drug Development Professionals
Introduction
MZ-101 is a potent and selective small-molecule inhibitor of Glycogen (B147801) Synthase 1 (GYS1), a key enzyme in muscle glycogen synthesis. Its potential as a therapeutic agent for Pompe disease and other glycogen storage disorders has led to its increasing use in preclinical research. Ensuring the integrity and stability of this compound during storage and experimental use is critical for obtaining reliable and reproducible results. This document provides detailed information on the recommended storage conditions for this compound and comprehensive protocols for assessing its long-term stability.
Recommended Storage Conditions
Proper storage of this compound is essential to prevent degradation and maintain its biological activity. The following storage conditions are recommended based on supplier information.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | 3 years | [1][2][3] |
| 4°C | 2 years | [2][3] | |
| 0 - 4°C (short term) | Days to weeks | [4] | |
| -20°C (long term) | Months to years | [4] | |
| In Solvent | -80°C | 1 year | [1] |
| -80°C | 6 months | [2][3] | |
| -20°C | 1 month | [1][2][3][5] |
It is also noted that this compound is shipped under ambient temperature as a non-hazardous chemical and is stable for a few weeks during ordinary shipping and time spent in customs.[3][4]
Experimental Protocols for Stability Assessment
To ensure the long-term stability of this compound under specific laboratory conditions, a comprehensive stability testing program should be implemented. The following protocols provide a framework for conducting these studies.
Protocol 1: Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for separating and quantifying the intact this compound from its potential degradation products.
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of resolving this compound from any degradation products.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol (B129727), and water
-
Analytical grade formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Method Development:
-
Solvent Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Chromatographic Conditions (starting point):
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30°C
-
Detector wavelength: Scan for optimal wavelength (e.g., 254 nm)
-
Gradient elution: Start with a linear gradient from 10% to 90% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO or methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 50 µg/mL.
-
-
Method Optimization:
-
Inject the this compound standard solution and analyze the peak shape and retention time.
-
To confirm the stability-indicating nature of the method, analyze samples from the forced degradation study (Protocol 2).
-
Adjust the gradient, flow rate, and mobile phase composition as necessary to achieve good resolution between the parent this compound peak and all degradation product peaks.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are performed to identify potential degradation pathways and to generate degradation products for the validation of the stability-indicating method.
Objective: To investigate the degradation of this compound under various stress conditions.
Procedure:
-
Prepare solutions of this compound (approximately 1 mg/mL) in a suitable solvent.
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solution at 80°C for 48 hours.
-
Photostability: Expose the solution to light (ICH Q1B guidelines) for a specified duration.
-
-
For each condition, take samples at various time points (e.g., 0, 4, 8, 12, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using the developed stability-indicating HPLC method (Protocol 1).
-
If significant degradation is observed, the degradation products can be further characterized using LC-MS/MS to elucidate their structures.
Protocol 3: Long-Term Stability Study
This protocol outlines a systematic approach to evaluate the stability of this compound under defined storage conditions over an extended period.
Objective: To determine the shelf-life of this compound as a solid and in solution under recommended storage conditions.
Procedure:
-
Sample Preparation:
-
Solid State: Aliquot sufficient quantities of this compound powder into individual, tightly sealed vials for each time point and storage condition.
-
Solution State: Prepare a stock solution of this compound in a validated solvent (e.g., anhydrous DMSO) at a known concentration. Aliquot the solution into single-use vials for each time point and storage condition.
-
-
Storage Conditions:
-
Store the prepared samples under the following conditions:
-
Recommended: -20°C (powder and solution), 4°C (powder), -80°C (solution).
-
Accelerated: 25°C/60% RH, 40°C/75% RH (for solid samples to predict long-term stability).
-
-
-
Testing Schedule:
-
Analyze the samples at predetermined time points. A typical schedule would be 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
-
Analysis:
-
At each time point, retrieve the samples from the respective storage conditions.
-
Allow the samples to equilibrate to room temperature before analysis.
-
For solid samples, prepare fresh solutions at the target concentration.
-
Analyze the samples using the validated stability-indicating HPLC method.
-
Record the peak area of this compound and any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
Monitor the appearance and growth of any degradation product peaks.
-
Determine the shelf-life as the time point at which the concentration of this compound falls below a predetermined specification (e.g., 90% of the initial concentration).
-
Table 2: Example of Long-Term Stability Study Data Table
| Storage Condition | Time Point (Months) | % this compound Remaining | % Total Degradation Products | Appearance |
| -20°C (Solid) | 0 | 100.0 | 0.0 | White Powder |
| 6 | 99.8 | 0.2 | White Powder | |
| 12 | 99.5 | 0.5 | White Powder | |
| 4°C (Solid) | 0 | 100.0 | 0.0 | White Powder |
| 6 | 99.2 | 0.8 | White Powder | |
| 12 | 98.5 | 1.5 | White Powder | |
| -80°C (Solution) | 0 | 100.0 | 0.0 | Clear Solution |
| 6 | 99.9 | 0.1 | Clear Solution | |
| 12 | 99.7 | 0.3 | Clear Solution |
Visualizations
Signaling Pathway of this compound
This compound acts as an inhibitor of Glycogen Synthase 1 (GYS1), which is the rate-limiting enzyme in the synthesis of glycogen from UDP-glucose. By inhibiting GYS1, this compound reduces the production and accumulation of glycogen in muscle tissues.
Caption: Inhibition of the GYS1 pathway by this compound.
Experimental Workflow for Long-Term Stability Testing
The following diagram illustrates the key steps involved in a long-term stability study of this compound.
Caption: Workflow for conducting a long-term stability study of this compound.
Conclusion
The stability and integrity of this compound are paramount for its effective use in research and drug development. Adherence to the recommended storage conditions is the first step in ensuring its quality. For long-term studies or when developing formulations, it is highly recommended to perform comprehensive stability testing as outlined in the provided protocols. These measures will contribute to the generation of accurate and reproducible data in the investigation of this compound's therapeutic potential.
References
Application Notes and Protocols for Determining MZ-101 Activity in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MZ-101 is a potent and selective small-molecule inhibitor of Glycogen (B147801) Synthase 1 (GYS1), the rate-limiting enzyme in muscle glycogen synthesis.[1][2][3][4] By inhibiting GYS1, this compound effectively reduces glycogen synthesis and accumulation in cells.[4] This mechanism of action makes this compound a promising therapeutic candidate for glycogen storage diseases, such as Pompe disease, where excessive glycogen buildup in tissues leads to cellular dysfunction and pathology.[3][5][6][7]
These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound. The primary assay focuses on the direct quantification of intracellular glycogen levels to measure the inhibitory effect of this compound on GYS1. A secondary assay assesses cell viability to monitor any potential cytotoxic effects of the compound.
GYS1 Signaling Pathway
Glycogen synthase 1 (GYS1) is a key enzyme in glycogenesis, the process of converting glucose into glycogen for storage. The activity of GYS1 is tightly regulated by phosphorylation and allosteric activation. Insulin signaling promotes the dephosphorylation and activation of GYS1, leading to glycogen synthesis. Conversely, hormones like glucagon (B607659) and epinephrine (B1671497) lead to the phosphorylation and inactivation of GYS1. This compound acts as a direct inhibitor of GYS1, thereby blocking the elongation of glycogen chains.
Experimental Protocols
Glycogen Quantification Assay (Using Glycogen-Glo™ Assay)
This protocol describes a bioluminescent assay to quantify cellular glycogen levels, providing a direct measure of this compound's inhibitory effect on GYS1.
Experimental Workflow:
Materials:
-
Cells capable of glycogen storage (e.g., fibroblasts, muscle cells)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Glycogen-Glo™ Assay kit (Promega, Cat. No. J5051)
-
Opaque-walled 96-well plates suitable for luminescence readings
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture cells to be used in the assay.
-
Trypsinize and count the cells.
-
Seed the cells in an opaque-walled 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 24-48 hours at 37°C.
-
-
Cell Lysis and Glycogen Digestion:
-
After incubation, remove the medium and wash the cells once with 100 µL of PBS.
-
Prepare the cell lysis and glycogen digestion solution according to the Glycogen-Glo™ Assay technical manual. Briefly, this involves adding an acidic lysis buffer followed by a neutralization buffer.[8][9]
-
Add 25 µL of the prepared glucoamylase digestion solution to each well.[8]
-
Mix gently by shaking the plate for 30-60 seconds.
-
Incubate for 60 minutes at room temperature to allow for the complete digestion of glycogen to glucose.[8]
-
-
Glucose Detection and Luminescence Measurement:
Data Analysis:
-
Subtract the background luminescence (wells with no cells) from all experimental readings.
-
Normalize the luminescence signal of this compound-treated wells to the vehicle-treated control wells to determine the percentage of glycogen synthesis inhibition.
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value of this compound.
Expected Quantitative Data:
| This compound Concentration (µM) | Luminescence (RLU) | % Glycogen Inhibition |
| 0 (Vehicle) | 500,000 | 0 |
| 0.01 | 450,000 | 10 |
| 0.1 | 275,000 | 45 |
| 1 | 100,000 | 80 |
| 10 | 25,000 | 95 |
| 100 | 10,000 | 98 |
Note: The above data is illustrative. Actual results will vary depending on the cell type and experimental conditions.
Cell Viability Assay (Using CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol measures ATP levels as an indicator of metabolically active, viable cells to assess the potential cytotoxicity of this compound.
Experimental Workflow:
Materials:
-
Cells used in the primary assay
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega, Cat. No. G7570)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding protocol as described in the Glycogen Quantification Assay.
-
-
Compound Treatment:
-
Follow the same compound treatment protocol as described in the Glycogen Quantification Assay, using the same concentration range of this compound.
-
-
Assay Execution:
-
After the incubation period, equilibrate the plate to room temperature for approximately 30 minutes.[1][5]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[1][5][10]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[1][5]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[1]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1][5]
-
Measure the luminescence using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence from all experimental readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Determine the CC₅₀ (half-maximal cytotoxic concentration) value from the dose-response curve.
Expected Quantitative Data:
| This compound Concentration (µM) | Luminescence (RLU) | % Cell Viability |
| 0 (Vehicle) | 800,000 | 100 |
| 0.01 | 795,000 | 99.4 |
| 0.1 | 790,000 | 98.8 |
| 1 | 780,000 | 97.5 |
| 10 | 750,000 | 93.8 |
| 100 | 600,000 | 75 |
Note: The above data is illustrative and suggests low cytotoxicity at the tested concentrations. Actual results will vary.
Summary and Conclusion
The provided protocols offer a robust framework for evaluating the cellular activity of the GYS1 inhibitor, this compound. The primary glycogen quantification assay directly measures the compound's intended pharmacological effect, while the cell viability assay provides essential information on its cytotoxic profile. Together, these assays are crucial for the preclinical characterization and development of this compound and other GYS1 inhibitors.
References
- 1. promega.com [promega.com]
- 2. PAS (Periodic Acid Schiff) Staining Protocol - IHC WORLD [ihcworld.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ch.promega.com [ch.promega.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
Application Note: Quantification of Cellular Glycogen Content Following MZ-101 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycogen (B147801) is a branched polymer of glucose that serves as the primary form of glucose storage in animals and fungi.[1] In mammals, it is found mainly in the liver and skeletal muscle, providing a crucial energy reserve that can be rapidly mobilized to meet metabolic demands.[2] The synthesis (glycogenesis) and breakdown (glycogenolysis) of glycogen are tightly regulated processes. A key enzyme in glycogenesis is glycogen synthase (GS), which is inactivated by phosphorylation by several kinases, most notably Glycogen Synthase Kinase 3 (GSK-3).
MZ-101 is a novel, potent, and selective small molecule inhibitor of GSK-3. By inhibiting GSK-3, this compound is hypothesized to prevent the phosphorylation and subsequent inactivation of glycogen synthase, leading to an increase in glycogen synthesis and accumulation in cells. This application note provides a detailed protocol for the quantitative measurement of intracellular glycogen content in cultured cells following treatment with this compound, using a sensitive enzyme-based colorimetric assay.
Assay Principle
The protocol is based on a coupled enzymatic reaction.[1] First, cellular glycogen is hydrolyzed by amyloglucosidase to yield glucose monomers.[3][4] This glucose is then oxidized by glucose oxidase, producing D-gluconic acid and hydrogen peroxide (H₂O₂).[3] The resulting H₂O₂ reacts with a specific colorimetric probe in the presence of horseradish peroxidase (HRP) to generate a colored product.[3] The absorbance of this product, measured at 570 nm, is directly proportional to the amount of glycogen in the original sample.[5] To account for endogenous free glucose, a parallel sample is run without the amyloglucosidase enzyme; the glycogen concentration is determined by subtracting the free glucose background from the total glucose measured after enzymatic hydrolysis.[6][7]
Materials and Reagents
-
Cell Culture Media and Supplements
-
This compound Compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized Water
-
Glycogen Assay Kit (e.g., from Abcam, Sigma-Aldrich, or Cell Biolabs) containing:
-
Glycogen Standard
-
Assay Buffer
-
Hydrolysis Enzyme (Amyloglucosidase)
-
Reaction Mix (Probe, HRP, Glucose Oxidase)
-
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 570 nm
-
Standard laboratory equipment (pipettes, centrifuges, incubators, etc.)
-
Protein Assay Kit (e.g., BCA or Bradford)
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Seed cells (e.g., HepG2, L6 myotubes) in a 96-well plate at a density of 1-5 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 6, 12, or 24 hours) at 37°C with 5% CO₂.
Sample Preparation (Cell Lysis)
-
Washing: After incubation, carefully aspirate the medium. Wash the cells twice with 150 µL of ice-cold PBS to remove all traces of glucose from the culture medium.[8]
-
Homogenization: Add 100 µL of deionized water to each well. For tissues or pelleted cells, homogenization can be performed on ice.[9]
-
Enzyme Inactivation: Boil the samples for 5-10 minutes to inactivate endogenous enzymes that could degrade glycogen.[8][10]
-
Centrifugation: Centrifuge the plate or tubes at 13,000 rpm for 5 minutes to pellet insoluble material.[8]
-
Lysate Collection: Carefully transfer the supernatant (cell lysate) to a new 96-well plate. This lysate will be used for both the glycogen assay and protein quantification.
Glycogen Quantification Assay
-
Standard Curve Preparation: Prepare a glycogen standard curve according to the kit manufacturer's instructions. Typically, this involves serial dilutions of a concentrated glycogen stock to generate standards ranging from 0 to 2 µ g/well .[9]
-
Assay Plate Setup: For each sample, prepare two wells:
-
Sample Well (+ Hydrolysis): To measure total glucose (glycogen + free glucose).
-
Background Control Well (- Hydrolysis): To measure only the endogenous free glucose.[6]
-
-
Hydrolysis Step:
-
Add 25 µL of each standard and sample lysate to their designated wells.
-
To the "Sample Wells" and standard wells, add 10 µL of the Hydrolysis Enzyme (Amyloglucosidase).[3]
-
To the "Background Control Wells," add 10 µL of Assay Buffer (without the enzyme).[6]
-
Mix gently and incubate the plate for 30 minutes at 37°C.[3]
-
-
Colorimetric Reaction:
-
Absorbance Measurement: Read the absorbance of the plate at 570 nm using a microplate reader.[5]
Data Analysis
-
Calculate Corrected Absorbance: For each sample, subtract the absorbance of the background control well (- Hydrolysis) from the absorbance of the corresponding sample well (+ Hydrolysis). This difference (ΔOD) is proportional to the amount of glycogen.
-
Determine Glycogen Amount: Use the standard curve to determine the amount of glycogen (in µg) in each sample from its ΔOD.
-
Protein Quantification: Measure the protein concentration (in mg/mL) of each cell lysate using a BCA or Bradford assay.
-
Normalize Glycogen Content: Normalize the amount of glycogen to the total protein content for each sample. The results are typically expressed as µg of glycogen per mg of protein.
Data Presentation
The quantitative results can be summarized in a table for clear comparison.
Table 1: Effect of this compound on Glycogen Content in HepG2 Cells
| This compound Conc. (µM) | Mean Glycogen (µg/mg protein) | Std. Deviation | % Increase vs. Vehicle |
| 0 (Vehicle) | 25.4 | 2.1 | 0% |
| 0.1 | 38.1 | 3.5 | 50% |
| 1 | 76.9 | 6.2 | 203% |
| 10 | 112.3 | 9.8 | 342% |
Mandatory Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for glycogen measurement.
References
- 1. raybiotech.com [raybiotech.com]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. A Modified Enzymatic Method for Measurement of Glycogen Content in Glycogen Storage Disease Type IV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Glycogen-Glo Assay | Glycogen Assay Kit [worldwide.promega.com]
- 8. Biochemical Titration of Glycogen In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. assaygenie.com [assaygenie.com]
Application Notes and Protocols: The Role of microRNA-101 in Primary Fibroblast Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the role of microRNA-101 (miR-101) in regulating the function of primary fibroblast cultures. Aberrant fibroblast activation and proliferation are key drivers of fibrotic diseases. Emerging evidence highlights miR-101 as a critical negative regulator of these processes, suggesting its potential as a therapeutic target. These protocols and data are intended to guide researchers in studying the effects of miR-101 in in vitro fibroblast models.
Recent studies have demonstrated that miR-101 expression is significantly downregulated in fibrotic tissues, including idiopathic pulmonary fibrosis (IPF) and cardiac fibrosis.[1][2][3] Restoring miR-101 levels in fibroblasts has been shown to attenuate their profibrotic activities, such as proliferation, differentiation into myofibroblasts, and excessive extracellular matrix (ECM) deposition.[1][2][3]
The primary mechanisms of action for miR-101 involve the direct targeting of key signaling pathways implicated in fibrosis, most notably the Transforming Growth Factor-β (TGF-β) and Wnt signaling cascades.[1][2] By inhibiting components of these pathways, miR-101 effectively suppresses the activation of fibroblasts and their subsequent contribution to tissue scarring.
Data Presentation
The following tables summarize the quantitative effects of miR-101 modulation on primary fibroblast cultures as reported in the literature.
Table 1: Effect of miR-101 on Fibroblast Proliferation
| Cell Type | Treatment | Assay | Result | Reference |
| Human Lung Fibroblasts (HFL1, LL29) | WNT5a gain-of-function | Proliferation Assay | Increased proliferation | [1] |
| Human Lung Fibroblasts (HFL1, LL29) | WNT5a loss-of-function | Proliferation Assay | Decreased proliferation | [1] |
| Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLSs) | miR-101-3p mimics | MTT Assay | No significant effect at 24h; Inhibition of proliferation at 48h and 72h | [4] |
| Hypoxia-treated Rat Neonatal Cardiac Fibroblasts | miR-101a overexpression | Proliferation Assay | Reduced proliferation | [3] |
Table 2: Effect of miR-101 on Fibroblast Activation and Extracellular Matrix (ECM) Protein Expression
| Cell Type | Treatment | Target Gene/Protein | Method | Result | Reference |
| Human Lung Fibroblasts (CCD-8Lu) | miR-101 knockdown | α-SMA, COL1A1, COL3A1 | Western Blot, qRT-PCR | Increased protein and mRNA expression | [1] |
| Hypoxia-treated Rat Neonatal Cardiac Fibroblasts | miR-101a mimics | TGFβRI, p-Smad 3 | Western Blot | Suppressed expression | [3] |
| Hypoxia-treated Rat Neonatal Cardiac Fibroblasts | miR-101a mimics | Collagen Content | Not specified | Suppressed collagen content | [3] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Dermal Fibroblasts
This protocol is adapted from standard procedures for establishing primary fibroblast cultures from tissue biopsies.[5][6][7]
Materials:
-
Human skin biopsy
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Dispase
-
Collagenase Type IV
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Tissue culture flasks and dishes
Procedure:
-
Wash the tissue biopsy multiple times with sterile PBS containing antibiotics.
-
Mince the tissue into small fragments (1-2 mm³) using sterile scalpels.
-
Incubate the tissue fragments in Dispase solution overnight at 4°C to separate the epidermis from the dermis.
-
Carefully separate the dermal layer and incubate it in Collagenase Type IV solution at 37°C for 1-2 hours with gentle agitation to digest the tissue.
-
Neutralize the collagenase activity by adding DMEM with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension to pellet the fibroblasts.
-
Resuspend the cell pellet in complete culture medium (DMEM with 10-15% FBS and 1% Penicillin-Streptomycin) and plate in a T-25 culture flask.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
When the cells reach 80-90% confluency, subculture them using Trypsin-EDTA.
Protocol 2: Transfection of miR-101 Mimics or Inhibitors
This protocol outlines the transient transfection of primary fibroblasts with synthetic miRNA mimics or inhibitors.
Materials:
-
Primary fibroblast culture (60-70% confluent)
-
Synthetic miR-101 mimic or inhibitor and corresponding negative control
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
Procedure:
-
One day before transfection, seed the primary fibroblasts in a 6-well plate at a density that will result in 60-70% confluency on the day of transfection.
-
On the day of transfection, dilute the miR-101 mimic/inhibitor or negative control in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted miRNA and transfection reagent, mix gently, and incubate at room temperature for 5-10 minutes to allow for complex formation.
-
Add the transfection complexes dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C for 24-72 hours before proceeding with downstream assays.
Protocol 3: Analysis of Fibroblast Activation by Immunofluorescence for α-SMA
This protocol describes the detection of alpha-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation.
Materials:
-
Primary fibroblasts cultured on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-α-SMA
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary anti-α-SMA antibody diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and DAPI diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope.
Visualizations
Caption: General experimental workflow for studying the effects of miR-101 in primary fibroblasts.
Caption: miR-101 inhibits the TGF-β signaling pathway by targeting TGFβRI.[1][2][3]
Caption: miR-101 suppresses WNT5a-induced fibroblast proliferation by targeting Frizzled receptors.[1][2]
References
- 1. MicroRNA-101 attenuates pulmonary fibrosis by inhibiting fibroblast proliferation and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MicroRNA-101 attenuates pulmonary fibrosis by inhibiting fibroblast proliferation and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MicroRNA-101a inhibits cardiac fibrosis induced by hypoxia via targeting TGFβRI on cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MicroRNA-101-3p inhibits fibroblast-like synoviocyte proliferation and inflammation in rheumatoid arthritis by targeting PTGS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. salk.edu [salk.edu]
- 6. Isolation, Primary Culture, and Cryopreservation of Human Neonatal Fibroblasts | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Establishing Primary Adult Fibroblast Cultures From Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of MZ-101 in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MZ-101 is an orally active, potent, and selective small-molecule inhibitor of glycogen (B147801) synthase 1 (GYS1), the enzyme responsible for the final step in glycogen synthesis in muscle.[1] By inhibiting GYS1, this compound reduces the production and accumulation of glycogen. This mechanism of action positions this compound as a promising substrate reduction therapy for glycogen storage disorders, particularly Pompe disease. In preclinical studies, this compound has demonstrated the ability to decrease glycogen concentrations in both cellular and animal models.[1]
These application notes provide a comprehensive overview of the preclinical data on the oral administration of this compound and its precursor, MZE001, along with detailed protocols for its use in in vivo efficacy studies.
Mechanism of Action: GYS1 Inhibition in Pompe Disease
In Pompe disease, a deficiency in the lysosomal enzyme acid alpha-glucosidase (GAA) leads to the accumulation of glycogen within lysosomes, causing cellular damage, particularly in muscle tissues. This compound acts by inhibiting GYS1, thereby reducing the synthesis of new glycogen. This substrate reduction approach aims to decrease the amount of glycogen available for lysosomal storage, thus alleviating the cellular pathology associated with the disease. MZE001, a precursor to this compound, has shown potent and selective inhibition of GYS1 with no significant activity against the liver isoform GYS2.
Data Presentation
In Vitro Efficacy
| Parameter | Value | Source |
| IC50 (GYS1) | 0.041 µM | [1] |
| IC50 (GYS2) | > 100 µM |
In Vivo Efficacy in Pompe Disease Mouse Model
| Study Type | Animal Model | Dosing Regimen | Key Findings | Source |
| Acute Study | Wild-type and GAA KO mice | Single oral dose (2-200 mg/kg) for 5 hours | Dose-dependent reduction in glucose incorporation into glycogen in skeletal and cardiac muscle. | [1] |
| Chronic Study | GAA KO mice | Chronic oral administration for 4-14 weeks | Up to 58% reduction in muscle glycogen. Efficacy comparable to enzyme replacement therapy (ERT). | |
| Combination Study | GAA KO mice | Chronic oral administration of this compound with ERT | Normalized muscle glycogen concentrations. | [2] |
Pharmacokinetic Parameters (Preclinical)
Detailed quantitative pharmacokinetic data for this compound from preclinical studies are not publicly available. However, a Phase 1 study of its precursor, MZE001, in healthy human volunteers reported a plasma half-life of approximately 12 hours, which is supportive of a twice-daily oral dosing regimen.[3]
| Parameter | Value | Species | Source |
| Oral Bioavailability (F%) | Not publicly available | ||
| Cmax | Not publicly available | ||
| Tmax | Not publicly available | ||
| AUC | Not publicly available | ||
| Elimination Half-life (t1/2) | ~12 hours (for MZE001) | Human | [3] |
Toxicology Data (Preclinical)
Specific non-clinical toxicology data, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), for this compound are not publicly available. However, preclinical studies with MZE001 in multiple species have indicated that the compound is generally well-tolerated with no on-target or off-target toxicity observed.
| Parameter | Value | Species | Source |
| LD50 | Not publicly available | ||
| NOAEL | Not publicly available | ||
| General Tolerability | Well-tolerated with no on- or off-target toxicity observed (for MZE001) | Multiple preclinical species |
Experimental Protocols
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical experimental workflow for evaluating the efficacy of orally administered this compound in a preclinical model of Pompe disease.
Protocol for Oral Gavage Administration of this compound in Mice
1. Materials:
-
This compound powder
-
Vehicle for suspension (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sterile water for injection
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
1 mL syringes
-
20-22 gauge, 1.5-inch flexible or rigid oral gavage needles with a ball tip
-
Animal scale
2. Preparation of this compound Suspension:
-
Note: Prepare the dosing solution fresh on the day of the experiment.
-
Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 100 mg/kg) and the number and weight of the animals. The final volume for oral gavage in mice is typically 5-10 mL/kg.
-
Weigh the this compound powder accurately.
-
Prepare the vehicle solution by sequentially adding and mixing the components (e.g., DMSO, PEG300, Tween-80, Saline).
-
Gradually add the this compound powder to the vehicle while vortexing to ensure a uniform suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.
-
Visually inspect the suspension for homogeneity before administration.
3. Oral Gavage Procedure:
-
Animal Handling:
-
Acclimatize mice to handling for several days prior to the study to minimize stress.
-
Weigh each mouse on the day of dosing to calculate the precise volume of suspension to be administered.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head. The body should be in a vertical position to straighten the esophagus.
-
-
Administration:
-
Draw the calculated volume of the this compound suspension into a 1 mL syringe fitted with an appropriate oral gavage needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth toward the esophagus.
-
Allow the mouse to swallow the tip of the needle. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Once the needle is correctly positioned in the esophagus, slowly and steadily administer the suspension.
-
-
Post-Administration:
-
Gently withdraw the needle.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Protocol for Quantification of Glycogen Synthesis using a Metabolic Tracer Assay
1. Materials:
-
¹³C₆-glucose
-
This compound suspension (prepared as described above)
-
Vehicle control
-
Liquid chromatography-mass spectrometry (LC-MS) system
2. Procedure:
-
Fast the mice for a short period (e.g., 4-6 hours) before the experiment.
-
Administer a single oral dose of this compound or vehicle control.
-
After a specified time (e.g., 1-2 hours) to allow for drug absorption, administer an oral bolus of ¹³C₆-glucose.
-
At various time points post-glucose administration (e.g., 1, 2, 4 hours), euthanize the mice and collect tissues of interest (e.g., gastrocnemius muscle, heart, liver).
-
Snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
-
Process the tissues to extract glycogen.
-
Analyze the glycogen extracts by LC-MS to quantify the incorporation of ¹³C₆-glucose.
-
Calculate the rate of glycogen synthesis based on the amount of labeled glucose incorporated into the glycogen pool over time.
Conclusion
This compound is a promising orally active GYS1 inhibitor with demonstrated preclinical efficacy in reducing glycogen accumulation in the context of Pompe disease. The provided protocols offer a framework for conducting in vivo studies to further evaluate its therapeutic potential. While detailed public information on the pharmacokinetics and toxicology of this compound is limited, initial findings for its precursor, MZE001, suggest a favorable safety profile and a half-life suitable for oral administration. Further research is warranted to fully characterize the preclinical profile of this compound and support its clinical development.
References
Quantifying GYS1 Inhibition In Vivo with MZ-101: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen (B147801) Synthase 1 (GYS1) is the rate-limiting enzyme in muscle glycogen synthesis, making it a critical therapeutic target for glycogen storage disorders such as Pompe disease.[1] MZ-101 is a potent and selective small-molecule inhibitor of GYS1, demonstrating significant efficacy in reducing glycogen accumulation in preclinical models.[2][3][4] This document provides detailed application notes and protocols for quantifying the in vivo inhibition of GYS1 by this compound in a research setting. The methodologies outlined below are essential for assessing the pharmacodynamic effects of this compound and similar GYS1 inhibitors.
Mechanism of Action of this compound
This compound functions as a negative allosteric modulator of GYS1.[5][6] It binds to a site distinct from the binding sites for UDP-glucose or the allosteric activator glucose-6-phosphate (G6P).[5][6] This noncompetitive inhibition mechanism allows this compound to effectively reduce GYS1 activity even in the presence of high concentrations of its substrate and activator, which can be elevated in disease states like Pompe disease.[5][7] Notably, this compound is highly selective for the muscle isoform GYS1 over the liver isoform GYS2, which is crucial for maintaining glucose homeostasis.[1][8]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Species | Notes |
| GYS1 IC₅₀ | 0.041 µM | Human | [2][3][4] |
| GYS2 Inhibition | No inhibition up to 100 µM | Human | Highly selective for GYS1.[8] |
| Cellular EC₅₀ | ~500 nM | Human Fibroblasts | Effective concentration for reducing glycogen accumulation over 7 days.[8] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Animal Model | Treatment | Dose Range (p.o.) | Key Findings |
| Wild-Type (WT) Mice | Single dose | 2-200 mg/kg | Dose-dependent reduction in the incorporation of ¹³C₆-glucose into skeletal and cardiac muscle glycogen. No effect on liver glycogen synthesis.[2][8] |
| Pompe Disease (GAA-KO) Mice | Single dose | 2-200 mg/kg | Dose-dependent reduction in de novo glycogen synthesis in skeletal and cardiac muscle.[2][8] |
| Pompe Disease (GAA-KO) Mice | Chronic administration | Not specified | Reduced glycogen buildup in skeletal muscle with comparable efficacy to Enzyme Replacement Therapy (ERT).[1][3] |
| Pompe Disease (GAA-KO) Mice | Combination Therapy | Not specified | Additive effect with ERT, leading to normalization of muscle glycogen concentrations.[1][3] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway for GYS1 inhibition.
Caption: In vivo experimental workflow for quantifying GYS1 inhibition.
Experimental Protocols
Protocol 1: In Vivo Administration of this compound
Objective: To administer this compound to mice to assess its in vivo effects on GYS1 activity.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
-
Animal scale
Procedure:
-
Formulation of Dosing Solution:
-
Prepare a homogenous suspension of this compound in the chosen vehicle. A common vehicle for oral gavage is 0.5% methylcellulose in sterile water.
-
The concentration of the this compound suspension should be calculated based on the desired dose (mg/kg) and the average weight of the mice, typically for a dosing volume of 10 mL/kg.
-
-
Animal Handling and Dosing:
-
Weigh each mouse accurately before dosing.
-
Administer the calculated volume of the this compound suspension or vehicle control to the mice via oral gavage.
-
For acute studies, tissue harvesting can occur at various time points post-dosing (e.g., 1-4 hours). For chronic studies, dosing may occur daily for several weeks.
-
Protocol 2: Quantification of De Novo Glycogen Synthesis using ¹³C₆-Glucose Tracer
Objective: To quantify the rate of new glycogen synthesis in tissues by measuring the incorporation of a stable isotope-labeled glucose tracer.
Materials:
-
[U-¹³C₆]-Glucose
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue dissection
-
Liquid nitrogen
-
Homogenization buffer (e.g., 30% KOH)
-
Sulfuric acid (H₂SO₄)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Tracer Administration:
-
Following this compound administration (as per Protocol 1), administer a bolus of [U-¹³C₆]-Glucose (e.g., 2 g/kg) via intravenous (IV) or intraperitoneal (IP) injection.
-
-
Tissue Collection:
-
At a defined time point after tracer administration (e.g., 30-60 minutes), euthanize the mouse and rapidly dissect the tissues of interest (e.g., gastrocnemius muscle, heart, liver).
-
Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolic activity.
-
-
Glycogen Extraction and Hydrolysis:
-
Homogenize the frozen tissue in 30% KOH and heat to solubilize the tissue and glycogen.
-
Precipitate the glycogen by adding ethanol and centrifuging.
-
Wash the glycogen pellet with ethanol to remove contaminants.
-
Hydrolyze the purified glycogen to glucose by acid hydrolysis with H₂SO₄.
-
-
GC-MS Analysis:
-
Derivatize the glucose samples for GC-MS analysis.
-
Analyze the samples to determine the ratio of ¹³C-labeled glucose to unlabeled glucose, which reflects the rate of de novo glycogen synthesis.
-
Protocol 3: Quantification of Total Glycogen Content
Objective: To measure the total amount of glycogen in a tissue sample.
Materials:
-
Tissue samples (from Protocol 1)
-
Glycogen Assay Kit (colorimetric or fluorometric) or reagents for the phenol-sulfuric acid method.
-
Homogenization buffer
-
Microplate reader
Procedure:
-
Tissue Homogenization:
-
Homogenize a known weight of the frozen tissue sample in the appropriate buffer as per the chosen assay's instructions.
-
-
Glycogen Hydrolysis:
-
Hydrolyze the glycogen in the tissue homogenate to glucose using amyloglucosidase or acid hydrolysis.
-
-
Colorimetric/Fluorometric Detection:
-
Use a glucose assay to measure the amount of glucose released from glycogen hydrolysis.
-
The absorbance or fluorescence is proportional to the glycogen content.
-
-
Calculation:
-
Calculate the glycogen concentration in the original tissue sample (e.g., in µg of glycogen per mg of tissue).
-
Protocol 4: Western Blot Analysis of GYS1 and Phospho-GYS1
Objective: To determine the total protein levels of GYS1 and its phosphorylation status, which is an indicator of its activity state (phosphorylation generally inhibits GYS1).
Materials:
-
Tissue samples (from Protocol 1)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-GYS1, anti-phospho-GYS1 [e.g., Ser641])
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize frozen tissue samples in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-GYS1 or anti-phospho-GYS1) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative levels of total GYS1 and phosphorylated GYS1.
-
Conclusion
The protocols described in this application note provide a comprehensive framework for the in vivo characterization of GYS1 inhibitors like this compound. By employing these methodologies, researchers can effectively quantify the pharmacodynamic effects of these compounds on glycogen synthesis, total glycogen content, and the phosphorylation status of GYS1. These quantitative assessments are crucial for the preclinical development of novel therapeutics for glycogen storage disorders.
References
- 1. genscript.com [genscript.com]
- 2. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GYS1 induces glycogen accumulation and promotes tumor progression via the NF-κB pathway in Clear Cell Renal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genetex.com [genetex.com]
- 5. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Immunoprecipitation Protocol Using Simple Western | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Preclinical Efficacy Studies of MZ-101
For Researchers, Scientists, and Drug Development Professionals
Introduction
MZ-101 is a potent and selective small-molecule inhibitor of glycogen (B147801) synthase 1 (GYS1), the enzyme responsible for the final step in glycogen synthesis in muscle.[1][2][3][4] By inhibiting GYS1, this compound reduces glycogen accumulation, offering a promising therapeutic strategy for glycogen storage diseases such as Pompe disease.[1][2][5][6][7] Pompe disease is a rare genetic disorder caused by a deficiency in the lysosomal enzyme acid alpha-glucosidase (GAA), leading to the pathologic buildup of glycogen, primarily in skeletal and cardiac muscles.[5][6][7]
These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy of this compound. The experimental designs are tailored to assess the compound's mechanism of action and its potential to ameliorate the cellular and physiological consequences of glycogen accumulation in relevant disease models.
In Vitro Efficacy Studies
Objective
To determine the potency and cellular efficacy of this compound in reducing glycogen levels in cell-based models of Pompe disease.
Experimental Models
-
Patient-Derived Fibroblasts: Primary fibroblast cultures obtained from healthy individuals and patients with Pompe disease.[6]
-
iPSC-Derived Cardiomyocytes: Induced pluripotent stem cells (iPSCs) generated from Pompe patients and differentiated into cardiomyocytes offer a highly relevant model for studying cardiac muscle effects.[8]
Key Experiments and Protocols
This assay directly measures the inhibitory effect of this compound on GYS1 activity.
Protocol:
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.8), 10 mM MgCl₂, 1 mM DTT.
-
Substrate Solution: UDP-[U-¹⁴C]-glucose in assay buffer.
-
Enzyme Solution: Purified recombinant human GYS1 in assay buffer.
-
This compound Dilutions: Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of this compound dilutions or vehicle control (DMSO).
-
Add 20 µL of GYS1 enzyme solution to each well and incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 20 µL of the UDP-[U-¹⁴C]-glucose substrate solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 40 µL of 75% ethanol (B145695).
-
Transfer the reaction mixture to phosphocellulose filter paper.
-
Wash the filter paper three times with 75% ethanol to remove unincorporated UDP-[U-¹⁴C]-glucose.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of GYS1 inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
This assay measures the effect of this compound on glycogen accumulation in cells.
Protocol:
-
Cell Culture and Treatment:
-
Plate patient-derived fibroblasts or iPSC-derived cardiomyocytes in 96-well plates.
-
Allow cells to adhere and grow to 80-90% confluency.
-
Treat cells with a range of this compound concentrations or vehicle control for 24-72 hours.
-
-
Sample Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 100 µL of 0.3N HCl and incubating for 10 minutes.
-
Neutralize the lysate by adding 100 µL of 450mM Tris, pH 8.0.[9]
-
-
Glycogen Measurement (Colorimetric):
-
Transfer 50 µL of the lysate to a new 96-well plate.
-
Add 2 µL of hydrolysis enzyme mix (containing amyloglucosidase) to each well and incubate for 30 minutes at room temperature to digest glycogen to glucose.[10]
-
Add 50 µL of a development reagent containing a probe that reacts with glucose to produce a colored product.[10]
-
Incubate for 30 minutes at room temperature.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of glycogen.
-
Calculate the glycogen concentration in each sample and normalize to the total protein content.
-
Determine the dose-dependent effect of this compound on cellular glycogen levels.
-
This assay assesses the cytotoxicity of this compound.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells in a 96-well plate and treat with this compound as described for the glycogen assay.
-
-
MTS Assay Procedure:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Data Presentation
| Experiment | Cell Line | Readout | This compound Concentration (µM) | Result (Mean ± SD) | IC₅₀/EC₅₀ (µM) |
| GYS1 Inhibition | Recombinant hGYS1 | ¹⁴C Incorporation | 0.01, 0.1, 1, 10, 100 | ... | ... |
| Glycogen Content | Pompe Fibroblasts | µg glycogen/mg protein | 0.1, 1, 10, 100 | ... | ... |
| Cell Viability | Pompe Fibroblasts | % Viability | 0.1, 1, 10, 100 | ... | >100 |
Table 1: In Vitro Efficacy Data Summary for this compound.
Visualization
Caption: Workflow for in vitro efficacy assessment of this compound.
In Vivo Efficacy Studies
Objective
To evaluate the in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in a relevant animal model of Pompe disease.
Experimental Model
-
Pompe Disease Mouse Model (GAA-KO): Mice with a knockout of the Gaa gene serve as the standard model for Pompe disease, recapitulating the glycogen accumulation and muscle pathology observed in patients.[11][12][13]
Key Experiments and Protocols
Protocol:
-
Animal Dosing and Monitoring:
-
Use age- and sex-matched GAA-KO mice.
-
Administer this compound orally once daily for a chronic period (e.g., 4-12 weeks) at various dose levels.
-
Include a vehicle-treated control group and a positive control group (e.g., enzyme replacement therapy).
-
Monitor animal health, body weight, and motor function (e.g., rotarod test) throughout the study.
-
-
Tissue Collection:
-
At the end of the study, euthanize the animals and collect key tissues, including skeletal muscle (quadriceps, diaphragm) and heart.
-
Flash-freeze a portion of the tissue for biochemical analyses and fix the remainder for histology.
-
-
Glycogen Quantification:
-
Homogenize tissue samples and quantify glycogen content using a colorimetric or fluorometric assay as described in the in vitro section.
-
-
Histological Analysis:
-
Perform Periodic acid-Schiff (PAS) staining on tissue sections to visualize glycogen accumulation.
-
Analyze muscle fiber morphology and markers of cellular pathology (e.g., lysosomal and autophagic markers).
-
Protocol:
-
PK Study:
-
Administer a single oral dose of this compound to GAA-KO mice.
-
Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Measure the concentration of this compound in plasma using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life).
-
-
PD Study:
-
In parallel with the PK study, collect muscle tissue at corresponding time points.
-
Measure GYS1 activity and/or glycogen synthesis rates in the tissue to establish a relationship between drug exposure and target engagement.
-
Protocol:
-
Protein Extraction:
-
Homogenize frozen tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[15][16]
-
Incubate the membrane with a primary antibody against GYS1 (total and phosphorylated forms) overnight at 4°C.[17][18]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Data Presentation
| Study | Animal Model | Treatment Group | Dose (mg/kg) | Muscle Glycogen (µg/mg tissue) | Motor Function (Rotarod Latency, s) |
| Efficacy | GAA-KO Mice | Vehicle | 0 | ... | ... |
| This compound | 10 | ... | ... | ||
| This compound | 30 | ... | ... | ||
| This compound | 100 | ... | ... | ||
| ERT | 20 | ... | ... |
Table 2: In Vivo Efficacy Data Summary for this compound in GAA-KO Mice.
| PK Parameter | Dose (mg/kg) | Value (Mean ± SD) |
| Cmax (ng/mL) | 30 | ... |
| Tmax (h) | 30 | ... |
| AUC (ng*h/mL) | 30 | ... |
| Half-life (h) | 30 | ... |
Table 3: Pharmacokinetic Parameters of this compound in GAA-KO Mice.
Visualization
Caption: Workflow for in vivo efficacy assessment of this compound.
References
- 1. GYS1 inhibitor this compound has activity in Pompe disease models | BioWorld [bioworld.com]
- 2. Small-molecule inhibition of glycogen synthase 1 for the treatment of Pompe disease and other glycogen storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Maze Therapeutics Presents New Preclinical Data Supporting Advancement of MZE001 as a Potential Treatment for Pompe Disease - Maze Therapeutics [mazetx.com]
- 6. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - Koch - Annals of Translational Medicine [atm.amegroups.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. his-files.com [his-files.com]
- 9. promega.com [promega.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Improved efficacy of gene therapy approaches for Pompe disease using a new, immune-deficient GSD-II mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved efficacy of a next-generation ERT in murine Pompe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pompediseasenews.com [pompediseasenews.com]
- 14. static.igem.org [static.igem.org]
- 15. biomol.com [biomol.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. Glycogen Synthase 1 (GYS1) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Monitoring MZ-101 Effects on Muscle Glycogen Stores
For Researchers, Scientists, and Drug Development Professionals
Introduction
MZ-101 is a potent and selective small-molecule inhibitor of glycogen (B147801) synthase 1 (GYS1), the rate-limiting enzyme responsible for glycogen synthesis in muscle tissue.[1][2][3] By inhibiting GYS1, this compound offers a therapeutic strategy for glycogen storage diseases, such as Pompe disease, by reducing the pathological accumulation of glycogen in muscle.[2][4][5] Preclinical studies have demonstrated that this compound effectively decreases muscle glycogen content, both as a monotherapy and in combination with enzyme replacement therapy (ERT).[2][6][7]
These application notes provide detailed protocols for monitoring the pharmacological effects of this compound on muscle glycogen stores in both in vitro and in vivo models. The described methodologies are essential for researchers and drug development professionals investigating the efficacy and mechanism of action of GYS1 inhibitors.
Data Presentation
In Vitro Potency of this compound
| Parameter | Value | Cell/Enzyme System | Reference |
| IC₅₀ | 0.041 µM | Human Recombinant GYS1 | [1][3][7] |
| EC₅₀ | ~500 nM | Fibroblasts (Healthy & Pompe) | [3] |
In Vivo Effects of this compound on Muscle Glycogen in Pompe Disease Mouse Model (GAA-KO)
| Treatment Duration | Glycogen Reduction (relative to untreated KO) | Animal Model | Reference |
| 4-14 weeks | Up to 58% | Pompe knockout (KO) mice | [8][9] |
| 12 weeks (Combination Therapy) | Normalized tissue glycogen | Pompe knockout (KO) mice | [6] |
Signaling Pathway
The primary mechanism of this compound is the direct inhibition of GYS1, which catalyzes the transfer of glucose from UDP-glucose to a growing glycogen chain. This leads to a reduction in the synthesis of new glycogen in muscle cells.
Experimental Protocols
Protocol 1: In Vitro Determination of this compound Potency in Fibroblasts
This protocol details the methodology for assessing the effect of this compound on glycogen accumulation in cultured human fibroblasts.
Materials:
-
Primary human fibroblasts (from healthy controls and patients with Pompe disease)
-
High glucose cell culture medium
-
Low energy culture medium (low glucose, low serum)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Reagents for glycogen quantification (e.g., Amyloglucosidase, glucose assay kit)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
Procedure:
-
Culture primary human fibroblasts in high glucose medium for 7 days to promote glycogen storage.
-
After 7 days, switch the cells to a low energy culture medium.
-
Treat the cells with a range of this compound concentrations (e.g., 0.001-100 µM) for 7 days. Include a vehicle control (e.g., DMSO).
-
After the treatment period, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping and resuspend in a known volume of PBS.
-
Take an aliquot for protein quantification.
-
Lyse the remaining cells and measure the glycogen content using a standard glycogen assay. This typically involves the enzymatic conversion of glycogen to glucose by amyloglucosidase, followed by the colorimetric or fluorometric measurement of glucose.
-
Normalize the glycogen content to the total protein concentration for each sample.
-
Plot the normalized glycogen levels against the this compound concentration to determine the EC₅₀.
Protocol 2: In Vivo Assessment of this compound on Muscle Glycogen in a Mouse Model
This protocol describes the methodology for evaluating the in vivo efficacy of this compound in reducing muscle glycogen in a Pompe disease mouse model (GAA-KO).
Materials:
-
Wild-type (WT) and GAA-KO mice
-
This compound formulated for oral administration
-
Vehicle control
-
Liquid nitrogen
-
Tissue homogenizer
-
Perchloric acid (PCA)
-
Potassium bicarbonate (KHCO₃)
-
Amyloglucosidase
-
Acetate (B1210297) buffer
-
Glucose assay kit
Procedure:
-
House WT and GAA-KO mice under standard conditions.
-
Administer this compound orally to the treatment groups daily for the desired study duration (e.g., 4 to 14 weeks). A vehicle control group should be included.
-
At the end of the treatment period, euthanize the mice and rapidly dissect skeletal muscles (e.g., gastrocnemius, quadriceps) and heart.
-
Immediately freeze the tissues in liquid nitrogen to halt metabolic activity.
-
Store tissues at -80°C until analysis.
-
For glycogen measurement, weigh a small piece of frozen tissue (~25 mg).[10]
-
Homogenize the tissue in 0.6N perchloric acid.[10]
-
Centrifuge the homogenate and collect the supernatant.
-
Neutralize an aliquot of the supernatant with potassium bicarbonate.
-
Treat the neutralized supernatant with amyloglucosidase in an acetate buffer to hydrolyze glycogen to glucose. Incubate at 37°C for 2 hours.[10]
-
Measure the glucose concentration in the hydrolyzed sample using a glucose assay kit.
-
To correct for free glucose in the tissue, measure the glucose concentration in a non-hydrolyzed aliquot of the supernatant.
-
Calculate the glycogen content (as glucosyl units) by subtracting the free glucose from the total glucose and normalize to the tissue weight.
Protocol 3: Metabolic Tracer Assay for De Novo Glycogen Synthesis
This protocol uses a stable isotope tracer to specifically measure the rate of new glycogen synthesis, providing a dynamic assessment of GYS1 inhibition by this compound.
Materials:
-
WT and GAA-KO mice
-
This compound
-
¹³C₆-glucose
-
LC-MS/MS or GC-MS system
Procedure:
-
Administer a single oral dose of this compound or vehicle to WT and GAA-KO mice.
-
After a specified time (e.g., 1-2 hours), administer a bolus of ¹³C₆-glucose via intraperitoneal injection.
-
After a chase period (e.g., 3-4 hours), euthanize the mice and collect muscle tissues as described in Protocol 2.
-
Extract glycogen from the muscle tissue.
-
Hydrolyze the glycogen to glucose units.
-
Analyze the isotopic enrichment of glucose using LC-MS/MS or GC-MS to determine the amount of ¹³C₆-glucose incorporated into glycogen.
-
The reduction in ¹³C₆-glucose incorporation in the this compound treated group compared to the vehicle group indicates the degree of GYS1 inhibition.[3][8]
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for researchers to effectively monitor the impact of this compound on muscle glycogen stores. By employing these standardized methodologies, scientists can obtain reliable and reproducible data to further elucidate the therapeutic potential of GYS1 inhibition for glycogen storage diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibition of glycogen synthase 1 for the treatment of Pompe disease and other glycogen storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule inhibition of glycogen synthase I for the treatment of Pompe disease and other glycogen storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. musculardystrophyuk.org [musculardystrophyuk.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Maze Therapeutics Presents New Preclinical Data Supporting Advancement of MZE001 as a Potential Treatment for Pompe Disease - Maze Therapeutics [mazetx.com]
- 7. GYS1 inhibitor this compound has activity in Pompe disease models | BioWorld [bioworld.com]
- 8. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - Koch - Annals of Translational Medicine [atm.amegroups.org]
- 10. mmpc.org [mmpc.org]
Application Notes and Protocols for High-Throughput Screening of GYS1 Inhibitors
Authored for: Researchers, scientists, and drug development professionals.
Introduction Glycogen (B147801) Synthase 1 (GYS1) is the rate-limiting enzyme responsible for glycogen synthesis in muscle and other tissues, playing a crucial role in energy homeostasis.[1][2] Dysregulation of GYS1 activity is implicated in several glycogen storage diseases (GSDs), including Pompe disease, where mutations in the acid α-glucosidase (GAA) gene lead to pathological glycogen accumulation in lysosomes.[1] Substrate reduction therapy (SRT) by inhibiting GYS1 presents a promising therapeutic strategy to decrease the glycogen burden in these disorders.[1][3]
MZ-101 is a novel, potent, and selective small-molecule inhibitor of GYS1, identified through a high-throughput screening (HTS) and medicinal chemistry campaign.[4][5] It has demonstrated the ability to reduce glycogen accumulation in preclinical models of Pompe disease, both as a monotherapy and in combination with enzyme replacement therapy (ERT).[1][4] These application notes provide detailed protocols for the high-throughput screening and evaluation of GYS1 inhibitors like this compound.
GYS1 Signaling and Regulation
GYS1 activity is tightly controlled by two primary mechanisms: allosteric activation by glucose-6-phosphate (G6P) and reversible phosphorylation.[2][5] Various kinases, most notably Glycogen Synthase Kinase-3 (GSK-3), phosphorylate GYS1 at multiple serine residues, leading to its inactivation.[2] This inhibition is reversed by phosphatases like Protein Phosphatase 1 (PP1), which dephosphorylate GYS1 to restore its activity.[2] The allosteric activator G6P can override the inhibitory effects of phosphorylation.[6] Inhibitors like this compound act as noncompetitive, negative allosteric modulators, binding to a site distinct from the G6P or UDP-glucose binding sites to inhibit GYS1 activity.[3][7]
High-Throughput Screening (HTS) Workflow
A typical HTS campaign to identify novel GYS1 inhibitors involves a multi-stage process. It begins with a primary screen of a large compound library using a robust biochemical assay. Hits from the primary screen are then subjected to secondary and orthogonal assays to confirm their activity, determine potency (IC50), and assess selectivity against the GYS2 isoform. Finally, confirmed hits are evaluated in cell-based assays to verify their effects on glycogen synthesis in a physiological context.
Quantitative Data for this compound
This compound was identified as a potent and selective GYS1 inhibitor.[5] Its efficacy has been characterized in various biochemical and cell-based assays.
| Parameter | Value | Target/System | Notes | Reference |
| IC50 | 0.041 µM (41 nM) | Human GYS1 | Potent inhibition of the muscle isoform. | [4][7][8][9] |
| Selectivity | >100 µM | Human GYS2 | Highly selective; does not inhibit the liver isoform at high concentrations. | [5] |
| EC50 | ~500 nM | Human Fibroblasts | Effective at reducing glycogen accumulation in cells from healthy and Pompe disease patients. | [5] |
| Mechanism | Noncompetitive | Human GYS1 | Acts as a negative allosteric modulator. | [3][7] |
Experimental Protocols
Protocol 1: Biochemical GYS1 Inhibition HTS Assay
This protocol describes a pyruvate (B1213749) kinase/lactate dehydrogenase (PK/LDH) coupled enzyme assay adapted for HTS to measure GYS1 activity. The synthesis of glycogen from UDP-glucose by GYS1 produces UDP. PK converts UDP and phosphoenolpyruvate (B93156) to pyruvate and UTP. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD+. The rate of NADH disappearance is monitored by the decrease in absorbance at 340 nm.
Materials and Reagents:
-
Recombinant human GYS1 (phosphorylated)
-
Recombinant human GYS2 (for selectivity screening)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM DTT
-
UDP-Glucose (UDPG)
-
Glycogen (from rabbit liver)
-
Glucose-6-Phosphate (G6P)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well, UV-transparent microplates
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense test compounds and controls (DMSO for negative control, known inhibitor for positive control) into a 384-well plate.
-
Enzyme Preparation: Prepare a GYS1 enzyme solution in Assay Buffer. The final concentration should be determined empirically to yield a robust signal window.
-
Reagent Mix Preparation: Prepare a master mix containing UDPG, glycogen, G6P, PEP, NADH, PK, and LDH in Assay Buffer. The concentration of G6P should be physiological (e.g., 0.5 mM) to mimic a cellular state.[3]
-
Reaction Initiation and Measurement:
-
Add the GYS1 enzyme solution to each well of the compound plate and incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding the Reagent Mix to all wells.
-
Immediately place the plate in a microplate reader capable of kinetic measurements.
-
Monitor the decrease in absorbance at 340 nm over 20-30 minutes at 30°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each well from the linear phase of the kinetic read.
-
Normalize the data to controls: % Inhibition = 100 * (1 - (Rate_sample - Rate_pos_ctrl) / (Rate_neg_ctrl - Rate_pos_ctrl)).
-
For dose-response curves, plot % Inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Glycogen Quantification HTS Assay
This protocol describes a bioluminescent assay (e.g., Glycogen-Glo™ Assay) to measure glycogen levels in cells treated with GYS1 inhibitors.[10][11] The assay first uses glucoamylase to digest glycogen into glucose, which is then measured using a glucose dehydrogenase and a coupled bioluminescent system that detects NADH.[10][11] The resulting light signal is proportional to the amount of glycogen.
Materials and Reagents:
-
Cell line expressing GYS1 (e.g., human fibroblasts, HepG2, or C2C12 myotubes)
-
Cell culture medium (e.g., high-glucose DMEM)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Bioluminescent Glycogen Assay Kit (e.g., Promega Glycogen-Glo™) containing lysis buffer, glucoamylase, and detection reagent.
-
384-well, white, solid-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed cells into 384-well plates at a density that allows for logarithmic growth during the experiment and sufficient glycogen accumulation. Culture overnight.
-
Compound Treatment:
-
Remove the culture medium.
-
Add fresh medium containing serial dilutions of test compounds. Include DMSO-only wells as a negative control.
-
Incubate for a period sufficient to observe changes in glycogen levels (e.g., 24-48 hours). For some protocols, a glucose starvation and repletion step can be used to synchronize and maximize glycogen synthesis.[11]
-
-
Sample Preparation:
-
Carefully aspirate the medium and wash the cells once with PBS to remove extracellular glucose.[11]
-
Add lysis buffer to each well and incubate according to the kit manufacturer's instructions to release cellular contents.
-
-
Glycogen Digestion:
-
Add glucoamylase solution to each well to digest glycogen into glucose.
-
Incubate as recommended (e.g., 45-60 minutes at 37°C).
-
Optional: To correct for free intracellular glucose, run a parallel set of wells without adding glucoamylase.
-
-
Detection:
-
Equilibrate the plate to room temperature.
-
Add the bioluminescent detection reagent to all wells. This reagent contains glucose dehydrogenase, NAD+, and a pro-luciferin/reductase system.
-
Incubate for the recommended time (e.g., 30-60 minutes) to allow the signal to stabilize.
-
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis:
-
Subtract the signal from the no-enzyme control wells (if performed) to get the glycogen-specific signal.
-
Normalize the data to the negative (DMSO) control to calculate the percent reduction in glycogen.
-
Plot the percent reduction against compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.
-
References
- 1. Small-molecule inhibition of glycogen synthase 1 for the treatment of Pompe disease and other glycogen storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycogen synthase - Wikipedia [en.wikipedia.org]
- 3. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GYS1 inhibitor this compound has activity in Pompe disease models | BioWorld [bioworld.com]
- 5. Small molecule inhibition of glycogen synthase I for the treatment of Pompe disease and other glycogen storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycogen synthase GYS1 overactivation contributes to glycogen insolubility and malto-oligoglucan-associated neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | GYS1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Glycogen-Glo Assay | Glycogen Assay Kit [promega.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of MZ-101 in GAA Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pompe disease, also known as Glycogen (B147801) Storage Disease Type II, is a rare genetic disorder characterized by the deficiency of the lysosomal enzyme acid alpha-glucosidase (GAA).[1][2][3] This deficiency leads to the accumulation of glycogen, primarily in lysosomes, causing progressive muscle weakness, respiratory insufficiency, and cardiomyopathy.[1][4] The standard of care for Pompe disease is enzyme replacement therapy (ERT) with recombinant human GAA (rhGAA), which has shown clinical benefits but is limited by factors such as suboptimal efficacy in skeletal muscle and the need for frequent infusions.[1][4][5]
A promising therapeutic strategy is substrate reduction therapy (SRT), which aims to decrease the production of glycogen.[4] MZ-101 is a potent and selective small-molecule inhibitor of glycogen synthase 1 (GYS1), the rate-limiting enzyme in muscle glycogen synthesis.[4][6][7] By inhibiting GYS1, this compound reduces the synthesis of glycogen, thereby alleviating the substrate burden in GAA-deficient cells.[8] Preclinical studies in GAA knockout (KO) mouse models have demonstrated that this compound, both as a monotherapy and in combination with ERT, effectively reduces glycogen accumulation in muscle tissues and improves associated cellular pathologies.[1][4][5][6]
These application notes provide a detailed overview and experimental protocols for the use of this compound in GAA knockout mouse models of Pompe disease.
Mechanism of Action of this compound in Pompe Disease
In Pompe disease, the absence of functional GAA leads to the pathological accumulation of glycogen within lysosomes.[7] this compound acts as a substrate reduction therapy by directly inhibiting GYS1, the enzyme responsible for synthesizing glycogen in muscle.[4][8] This inhibition is selective for GYS1 and does not affect the liver isoform GYS2, which is crucial for maintaining glucose homeostasis.[4][6] By reducing the rate of glycogen synthesis, this compound decreases the amount of glycogen that accumulates in the lysosomes of muscle cells, thereby mitigating the primary cellular defect in Pompe disease.[7]
Experimental Data Summary
Table 1: Effect of this compound on Glycogen Content in Tissues of GAA KO Mice
| Treatment Group | Tissue | Glycogen Content (Relative to Untreated GAA-KO) | Citation |
| GAA-KO + this compound (7 days) | Gastrocnemius | Reduced | [1][2] |
| GAA-KO + this compound (7 days) | Heart | Reduced | [1][2] |
| GAA-KO + this compound (7 days) | Diaphragm | Reduced | [1][2] |
| GAA-KO + this compound (7 days) | Liver | Reduced | |
| GAA-KO + this compound (4-14 weeks) | Skeletal Muscle | Up to 58% reduction by 14 weeks | [9] |
| GAA-KO + this compound + ERT | Skeletal Muscle | Normalized | [4][5][6] |
Table 2: Effect of this compound on Metabolic and Cellular Markers in GAA KO Mice
| Parameter | Treatment Group | Outcome | Citation |
| Spontaneous Activity | GAA-KO + this compound (7 days) | Increased (counteracted reduction seen in GAA-KO) | [2] |
| Glucose Tolerance | GAA-KO + this compound (7 days) | Improved | [2][10] |
| Insulin Sensitivity | GAA-KO + this compound (7 days) | Improved | [2] |
| AMPK Phosphorylation | GAA-KO + this compound (7 days) | Increased in gastrocnemius | [2] |
| GSS641 Phosphorylation | GAA-KO + this compound (7 days) | Reduced | [2][10] |
| Autophagy Marker (LC3) | GAA-KO + this compound (7 days) | Reduced | [2][10] |
| Lysosome Marker (LAMP1) | GAA-KO | Increased | [5][10] |
Experimental Protocols
Protocol 1: Short-Term (7-Day) this compound Administration in GAA KO Mice
Objective: To evaluate the short-term effects of this compound on glycogen levels and metabolic parameters.
Animal Model:
-
Strain: B6;129-Gaatm1Rabn/J (GAA-KO) and B6129SF1/J (Wild-Type control).[1][2]
-
Age: 8 weeks old.[10]
-
Sex: Male.[1]
-
Housing: Standard housing conditions with ad libitum access to food and water.
Experimental Groups (n=6-8 per group):
-
Wild-Type (WT) on regular chow.
-
WT on this compound diet (WT-GYS1).
-
GAA-KO on regular chow.
This compound Formulation and Dosing:
-
This compound is formulated into a standard chow diet. The specific concentration of this compound in the chow should be determined based on desired dosage and average daily food consumption of the mice.
-
Note: The exact dosage in mg/kg/day is not consistently reported in the provided search results. Researchers should perform pilot studies to determine the optimal dose or refer to the primary literature for more specific details.
Procedure:
-
Acclimate mice to individual housing for at least 3 days prior to the start of the experiment to accurately measure food intake.
-
Randomly assign mice to the four experimental groups.
-
Provide the respective diets (regular chow or this compound chow) for 7 consecutive days.[1][2]
-
Monitor animal health and body weight daily.
-
On day 7, perform metabolic assessments such as an intraperitoneal glucose tolerance test (ipGTT).[10]
-
At the end of the study, euthanize mice and collect tissues (gastrocnemius, heart, diaphragm, liver) for glycogen analysis and other biochemical assays.
Workflow Diagram:
Protocol 2: Chronic (4-14 Weeks) this compound Administration and Combination with ERT
Objective: To assess the long-term efficacy of this compound as a monotherapy and in combination with ERT on muscle glycogen reduction and correction of cellular pathology.
Animal Model:
-
Age: 6-9 weeks old at the start of treatment.[9]
-
Sex: Male and/or female.
Experimental Groups:
-
GAA-KO - Untreated.
-
GAA-KO + this compound (oral administration).
-
GAA-KO + ERT (intravenous injection).
-
GAA-KO + this compound + ERT.
This compound and ERT Administration:
-
This compound: Administered orally, either through medicated chow or oral gavage. Chronic administration can last from 4 to 14 weeks.[4][9]
-
ERT: Recombinant human GAA (alglucosidase alfa) administered via intravenous (e.g., tail vein) injection. The frequency and dose should be based on established protocols for ERT in Pompe mouse models (e.g., 20 mg/kg weekly).
Procedure:
-
Randomly assign mice to the experimental groups.
-
Begin chronic oral administration of this compound.
-
For ERT groups, administer rhGAA intravenously at the specified frequency.
-
Monitor animal health, body weight, and motor function (e.g., rotarod test) at regular intervals.
-
At the end of the treatment period (e.g., 12 or 14 weeks), euthanize the animals.
-
Collect skeletal muscle tissues for biochemical, metabolomic, and transcriptomic analyses.[1][4]
Logical Relationship Diagram:
Protocol 3: Tissue Glycogen Quantification
Objective: To measure glycogen content in harvested tissues.
Materials:
-
Homogenization buffer (e.g., 0.25 M sucrose, 5 mM Tris-HCl, pH 7.4).
-
Amyloglucosidase solution.
-
Glucose oxidase assay kit.
-
Spectrophotometer or plate reader.
Procedure:
-
Weigh a small piece of frozen tissue (~10-20 mg).
-
Homogenize the tissue in homogenization buffer on ice.
-
Boil a portion of the homogenate to inactivate endogenous enzymes.
-
Divide the boiled homogenate into two aliquots.
-
To one aliquot, add amyloglucosidase to digest glycogen into glucose. The other aliquot serves as a control for free glucose.
-
Incubate the samples to allow for complete glycogen digestion.
-
Use a glucose oxidase-based assay to measure the glucose concentration in both aliquots.
-
Calculate the glycogen concentration by subtracting the free glucose concentration from the total glucose concentration and normalizing to the initial tissue weight.
Conclusion
This compound represents a promising substrate reduction therapy for Pompe disease.[1][4] The protocols outlined above provide a framework for preclinical evaluation of this compound in GAA knockout mouse models. These studies are crucial for understanding the in vivo efficacy, mechanism of action, and potential for combination therapy with ERT. The data generated from these experiments will be vital for the continued development and potential clinical translation of GYS1 inhibitors for the treatment of Pompe disease and other glycogen storage disorders.[4][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule inhibition of glycogen synthase I reduces muscle glycogen content and improves biomarkers in a mouse model of Pompe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Small-molecule inhibition of glycogen synthase 1 for the treatment of Pompe disease and other glycogen storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule inhibition of glycogen synthase I for the treatment of Pompe disease and other glycogen storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GYS1 inhibitor this compound has activity in Pompe disease models | BioWorld [bioworld.com]
- 7. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - Koch - Annals of Translational Medicine [atm.amegroups.org]
- 8. musculardystrophyuk.org [musculardystrophyuk.org]
- 9. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. biorxiv.org [biorxiv.org]
- 12. 004154 - 6[neo], PD Strain Details [jax.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MZ-101 In Vitro Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy of MZ-101 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective small-molecule inhibitor of Glycogen (B147801) Synthase 1 (GYS1), the rate-limiting enzyme in muscle glycogen synthesis. It functions as a negative allosteric modulator, binding to a site distinct from the active site for UDP-glucose or the allosteric activator site for glucose-6-phosphate (G6P).[1][2] This inhibition of GYS1 leads to a reduction in glycogen synthesis and accumulation in cells.[1][3]
Q2: What is the recommended starting concentration and incubation time for this compound in cell-based assays?
Based on preclinical studies, a broad concentration range of 0.001 µM to 100 µM has been tested in fibroblast cultures for up to 7 days.[3] The reported IC50 value for this compound is 0.041 µM.[3][4] For initial experiments, it is advisable to perform a dose-response curve starting from a low concentration (e.g., 1 nM) up to a high concentration (e.g., 100 µM) to determine the optimal concentration for your specific cell line and experimental conditions. Incubation times can vary from a few hours to several days, depending on the assay and the biological question.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). It is crucial to use fresh, anhydrous DMSO to ensure maximum solubility and stability. For long-term storage, the stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. To prevent precipitation, it is recommended to perform serial dilutions in DMSO before the final dilution in the aqueous medium.
Q4: What is the maximum permissible DMSO concentration in my cell culture?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally recommended for most cell lines. Always include a vehicle control (medium with the same final concentration of DMSO as the this compound treated wells) in your experiments to account for any effects of the solvent.
Q5: Are there any known off-target effects of this compound?
This compound has been shown to be highly selective for GYS1 over its isoform GYS2, which is predominantly expressed in the liver. However, as with any small molecule inhibitor, off-target effects cannot be entirely ruled out without comprehensive screening. If you observe unexpected phenotypes or inconsistent results, it may be beneficial to consult the literature for any reported off-target activities or to perform your own off-target profiling.
Troubleshooting Guide for Low Efficacy of this compound
This guide addresses common issues that may lead to lower-than-expected efficacy of this compound in in vitro assays.
Issue 1: Suboptimal Compound Concentration or Activity
| Possible Cause | Troubleshooting Step |
| Incorrect concentration: Calculation errors or inaccurate pipetting can lead to a lower effective concentration of this compound. | Solution: Double-check all calculations for dilutions. Use calibrated pipettes and ensure proper pipetting technique. Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. |
| Compound degradation: this compound may have degraded due to improper storage or handling. | Solution: Ensure that the stock solution was stored correctly at -20°C or -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles. If degradation is suspected, use a fresh vial of this compound. |
| Precipitation in media: this compound may precipitate out of the aqueous cell culture medium, especially at higher concentrations. | Solution: Visually inspect the culture medium for any signs of precipitation after adding this compound. To avoid precipitation, perform serial dilutions of the DMSO stock in DMSO before the final dilution in the culture medium. |
Issue 2: Problems with Experimental Protocol
| Possible Cause | Troubleshooting Step |
| Inappropriate incubation time: The duration of this compound treatment may be too short to observe a significant effect. | Solution: Increase the incubation time. Depending on the cell type and the endpoint being measured, effects on glycogen synthesis may take 24, 48, or even 72 hours to become apparent. |
| High cell density: Confluent cell cultures may have altered metabolic rates, which could affect their response to this compound. | Solution: Optimize the cell seeding density to ensure that cells are in a logarithmic growth phase during the experiment. |
| Assay interference: Components of the assay itself may be interfering with the detection of the biological effect. | Solution: Run appropriate controls, including a vehicle control (DMSO) and a positive control (if available). For luminescence-based assays, use white-walled plates to maximize the signal. For colorimetric assays, ensure that this compound itself does not absorb light at the detection wavelength. |
Issue 3: Cell Line-Specific Issues
| Possible Cause | Troubleshooting Step |
| Low GYS1 expression: The cell line you are using may have low endogenous expression of GYS1, the target of this compound. | Solution: Verify the expression level of GYS1 in your cell line using techniques such as Western blotting or qPCR. If GYS1 expression is low, consider using a different cell line known to have higher expression. |
| Cellular context: The signaling pathways and metabolic state of your specific cell line may influence its sensitivity to GYS1 inhibition. | Solution: Review the literature for information on glycogen metabolism in your cell line of interest. Factors such as the expression of upstream regulators of GYS1 (e.g., GSK-3) could play a role. |
| Mycoplasma contamination: Mycoplasma contamination can alter cellular metabolism and affect the response to drugs. | Solution: Regularly test your cell lines for mycoplasma contamination. |
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 (GYS1) | 0.041 µM | [3][4] |
| In Vitro Concentration Range | 0.001 - 100 µM | [3] |
| Recommended Final DMSO Concentration | < 0.5% | |
| Storage of Stock Solution | -20°C or -80°C |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Glycogen Synthesis Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its effect on glycogen synthesis in a cell-based assay.
Materials:
-
Cell line of interest (e.g., fibroblasts, myoblasts)
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
96-well white, clear-bottom tissue culture plates
-
Luminescence-based glycogen synthesis assay kit (e.g., a kit that measures the incorporation of a labeled glucose analog)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well white, clear-bottom plate at a pre-determined optimal density.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).
-
Further dilute these DMSO stocks into complete cell culture medium to achieve the final desired concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM, and 0 µM as a vehicle control). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Compound Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Glycogen Synthesis Assay:
-
At the end of the incubation period, perform the glycogen synthesis assay according to the manufacturer's instructions of your chosen kit. This typically involves lysing the cells and measuring the luminescence signal.
-
-
Data Analysis:
-
Read the luminescence on a plate reader.
-
Subtract the background luminescence (from no-cell control wells).
-
Normalize the data to the vehicle control (DMSO only), which is set to 100% activity.
-
Plot the normalized data as a function of the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Assessing GYS1 Phosphorylation by Western Blot
This protocol can be used to determine if this compound treatment affects the phosphorylation status of GYS1, which can be an indicator of its activity.
Materials:
-
Cell line of interest
-
6-well tissue culture plates
-
This compound
-
Anhydrous DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-GYS1 (specific for the inhibitory phosphorylation sites) and anti-total-GYS1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the chosen duration.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-GYS1 or anti-total-GYS1) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
For each sample, normalize the phospho-GYS1 signal to the total-GYS1 signal to determine the relative phosphorylation level.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for low this compound efficacy.
Caption: Logical relationships of factors affecting this compound efficacy.
References
Technical Support Center: Optimizing MZ-101 Concentration for Cell-Based Assays
Welcome to the technical support center for MZ-101. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for your cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and visualizations to clarify complex processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of Glycogen (B147801) Synthase 1 (GYS1), the rate-limiting enzyme in muscle glycogen synthesis.[1] It functions as a negative allosteric modulator of GYS1, meaning it binds to a site on the enzyme distinct from the active site to inhibit its activity.[2] Its primary application in research is for the study of glycogen storage diseases, such as Pompe disease, by reducing glycogen accumulation in cells.[1][3]
Q2: What is the recommended starting concentration range for this compound in a cell-based assay?
A2: For initial experiments, a broad logarithmic dilution series is recommended to determine the dose-response curve for your specific cell line and assay. A suggested starting range is from 0.001 µM to 100 µM.[1] This wide range will help identify the effective concentration for inhibiting glycogen synthesis and also reveal potential cytotoxic effects at higher concentrations.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM or higher). It is crucial to ensure the final DMSO concentration in your cell culture medium remains low (ideally ≤ 0.1%) to prevent solvent-induced toxicity. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. For in-vitro experiments, some suppliers suggest that stock solutions in DMSO can be stored at -80°C for up to a year and at -20°C for up to a month.
Q4: How long should I incubate cells with this compound?
A4: The optimal incubation time will depend on your specific cell line, its metabolic rate, and the desired experimental endpoint. For studies investigating the reduction of glycogen accumulation in fibroblasts, a treatment duration of 7 days has been shown to be effective.[1] It is advisable to perform a time-course experiment (e.g., 24, 48, 72 hours, and longer if necessary) to determine the ideal incubation period for your experimental setup.
Troubleshooting Guide
Issue 1: No observable effect of this compound on glycogen levels.
-
Possible Cause: Concentration is too low.
-
Solution: Increase the concentration of this compound. Refer to the dose-response curve you generated to select a higher concentration within the effective range. The reported in vitro EC50 for reducing glycogen in fibroblasts is approximately 500 nM.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Extend the duration of the treatment. Glycogen turnover can be slow in some cell types, requiring a longer exposure to the inhibitor to observe a significant reduction.
-
-
Possible Cause: Issues with the glycogen measurement assay.
-
Solution: Ensure your glycogen measurement protocol is optimized and validated for your cell type. This includes proper cell lysis, complete hydrolysis of glycogen to glucose, and accurate glucose quantification. Include appropriate positive and negative controls in your assay.
-
-
Possible Cause: Compound instability.
-
Solution: While specific stability data in various media is limited, it's good practice to prepare fresh dilutions of this compound in your culture medium for each experiment. Avoid prolonged storage of diluted this compound at 37°C.
-
Issue 2: High cell death or cytotoxicity observed.
-
Possible Cause: this compound concentration is too high.
-
Solution: Perform a cytotoxicity assay (e.g., MTT, MTS, or LDH release assay) to determine the cytotoxic IC50 of this compound for your specific cell line. Use concentrations well below the cytotoxic range for your functional assays.
-
-
Possible Cause: Solvent (DMSO) toxicity.
-
Solution: Ensure the final concentration of DMSO in the culture medium is not exceeding 0.1%. Prepare a vehicle control with the same concentration of DMSO as your highest this compound treatment to assess the effect of the solvent alone.
-
-
Possible Cause: Cell line sensitivity.
-
Solution: Different cell lines can have varying sensitivities to small molecule inhibitors. It is crucial to establish the optimal non-toxic concentration range for each cell line you are working with.
-
Issue 3: Inconsistent or variable results between experiments.
-
Possible Cause: Inconsistent cell culture conditions.
-
Solution: Standardize your cell culture procedures. Use cells within a consistent passage number range, seed at a uniform density, and ensure confluency is consistent at the start of each experiment.
-
-
Possible Cause: Pipetting errors.
-
Solution: Ensure accurate and consistent pipetting, particularly when preparing serial dilutions of this compound. Use calibrated pipettes.
-
-
Possible Cause: Serum protein binding.
-
Solution: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If you suspect this is an issue, consider reducing the serum concentration or performing experiments in serum-free media, if your cells can tolerate it.
-
Quantitative Data Summary
| Parameter | Value | Cell Type/System | Reference |
| IC50 (GYS1 Inhibition) | 0.041 µM | Human recombinant GYS1 | [1] |
| Selectivity | No inhibition of GYS2 up to 100 µM | Human recombinant GYS2 | |
| EC50 (Glycogen Reduction) | ~500 nM | Human fibroblasts | |
| Effective Concentration Range | 0.001 - 100 µM | Human fibroblasts | [1] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve
This protocol outlines the steps to determine the effective concentration range of this compound for inhibiting glycogen synthesis in a fibroblast cell line.
Materials:
-
Fibroblast cell line (e.g., primary human fibroblasts)
-
Complete cell culture medium (e.g., DMEM/F12 + 10% FBS)
-
This compound
-
DMSO
-
96-well cell culture plates
-
Glycogen measurement kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed fibroblasts into a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (e.g., 5,000 - 10,000 cells/well). Allow cells to adhere and grow for 24 hours.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of dilutions in complete cell culture medium to achieve final concentrations ranging from 0.001 µM to 100 µM. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 7 days). Change the medium with freshly prepared this compound or vehicle control every 2-3 days.
-
Glycogen Measurement: At the end of the incubation period, measure the intracellular glycogen content using a commercially available glycogen assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the glycogen levels against the log of the this compound concentration to generate a dose-response curve. From this curve, determine the EC50 value (the concentration at which 50% of the maximal effect is observed).
Protocol 2: Measurement of Intracellular Glycogen Content
This protocol provides a general workflow for quantifying glycogen in cell lysates.
Materials:
-
Treated and control cells in culture plates
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell lysis buffer
-
Glycogen assay kit (containing hydrolysis enzyme and glucose detection reagents)
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells according to the instructions provided with your glycogen assay kit. This typically involves adding a specific lysis buffer and may require scraping and homogenization.
-
-
Glycogen Hydrolysis:
-
Take an aliquot of the cell lysate and treat it with a glycogen hydrolysis enzyme (e.g., amyloglucosidase) to break down glycogen into glucose.
-
Incubate as recommended by the kit manufacturer (e.g., 30 minutes at 37°C).
-
-
Glucose Measurement:
-
Use a glucose detection reagent (often based on a colorimetric or fluorometric reaction) to measure the amount of glucose in the hydrolyzed and non-hydrolyzed (for background glucose) samples.
-
-
Quantification:
-
Create a standard curve using known concentrations of glycogen.
-
Determine the glycogen concentration in your samples by comparing their readings to the standard curve, after subtracting the background glucose reading.
-
Normalize the glycogen content to the total protein concentration of the cell lysate.
-
Visualizations
Caption: Signaling pathway of GYS1 and the inhibitory action of this compound.
Caption: General experimental workflow for cell-based assays with this compound.
Caption: A logical decision tree for troubleshooting common issues with this compound.
References
Technical Support Center: Investigating Potential Off-Target Effects of MZ-101 in Cellular Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may be encountering unexpected cellular phenotypes when using MZ-101, a potent and selective inhibitor of glycogen (B147801) synthase 1 (GYS1). While this compound has been designed for high selectivity, it is crucial to have a systematic approach to investigate whether an observed effect is on-target, or if it could potentially arise from off-target interactions.
Frequently Asked Questions (FAQs)
Q1: What are the known targets of this compound?
This compound is a potent and selective small-molecule inhibitor of glycogen synthase 1 (GYS1) with an IC50 value of 0.041 µM.[1][2] It has been shown to not inhibit the related isoform GYS2, which is essential for liver glycogen synthesis, at concentrations up to 100 µM.[3] The primary mechanism of action is the inhibition of GYS1 to reduce glycogen synthesis.[3][4]
Q2: What should be the first step if I observe an unexpected phenotype in my cells treated with this compound?
The first step is to confirm the basics of your experiment. This includes:
-
Verifying Compound Identity and Purity: Ensure the this compound you are using is of high purity and has been correctly identified.
-
Dose-Response Curve: Perform a dose-response experiment to determine if the phenotype is dose-dependent. An on-target effect should typically correlate with the known IC50 of the compound for its target.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound to rule out solvent effects.
-
Time-Course Experiment: An unexpected phenotype may be a secondary or downstream consequence of the primary target inhibition. A time-course experiment can help to elucidate the kinetics of the observed effect.
Q3: How can I distinguish between an on-target effect and a potential off-target effect?
Distinguishing between on-target and off-target effects is a critical step in small molecule research. Here are some strategies:
-
Use a Structurally Unrelated GYS1 Inhibitor: If available, using another GYS1 inhibitor with a different chemical scaffold can help determine if the phenotype is specific to GYS1 inhibition. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: If possible, overexpressing GYS1 or introducing a drug-resistant mutant of GYS1 could rescue the on-target phenotype.
-
Knockdown/Knockout of the Target: Using genetic tools like siRNA or CRISPR to reduce the expression of GYS1 should phenocopy the effects of this compound if the observed phenotype is on-target.
Q4: What are the general approaches to identify potential off-targets of a small molecule inhibitor?
Several unbiased and targeted approaches can be used to identify potential off-targets:
-
In Silico Profiling: Computational methods can predict potential off-target interactions based on the chemical structure of the compound.
-
Biochemical Screening Panels: Large-scale screening against a panel of purified proteins (e.g., kinome scans, GPCR panels) can identify direct binding partners.
-
Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP) can identify protein targets in a cellular context.
-
Genetic Approaches: Screens using CRISPR or shRNA libraries can identify genes that, when perturbed, alter the cellular response to the compound, suggesting a potential interaction.
Troubleshooting Guide for Unexpected Phenotypes
This guide provides a structured approach to troubleshooting unexpected cellular phenotypes observed with this compound treatment.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected change in cell morphology, proliferation, or viability at concentrations significantly different from the GYS1 IC50. | Off-target effects, cellular stress response, or compound cytotoxicity. | 1. Perform a comprehensive dose-response analysis and compare the EC50 for the phenotype with the known IC50 for GYS1. 2. Conduct a cytotoxicity assay (e.g., MTS, CellTiter-Glo) to assess cell viability. 3. Utilize a structurally distinct GYS1 inhibitor to see if the phenotype is reproduced. |
| Phenotype is observed in a cell line that does not express GYS1. | Off-target effect. | 1. Confirm the absence of GYS1 expression in your cell line using qPCR or Western blot. 2. If GYS1 is absent, the observed effect is likely due to an off-target interaction. Proceed with off-target identification methods. |
| Contradictory results between this compound treatment and GYS1 knockdown/knockout. | Off-target effect of this compound or incomplete knockdown/knockout. | 1. Verify the efficiency of your GYS1 knockdown/knockout. 2. If knockdown/knockout is efficient and does not reproduce the this compound phenotype, this strongly suggests an off-target effect. |
| Unexpected activation or inhibition of a signaling pathway. | Off-target kinase or phosphatase inhibition/activation. | 1. Perform a broad kinase profiling assay (kinome scan) to identify potential off-target kinases. 2. Use phosphoproteomics to get an unbiased view of signaling pathways affected by this compound. |
Experimental Protocols
Protocol 1: Kinome Profiling using a Competition Binding Assay (e.g., KINOMEscan™)
This method is used to quantitatively measure the binding of a compound to a large panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical screening concentration is 1 µM or 10 µM.
-
Assay Principle: The assay is based on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site.
-
Procedure:
-
A DNA-tagged kinase is incubated with the immobilized ligand and the test compound.
-
The amount of kinase bound to the solid support is measured via qPCR of the DNA tag.
-
A lower amount of bound kinase in the presence of the test compound indicates binding to the kinase active site.
-
-
Data Analysis: Results are typically reported as percent of control (%Ctrl), where the DMSO control is 100%. A lower %Ctrl value indicates a stronger interaction. Hits are often defined as compounds that result in a %Ctrl below a certain threshold (e.g., <10% or <35%).
Protocol 2: Off-Target Identification using Chemical Proteomics
This approach identifies protein targets of a small molecule within a complex biological sample.
-
Probe Synthesis: A version of this compound is synthesized with a reactive group and a reporter tag (e.g., biotin (B1667282) or an alkyne for click chemistry).
-
Cell Treatment and Lysis: Cells are treated with the this compound probe. After treatment, cells are lysed to release proteins.
-
Enrichment of Target Proteins: The reporter tag is used to enrich for proteins that have covalently bound to the probe. For a biotin tag, streptavidin beads are used for pulldown.
-
Mass Spectrometry: The enriched proteins are digested into peptides and identified using mass spectrometry.
-
Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to a control are considered potential off-targets.
Visualizing Experimental Workflows and Logic
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule inhibition of glycogen synthase I for the treatment of Pompe disease and other glycogen storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are GYS1 gene inhibitors and how do they work? [synapse.patsnap.com]
MZ-101 Technical Support Center: Navigating Experimental Variability
Welcome to the MZ-101 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common sources of experimental variability when working with this compound, a potent and selective inhibitor of Glycogen (B147801) Synthase 1 (GYS1). By understanding the factors that can influence experimental outcomes, you can ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, selective, and orally active small-molecule inhibitor of Glycogen Synthase 1 (GYS1), with a reported IC50 value of 0.041 µM.[1][2] It functions as a negative allosteric modulator of GYS1, binding to a site distinct from the binding sites for the substrate UDP-glucose and the allosteric activator glucose-6-phosphate (G6P).[3] This noncompetitive mechanism of inhibition means that increasing concentrations of G6P and UDP-glucose can lead to a higher apparent IC50 for this compound.[3] this compound is highly selective for GYS1 over the liver isoform GYS2, which is crucial for maintaining glucose homeostasis.[4][5]
Q2: My in vitro IC50 value for this compound is higher than the reported 0.041 µM. What could be the cause?
A2: Discrepancies in IC50 values can arise from several factors related to the assay conditions. Since this compound is a noncompetitive inhibitor of GYS1, its apparent potency is influenced by the concentrations of G6P and UDP-glucose in your assay.[3] High concentrations of these molecules will increase the IC50 value. Another critical factor is the phosphorylation state of the GYS1 enzyme used. GYS1 activity is inhibited by phosphorylation, and this state can affect inhibitor binding.[1]
To troubleshoot this issue, consider the following:
-
Standardize G6P and UDP-glucose concentrations: Ensure you are using physiologically relevant and consistent concentrations of G6P and UDP-glucose across your experiments.
-
Characterize your GYS1 enzyme: Document the phosphorylation state of your GYS1 preparation, as this can impact its activity and interaction with inhibitors.
-
Review your assay protocol: Ensure that all reagents are fresh and that the assay conditions (e.g., temperature, incubation time) are consistent.
Q3: I am observing significant variability between wells in my cell-based glycogen accumulation assay. What are the potential sources of this variability?
A3: Well-to-well variability in cell-based assays can be attributed to several factors:
-
Cell Health and Density: Inconsistent cell seeding density or variations in cell health across the plate can lead to differences in metabolic activity and, consequently, glycogen content.
-
Culture Conditions: Fluctuations in media glucose levels, serum concentrations, or incubation times can impact GYS1 activity and glycogen synthesis.
-
This compound Preparation: Improper solubilization or dilution of this compound can lead to inconsistent concentrations across wells. This compound is soluble in DMSO, and fresh preparations are recommended to avoid issues with compound precipitation or degradation.[2]
-
Inherent Biological Variability: Pompe disease patient-derived fibroblasts or iPSCs can exhibit inherent variability in their phenotype, including the extent of glycogen accumulation.[6]
Q4: In my in vivo study with a Pompe disease mouse model, the extent of glycogen reduction with this compound treatment is inconsistent between animals. Why might this be?
A4: In vivo studies can present unique challenges leading to variability. Potential reasons for inconsistent results include:
-
Drug Formulation and Administration: Ensure the this compound formulation is homogenous and administered consistently. For oral administration, factors such as food and water intake can influence drug absorption.
-
Animal Health and Stress: The overall health and stress levels of the animals can impact metabolic processes, including glycogen metabolism.
-
Tissue Collection and Processing: The timing and method of tissue collection are critical. Post-mortem changes in glycogen levels can occur rapidly, so consistent and swift tissue harvesting and processing are essential.[7]
-
Baseline Glycogen Levels: There may be natural variation in the baseline glycogen levels in the muscles of the animals, which can influence the perceived efficacy of the treatment.
Troubleshooting Guides
In Vitro Assay Variability
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 Values | Varying concentrations of G6P and UDP-glucose in the assay buffer. | Standardize and report the concentrations of G6P and UDP-glucose in your experimental methods. |
| Different phosphorylation states of the GYS1 enzyme preparation. | Characterize the phosphorylation status of your GYS1 enzyme. Consider using a phosphatase treatment to generate dephosphorylated GYS1 for comparison. | |
| This compound stock solution instability or precipitation. | Prepare fresh stock solutions of this compound in DMSO. Visually inspect for any precipitation before use. Store aliquots at -80°C to minimize freeze-thaw cycles.[2] | |
| High Background Signal in Glycogen Assay | Incomplete removal of glucose from cell lysates. | Ensure thorough washing of cell pellets to remove extracellular glucose before lysis. |
| Non-specific signal from assay reagents. | Run appropriate controls, including wells with no cells and cells with no this compound treatment. | |
| Low Signal-to-Noise Ratio | Suboptimal cell density or health. | Optimize cell seeding density and ensure cells are in a logarithmic growth phase before treatment. |
| Insufficient this compound incubation time. | Perform a time-course experiment to determine the optimal incubation time for observing a significant reduction in glycogen. |
In Vivo Study Variability
| Observed Issue | Potential Cause | Recommended Action |
| Variable Drug Exposure | Inconsistent oral gavage technique. | Ensure all personnel are properly trained in oral gavage to minimize stress and ensure consistent dosing. |
| Formulation instability or inhomogeneity. | Prepare fresh this compound formulations for each dosing session and ensure thorough mixing. | |
| Inconsistent Glycogen Reduction | Differences in food consumption affecting drug absorption. | Monitor food intake and consider timed feeding schedules to standardize drug absorption. |
| Variability in the age or weight of the animals. | Use age- and weight-matched animals for all experimental groups. | |
| Post-mortem glycogenolysis. | Harvest and freeze tissues immediately after euthanasia using techniques like liquid nitrogen snap-freezing to preserve glycogen levels.[7] | |
| Unexpected Phenotypes | Potential for off-target effects at high doses. | Perform a dose-response study to identify the optimal therapeutic window with minimal side effects. |
| Genetic drift in animal colonies. | Regularly genotype animals to confirm the presence of the desired mutations and the absence of genetic modifiers. |
Experimental Protocols
Key Experiment: In Vitro GYS1 Activity Assay
This protocol is a general guideline for measuring GYS1 activity and can be adapted for testing the inhibitory effect of this compound.
-
Prepare GYS1 Enzyme: Purify recombinant human GYS1 or prepare lysates from cells overexpressing GYS1.
-
Reaction Mixture: Prepare a reaction buffer containing HEPES, MgCl2, and DTT. Add UDP-D-[U-14C]glucose, glycogen, and the desired concentration of G6P.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Assay Initiation: Add the GYS1 enzyme to the reaction mixture containing this compound or vehicle control and incubate at 30°C.
-
Assay Termination: Stop the reaction by spotting the mixture onto filter paper and immersing it in ice-cold ethanol (B145695) to precipitate the glycogen.
-
Washing: Wash the filter papers multiple times with ethanol to remove unincorporated UDP-D-[U-14C]glucose.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of GYS1 inhibition by this compound compared to the vehicle control and determine the IC50 value.
Signaling Pathways and Workflows
Caption: GYS1 activity is regulated by insulin signaling and allosterically by G6P. This compound inhibits active GYS1.
Caption: A typical workflow for evaluating this compound in both in vitro and in vivo experimental settings.
Caption: A decision tree to help identify potential sources of experimental variability.
References
- 1. amda-pompe.org [amda-pompe.org]
- 2. The values and limits of an in vitro model of Pompe disease: the best laid schemes o' mice an' men. - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a clinically validated in vitro functional assay to assess pathogenicity of novel GAA variants in patients with Pompe disease identified via newborn screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induced pluripotent stem cell for modeling Pompe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
MZ-101 Technical Support Center: Troubleshooting Unexpected Results
Welcome to the technical support center for MZ-101. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with the GYS1 inhibitor, this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and unexpected outcomes that researchers may encounter when using this compound in their experiments.
Q1: Why am I observing lower than expected reduction in glycogen (B147801) levels after this compound treatment?
A1: Several factors could contribute to a less-than-optimal reduction in glycogen. Consider the following possibilities:
-
Compound Solubility and Stability: this compound is insoluble in water.[1] Ensure that the compound is properly dissolved in a suitable solvent like DMSO for in vitro studies and that the final concentration of the solvent in your culture medium is not affecting cell health. For in vivo studies, specific formulations with vehicles like PEG300, Tween-80, and saline are recommended.[1] It is also crucial to use freshly prepared solutions, as repeated freeze-thaw cycles of stock solutions can lead to degradation.[1]
-
Cellular Context and Metabolism: The metabolic state of your cells can influence the efficacy of this compound. Cells grown in high glucose media may have a higher flux through the glycogen synthesis pathway, potentially requiring higher concentrations or longer incubation times with this compound to see a significant effect.[2]
-
Assay Variability: Glycogen quantification assays can be sensitive to experimental conditions.[3] High background from free glucose can interfere with enzymatic assays.[3] Ensure that your tissue or cell lysates are properly prepared and that you are using a validated and optimized protocol for glycogen measurement.[3][4]
-
GYS1 Expression and Activity: Confirm the expression and baseline activity of GYS1 in your experimental model. Cells with very high GYS1 activity, possibly due to allosteric activation by elevated glucose-6-phosphate (G6P), might require higher concentrations of this compound for effective inhibition.[2]
Q2: I'm observing unexpected changes in cell viability or proliferation after this compound treatment. What could be the cause?
A2: While this compound has been shown to be well-tolerated in mice, in vitro effects can vary depending on the cell type and experimental conditions.[5][6]
-
Off-Target Effects at High Concentrations: While this compound is a selective GYS1 inhibitor, very high concentrations may lead to off-target effects.[7] It is recommended to perform a dose-response curve to determine the optimal concentration that inhibits glycogen synthesis without causing significant cytotoxicity.
-
Metabolic Stress: Inhibition of glycogen synthesis can lead to metabolic reprogramming in some cell lines.[8] This could make cells more reliant on other metabolic pathways, and if those pathways are also compromised, it could lead to decreased viability.[8] Consider the metabolic characteristics of your specific cell line.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding the tolerance level of your cells, which is typically below 0.5% for most cell lines.[9]
Q3: The phosphorylation status of GYS1 at Ser641 does not correlate with the observed changes in glycogen levels after this compound treatment. Why is this happening?
A3: This can be a complex issue due to the multi-layered regulation of GYS1.
-
Allosteric Activation: GYS1 activity is not solely regulated by phosphorylation. It can be allosterically activated by glucose-6-phosphate (G6P), which can override the inhibitory effect of phosphorylation.[2] In conditions where G6P levels are high, GYS1 can be active despite being phosphorylated. This compound acts as a negative allosteric modulator, inhibiting GYS1 activity even in the presence of high G6P.[2]
-
Western Blot Troubleshooting: Detecting phosphorylated proteins can be challenging. Ensure you are using phosphatase inhibitors during sample preparation to prevent dephosphorylation.[10] Using BSA instead of milk as a blocking agent is often recommended for phospho-antibodies to reduce background. It is also crucial to run a total GYS1 control to normalize the phospho-signal.[10]
-
Dynamic Nature of Phosphorylation: The phosphorylation state of GYS1 can be dynamic. The timing of your sample collection after this compound treatment is critical.
Q4: I am seeing significant variability in my glycogen measurements between replicate samples. What are the potential sources of this variability?
A4: Variability in glycogen quantification is a common challenge.[3][11]
-
Sample Homogeneity: Inconsistent homogenization of tissue or cell pellets can lead to variability. Ensure your samples are thoroughly homogenized before taking aliquots for the assay.
-
Rapid Glycogen Metabolism: Glycogen can be metabolized very quickly, especially in tissues like muscle, even after sample collection.[4] It is critical to freeze samples immediately in liquid nitrogen and keep them frozen until the assay is performed.[4]
-
Assay Precision: Enzymatic glycogen assays can have inherent variability, especially at low glycogen concentrations.[3] Consider using a sufficient amount of starting material and running samples in triplicate to improve precision.[12] The phenol-sulfuric acid method is a cost-effective and precise alternative for glycogen quantification.[3]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Type | Concentration Range (µM) | Duration | Effect on Glycogen Levels | Citation(s) |
| Human Fibroblasts | 0.001 - 100 | 7 days | Inhibition of glycogen synthesis and reduction of glycogen accumulation | [13] |
Table 2: In Vivo Efficacy of this compound in Pompe Disease Mouse Model
| Animal Model | Dosage (mg/kg) | Administration Route | Duration | Effect on Glycogen Levels | Citation(s) |
| Wild-type and GAA KO mice | 2 - 200 | Oral (single dose) | 5 hours | Dose-dependent reduction of de novo glycogen synthesis in skeletal and cardiac muscles | [13] |
| GAA KO mice | Not specified | Oral (in diet) | 7 days | Reduction of glycogen levels in gastrocnemius, heart, and diaphragm | [14][15] |
Experimental Protocols
Protocol 1: In Vitro Glycogen Reduction Assay in Fibroblasts
-
Cell Seeding: Plate human fibroblasts in a multi-well plate at a density that allows for logarithmic growth for the duration of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.[1] Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.001 to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Replace the culture medium with the medium containing the different concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for 7 days.[13]
-
Cell Lysis and Glycogen Quantification:
Protocol 2: Western Blot for GYS1 Phosphorylation
-
Sample Preparation:
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17]
-
Incubate the membrane with a primary antibody against phospho-GYS1 (Ser641) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane using a mild stripping buffer.
-
Re-probe the membrane with an antibody against total GYS1 to normalize the phosphorylation signal.[10]
-
Mandatory Visualization
References
- 1. selleckchem.com [selleckchem.com]
- 2. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized method for tissue glycogen quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. Small-molecule inhibition of glycogen synthase 1 for the treatment of Pompe disease and other glycogen storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule inhibition of glycogen synthase I for the treatment of Pompe disease and other glycogen storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Impaired glucose metabolism and exercise capacity with muscle-specific glycogen synthase 1 (gys1) deletion in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 11. Glycemic Variability: How Do We Measure It and Why Is It Important? [e-dmj.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Small molecule inhibition of glycogen synthase I reduces muscle glycogen content and improves biomarkers in a mouse model of Pompe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small molecule inhibition of glycogen synthase I reduces muscle glycogen content and improves biomarkers in a mouse model of Pompe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glycogen Assay Kit (ab65620/K646) Mix-and-read quantitative assay | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Cell Viability Assays with MZ-101 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting cell viability assays with MZ-101 treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of glycogen (B147801) synthase 1 (GYS1).[1][2][3] GYS1 is the rate-limiting enzyme in muscle glycogen synthesis.[4] By inhibiting GYS1, this compound reduces the production and accumulation of glycogen in cells.[1][2][5] It is being investigated as a potential therapeutic agent for Pompe disease and other glycogen storage disorders.[2][6]
Q2: How does this compound treatment affect cell metabolism?
By inhibiting glycogen synthesis, this compound can alter cellular glucose metabolism. Studies have shown that this compound treatment in mouse models of Pompe disease can lead to improved glucose tolerance and whole-body insulin (B600854) sensitivity.[7][8] This modulation of cellular metabolic pathways is a critical consideration when selecting and interpreting cell viability assays that rely on metabolic readouts.
Q3: Are there any known direct interferences of this compound with common cell viability assay reagents?
Currently, there is no specific public information detailing direct chemical interference of this compound with common cell viability assay reagents such as MTT, XTT, resazurin, or the luciferase enzyme in ATP-based assays. However, as with any novel compound, it is crucial to perform appropriate controls to rule out any potential direct interactions.
Q4: Which cell viability assays are recommended for use with this compound?
A multi-assay approach is recommended to obtain a comprehensive understanding of the effects of this compound on cell viability.
-
Metabolic-based assays (e.g., MTT, XTT, MTS, CellTiter-Glo): These are commonly used but should be interpreted with caution due to this compound's known effects on cellular metabolism.
-
Membrane integrity assays (e.g., Trypan Blue exclusion, LDH release): These assays provide a direct measure of cell death and are less likely to be affected by metabolic changes.
-
Apoptosis assays (e.g., Caspase-Glo, Annexin V staining): These can elucidate the mechanism of cell death if this compound induces apoptosis.
-
Cell proliferation assays (e.g., BrdU, EdU incorporation): These directly measure DNA synthesis and can distinguish between cytostatic and cytotoxic effects.
Q5: What is a typical effective concentration of this compound in cell culture?
In primary fibroblast cultures from healthy individuals and patients with Infantile-Onset Pompe Disease (IOPD), this compound treatment led to a dose-dependent reduction in glycogen levels. The mean half-maximal effective concentration (EC50) for reducing glycogen accumulation over a 7-day treatment period was approximately 500 nM.[5] However, the optimal concentration for affecting cell viability may vary depending on the cell type and experimental conditions.
Troubleshooting Guide
Unexpected or inconsistent results in cell viability assays with this compound can arise from its metabolic mechanism of action or general assay-related issues. This guide provides potential causes and solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Increased signal in metabolic assays (e.g., MTT, CellTiter-Glo) at high this compound concentrations, suggesting increased viability. | 1. Alteration of cellular metabolism: this compound's inhibition of glycogen synthesis may lead to a redirection of glucose through other metabolic pathways, potentially increasing the production of reducing equivalents (NADH, NADPH) or ATP, which are measured in these assays. This would not necessarily reflect an increase in cell number or health.[9][10] 2. Direct reduction of assay reagent: Although not documented for this compound, some compounds can directly reduce tetrazolium salts (MTT, XTT) or stabilize luciferase, leading to a false positive signal.[9][11] | 1. Validate with a non-metabolic assay: Use an orthogonal method that measures a different aspect of cell health, such as membrane integrity (Trypan Blue, LDH assay) or DNA content (Crystal Violet, CyQUANT). 2. Perform a cell-free control: Incubate this compound with the assay reagent in cell-free media to check for direct chemical interaction.[6][11] 3. Microscopic examination: Visually inspect the cells for signs of cytotoxicity, such as changes in morphology or cell detachment. |
| High variability between replicate wells. | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Edge effects: Evaporation from the outer wells of the plate leading to changes in compound concentration.[6][12] 3. Compound precipitation: this compound may precipitate at higher concentrations in the culture medium. | 1. Ensure a homogenous cell suspension: Gently resuspend cells before and during plating. 2. Avoid using outer wells: Fill the perimeter wells with sterile media or PBS and use only the inner wells for experimental samples.[6][12] 3. Check for precipitation: Visually inspect the wells after adding this compound. If precipitation is observed, consider using a lower concentration or a different solvent (ensure solvent controls are included). |
| No effect of this compound on cell viability. | 1. Insufficient treatment duration: The effect of this compound on cell viability may require a longer incubation period. 2. Cell line resistance: The chosen cell line may not be sensitive to GYS1 inhibition. 3. Suboptimal this compound concentration: The concentrations tested may be too low to elicit a cytotoxic response. | 1. Perform a time-course experiment: Test multiple time points (e.g., 24, 48, 72 hours). 2. Use a sensitive cell line: If possible, use a cell line known to be dependent on glycogen metabolism. 3. Test a wider concentration range: Perform a dose-response experiment with a broad range of this compound concentrations. |
| Discrepancy between different viability assays. | 1. Different biological readouts: Assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity), which may be differentially affected by this compound. 2. Timing of cellular events: The metabolic changes induced by this compound may occur at a different time point than the loss of membrane integrity or induction of apoptosis. | 1. Understand the principle of each assay: Interpret the results in the context of what each assay measures. 2. Perform a time-course experiment for each assay: This will help to understand the sequence of events following this compound treatment. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[1]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay
This is a homogeneous method that quantifies ATP, indicating the presence of metabolically active cells.[13]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Assay Plate Setup: Prepare an opaque-walled 96-well plate with cells in culture medium (100 µL per well). Include wells with medium only for background measurement.[14]
-
Compound Treatment: Add the desired concentrations of this compound to the wells.
-
Incubation: Incubate the plate according to your experimental protocol.
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[14]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[14]
-
Mixing: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[14]
-
Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Luminescence Measurement: Record the luminescence using a luminometer.
Visualizations
Caption: General experimental workflow for cell viability assays with this compound.
Caption: Troubleshooting logic for this compound cell viability assays.
Caption: Simplified signaling pathway showing the action of this compound.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 3. islasas.com [islasas.com]
- 4. grtc.ucsd.edu [grtc.ucsd.edu]
- 5. Endophilin mediated endocytosis and epidermal growth factor receptor govern Japanese encephalitis virus entry and infection in neuronal cells | PLOS Pathogens [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Small molecule inhibition of glycogen synthase I reduces muscle glycogen content and improves biomarkers in a mouse model of Pompe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dilemmas in the reliable estimation of the in-vitro cell viability in magnetic nanoparticle engineering: which tests and what protocols? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - Koch - Annals of Translational Medicine [atm.amegroups.org]
- 14. GSK3 inhibitor suppresses cell growth and metabolic process in FLT3-ITD leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GYS1 Inhibitor Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Glycogen (B147801) Synthase 1 (GYS1) inhibitors. Our goal is to help you overcome common experimental hurdles and improve the therapeutic window of your GYS1-targeting compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GYS1 inhibitors?
A1: GYS1 inhibitors primarily act as a substrate reduction therapy (SRT).[1] GYS1 is the rate-limiting enzyme in muscle glycogen synthesis.[1] By inhibiting GYS1, these small molecules aim to decrease the production and subsequent accumulation of glycogen in tissues, which is a pathological hallmark of several glycogen storage diseases (GSDs), such as Pompe disease.[1][2] Some inhibitors, like MZ-101, have been shown to be noncompetitive, acting as negative allosteric modulators that bind to a site distinct from the UDP-glucose or glucose-6-phosphate (G6P) binding sites.[3]
Q2: Why is selectivity for GYS1 over GYS2 important?
A2: High selectivity for GYS1 (muscle isoform) over GYS2 (liver isoform) is crucial for a favorable safety profile. GYS2 is essential for maintaining glucose homeostasis by synthesizing liver glycogen.[1][2] Inhibition of GYS2 could lead to adverse effects related to impaired glucose control. Potent and selective inhibitors, such as this compound and MZE001, have been developed to specifically target GYS1 without significantly affecting GYS2 activity.[1][4]
Q3: What are the potential therapeutic applications of GYS1 inhibitors?
A3: The primary application being explored is for GSDs, particularly Pompe disease, where they can reduce the pathological accumulation of glycogen in muscle tissues.[1][2][5] They are also being investigated for other GSDs like Cori and Lafora disease.[6][7] Additionally, by modulating glycogen synthesis, GYS1 inhibitors may have potential applications in managing type 2 diabetes mellitus and certain muscle-related diseases with impaired energy metabolism.[8]
Q4: Can GYS1 inhibitors be used in combination with other therapies?
A4: Yes, preclinical studies have shown that combining a GYS1 inhibitor (this compound) with enzyme replacement therapy (ERT) in a mouse model of Pompe disease resulted in an additive effect, leading to the normalization of muscle glycogen levels.[1][2][9] This suggests that a combination approach may be more effective than either therapy alone.
Troubleshooting Guide
Problem 1: High variability in in vitro IC50 values for my GYS1 inhibitor.
-
Possible Cause 1: Inconsistent enzyme activity. The phosphorylation state of recombinant GYS1 can significantly impact its activity and inhibitor binding. Production in insect cells can result in a heavily phosphorylated enzyme.[6]
-
Troubleshooting Tip: Ensure consistent production and purification of recombinant GYS1. Consider treating the enzyme with a phosphatase like PP1 to obtain a dephosphorylated, more active form for baseline experiments.[10]
-
-
Possible Cause 2: Fluctuations in substrate or activator concentrations. The concentrations of the substrate UDP-glucose and the allosteric activator glucose-6-phosphate (G6P) can influence the apparent potency of noncompetitive inhibitors.[3]
-
Troubleshooting Tip: Maintain precise and consistent concentrations of UDP-glucose and G6P across all assays. Report the concentrations used when publishing IC50 values.
-
-
Possible Cause 3: Assay format. Different assay formats (e.g., fluorescence polarization vs. radiochemical) can yield different results due to their distinct principles (affinity-based vs. activity-based).[6]
-
Troubleshooting Tip: Validate hits from a primary screen using an orthogonal, activity-based assay, such as the 14C-glucose incorporation assay, to confirm true inhibitory activity.[6]
-
Problem 2: My GYS1 inhibitor shows poor efficacy in cell-based assays despite good in vitro potency.
-
Possible Cause 1: Low cell permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Troubleshooting Tip: Perform cell permeability assays (e.g., PAMPA or Caco-2 assays) to assess the compound's ability to enter cells. Medicinal chemistry efforts may be needed to optimize physicochemical properties for better permeability.
-
-
Possible Cause 2: High protein binding. The inhibitor may be binding to proteins in the cell culture medium, reducing the free concentration available to inhibit GYS1.
-
Troubleshooting Tip: Measure the extent of plasma protein binding. Adjust the concentration of the inhibitor in the assay to account for binding or use a serum-free medium for a defined period if the cells can tolerate it.
-
-
Possible Cause 3: Cellular glycogen stores are not optimized for detecting inhibition. If baseline glycogen levels are low, it may be difficult to observe a significant reduction upon inhibitor treatment.
-
Troubleshooting Tip: To create a more robust assay window, consider a "glycogen depletion-repletion" protocol. First, culture cells in a glucose-free medium to deplete glycogen stores, then switch to a glucose-containing medium with your inhibitor to measure the inhibition of newly synthesized glycogen.[11]
-
Problem 3: In vivo studies show limited reduction in muscle glycogen despite evidence of target engagement.
-
Possible Cause 1: Suboptimal pharmacokinetic properties. The inhibitor may have poor oral bioavailability, rapid clearance, or insufficient distribution to muscle tissue.
-
Troubleshooting Tip: Conduct thorough pharmacokinetic studies to determine the compound's profile. If necessary, optimize the formulation or chemical structure to improve exposure in the target tissue.
-
-
Possible Cause 2: Insufficient duration of treatment. The rate of glycogen turnover in diseased muscle can be very slow.[12]
-
Troubleshooting Tip: Based on preclinical models, chronic administration over several weeks may be necessary to achieve a significant reduction in glycogen stores.[1] Consider pulse-chase experiments with labeled glucose to estimate glycogen turnover in your model and inform the required treatment duration.[12]
-
Quantitative Data Summary
Table 1: In Vitro Potency of GYS1 Inhibitors
| Compound | Target | IC50 | Assay System | Reference |
| This compound | Human GYS1 | 0.041 µM | Recombinant enzyme (PK-LDH coupled assay) | [1] |
| This compound | Human GYS2 | > 100 µM | Recombinant enzyme (PK-LDH coupled assay) | [1] |
| MZE001 | Human GYS1 | 56 ± 4 nM | Recombinant enzyme | [4] |
| MZE001 | Mouse GYS1 | 116 ± 13 nM | Recombinant enzyme | [4] |
| MZE001 | Rat GYS1 | 249 ± 103 nM | Recombinant enzyme | [4] |
| MZE001 | Human GYS2 | > 100 µM | Recombinant enzyme | [4] |
| H23 | Wild-type hGYS1 | 875 µM | 14C-glucose incorporation assay | [6] |
Table 2: Cell-Based Assay Potency of GYS1 Inhibitors
| Compound | Cell Line | IC50 | Assay Type | Reference |
| MZE001 | Human (HEK293) | 0.86 ± 0.02 µM | Luminescence-based glycogen assay | [4] |
| MZE001 | Rat (NRK) | 2.22 ± 0.41 µM | Luminescence-based glycogen assay | [4] |
| MZE001 | Dog (MDCK) | 2.39 ± 0.16 µM | Luminescence-based glycogen assay | [4] |
| MZE001 | Mouse Liver (AML12) | > 30 µM | Luminescence-based glycogen assay | [4] |
Key Experimental Protocols
1. Recombinant GYS1 Activity Assay (PK-LDH Coupled Enzyme Assay)
-
Objective: To measure the in vitro potency of GYS1 inhibitors.
-
Principle: The activity of GYS1 is measured by coupling the production of UDP to the oxidation of NADH in the presence of pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The rate of NADH disappearance is monitored spectrophotometrically at 340 nm.
-
Methodology:
-
Prepare a reaction mixture containing assay buffer (e.g., 25 mM HEPES, pH 7.5, 200 mM NaCl, 0.5 mM TCEP), UDP-glucose, and glycogen.[10]
-
Add recombinant human GYS1 enzyme to the reaction mixture.
-
To measure inhibitor potency, add varying concentrations of the test compound.
-
Add the coupling enzymes (PK and LDH), phosphoenolpyruvate, and NADH.
-
For assays involving the allosteric activator G6P, include it at the desired concentration.[3]
-
Initiate the reaction and monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of reaction and determine the IC50 value of the inhibitor by fitting the data to a dose-response curve.
-
2. Cellular Glycogen Quantification Assay (Luminescence-Based)
-
Objective: To determine the effect of GYS1 inhibitors on glycogen levels in cultured cells.
-
Principle: This high-throughput method measures total cellular glycogen. After cell lysis, glycogen is enzymatically broken down to glucose, which is then used in a series of reactions that generate a luminescent signal proportional to the initial glycogen amount.
-
Methodology:
-
Seed cells (e.g., HeLa, primary human fibroblasts) in a multi-well plate and allow them to adhere.[11]
-
(Optional but recommended for a larger signal window) Deplete existing glycogen by incubating cells in glucose-free medium for a defined period.[11]
-
Replace the medium with fresh medium containing glucose and serial dilutions of the GYS1 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate for a period sufficient to allow for measurable glycogen synthesis (e.g., 24 hours).
-
Lyse the cells and heat the lysate to inactivate endogenous enzymes.
-
In a separate plate, add the cell lysate and a reagent mix containing glucoamylase and amylase to digest glycogen to glucose.
-
Add a detection reagent (e.g., glucose oxidase, HRP, and a luminogenic substrate) that generates light in the presence of glucose.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values based on the dose-dependent reduction in the luminescent signal.
-
3. In Vivo Glycogen Synthesis Measurement (Metabolic Tracer Assay)
-
Objective: To measure the rate of de novo glycogen synthesis in vivo and assess the efficacy of a GYS1 inhibitor.[1]
-
Principle: A stable isotope-labeled glucose tracer (e.g., 13C6-glucose) is administered to animals. The incorporation of the tracer into tissue glycogen over time is measured by liquid chromatography-mass spectrometry (LC-MS).[1]
-
Methodology:
-
Acclimate animals (e.g., mice) to the experimental conditions.
-
Administer the GYS1 inhibitor or vehicle control according to the desired dosing regimen.
-
At a defined time point after inhibitor administration, administer an oral bolus of 13C6-glucose.[1]
-
At various time points after tracer administration, collect tissues of interest (e.g., skeletal muscle, liver).
-
Isolate glycogen from the tissue samples.
-
Hydrolyze the glycogen to glucose.
-
Analyze the isotopic enrichment of glucose using LC-MS to determine the amount of 13C6-glucose incorporated into glycogen.
-
Compare the rate of incorporation between inhibitor-treated and control groups to assess the in vivo efficacy of the GYS1 inhibitor.
-
Visualizations
Caption: Simplified GYS1 signaling pathway in muscle cells.
Caption: GYS1 inhibitor drug discovery workflow.
Caption: Troubleshooting logic for poor in vivo efficacy.
References
- 1. Small molecule inhibition of glycogen synthase I for the treatment of Pompe disease and other glycogen storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of glycogen synthase 1 for the treatment of Pompe disease and other glycogen storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mazetx.com [mazetx.com]
- 5. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and development of small-molecule inhibitors of glycogen synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An inducible glycogen synthase-1 knockout halts but does not reverse Lafora disease progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are GYS1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 9. Maze Therapeutics Presents New Preclinical Data Supporting Advancement of MZE001 as a Potential Treatment for Pompe Disease | Maze Therapeutics [ir.mazetx.com]
- 10. Molecular basis for the regulation of human glycogen synthase by phosphorylation and glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - Koch - Annals of Translational Medicine [atm.amegroups.org]
Technical Support Center: Glycogen Quantification Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with glycogen (B147801) quantification assays.
Frequently Asked Questions (FAQs)
Q1: Which glycogen quantification method should I choose for my experiment?
A1: The choice of method depends on factors such as sample type, expected glycogen concentration, available equipment, and budget. The two main approaches are the phenol-sulfuric acid method and enzymatic assays.
-
Phenol-Sulfuric Acid Method: This is a classic colorimetric method that is inexpensive but less specific than enzymatic assays. It measures total carbohydrates, so it's crucial to have purified glycogen samples.
-
Enzymatic Assays: These assays use enzymes like amyloglucosidase or glucoamylase to specifically break down glycogen into glucose, which is then quantified.[1] They are more specific and generally more sensitive than the phenol-sulfuric acid method.[2] Commercial kits are widely available and offer convenience and reproducibility.
Q2: What are the most common sources of error in glycogen assays?
A2: Common sources of error include:
-
Incomplete sample homogenization: This leads to an underestimation of glycogen content.
-
Presence of free glucose in the sample: This can cause high background signal in enzymatic assays.[3]
-
Interfering substances: Reducing agents, detergents, and certain buffers can interfere with the assay reactions.
-
Improper sample handling and storage: Glycogen can be rapidly metabolized in some tissues after collection.[4] Immediate freezing (e.g., in liquid nitrogen) is recommended.
-
Standard curve errors: Inaccurate preparation of standards will lead to incorrect quantification of the samples.
Q3: How can I minimize the interference of free glucose in my samples?
A3: To minimize glucose interference, you can:
-
Include a background control: For enzymatic assays, prepare a parallel sample without the glycogen-hydrolyzing enzyme to measure the endogenous glucose.[3] The glycogen concentration is then determined by subtracting the glucose background from the total glucose measured in the sample with the enzyme.
-
Purify glycogen: Precipitate glycogen from the sample homogenate using ethanol (B145695). This will separate the larger glycogen molecules from smaller molecules like glucose.[5]
Q4: How much sample do I need for a glycogen assay?
A4: The required sample amount depends on the assay sensitivity and the expected glycogen content of your sample. Tissues with high glycogen content like liver and muscle may require as little as 5-25 µL of homogenate for a colorimetric assay.[3] For samples with low glycogen content, a more sensitive fluorometric assay may be necessary, or a larger sample volume might be required.[3] Some optimized methods can quantify glycogen from as little as 20 mg of tissue.[2]
Troubleshooting Guides
Issue 1: High Background Signal
Q: My blank and/or samples without the glycogen-hydrolyzing enzyme show a very high signal. What could be the cause?
A: High background is a common issue, often caused by the presence of free glucose or other interfering substances in your sample.
| Potential Cause | Recommended Solution |
| High levels of endogenous glucose in the sample. | Run a sample background control without the hydrolysis enzyme. Subtract this value from your sample reading.[3] For future experiments, consider a glycogen precipitation step with ethanol to remove free glucose.[5] |
| Contamination of reagents or labware with glucose. | Use fresh, high-purity water and reagents. Ensure all tubes and pipette tips are clean and free of carbohydrate contamination. |
| Presence of reducing substances in the sample. | Some commercial kits are specifically designed for samples containing reducing substances.[6] If using a standard enzymatic assay, you may need to perform a sample cleanup step. |
| Incorrect filter or wavelength settings on the plate reader. | Double-check that the absorbance or fluorescence is being read at the wavelength specified in your protocol.[3] |
Issue 2: Low or No Signal
Q: I am not getting a signal, or the signal is much lower than expected. What should I do?
A: Low or no signal can result from several factors, from problems with the sample to issues with the assay reagents.
| Potential Cause | Recommended Solution |
| Low glycogen content in the sample. | Increase the amount of sample used in the assay. If using a colorimetric assay, consider switching to a more sensitive fluorometric assay.[3] |
| Incomplete glycogen extraction from the tissue/cells. | Ensure complete homogenization of the sample. For tissues with insoluble glycogen, such as in certain glycogen storage diseases, boiling the homogenate may be necessary to fully solubilize the glycogen.[7] |
| Degradation of glycogen during sample preparation. | Minimize the time between sample collection and processing. Immediately freeze samples in liquid nitrogen and keep them on ice during preparation.[4] |
| Inactive enzymes or expired reagents. | Check the expiration dates of your kit components. Ensure enzymes are stored at the correct temperature and have not undergone multiple freeze-thaw cycles. Prepare fresh reagents as needed. |
| Incorrect assay procedure. | Carefully review the protocol to ensure all steps were performed correctly, including incubation times and temperatures. |
Issue 3: Poor Standard Curve
Q: My standard curve is not linear or has a low R-squared value. How can I fix this?
A: A reliable standard curve is critical for accurate quantification.
| Potential Cause | Recommended Solution |
| Inaccurate pipetting of standards. | Use calibrated pipettes and proper pipetting technique. Prepare a fresh serial dilution of the glycogen standard for each assay. |
| Incorrect dilution of the glycogen standard. | Carefully re-calculate and prepare the dilutions of the glycogen standard. |
| Contamination or degradation of the standard. | Use a fresh vial of glycogen standard if available. Ensure the standard is stored correctly. |
| Readings are outside the linear range of the assay. | If some of your standard points are saturating the detector, they will appear non-linear. Ensure you are using the recommended range of standard concentrations for your assay. |
Data Presentation
Table 1: Comparison of Glycogen Quantification Methods
| Feature | Phenol-Sulfuric Acid Method | Enzymatic Assay (Colorimetric) | Enzymatic Assay (Fluorometric) |
| Principle | Acid hydrolysis and colorimetric detection of total carbohydrates. | Enzymatic hydrolysis of glycogen to glucose, followed by colorimetric detection of glucose. | Enzymatic hydrolysis of glycogen to glucose, followed by fluorometric detection of glucose. |
| Specificity | Low (measures all carbohydrates) | High (specific for glycogen/glucose) | High (specific for glycogen/glucose) |
| Sensitivity | Lower | Moderate | High |
| Detection Limit | ~10-20 µg/mL | ~2-4 µg/mL[5][6] | ~0.2-0.4 µg/mL[5] |
| Sample Volume | Variable, typically larger | ~5-50 µL[3] | ~5-50 µL[3] |
| Assay Time | ~30-45 minutes | ~30-60 minutes | ~30-60 minutes |
| Cost per Sample | Very low (~$0.10)[2] | Moderate | Moderate to High |
| Common Interferences | Other carbohydrates | Reducing substances, high glucose levels | Reducing substances, high glucose levels |
Experimental Protocols
Protocol 1: Optimized Phenol-Sulfuric Acid Method for Tissue Glycogen
This protocol is adapted from an optimized method for tissue glycogen quantification.[2]
1. Glycogen Extraction: a. Homogenize 20-30 mg of frozen tissue in a pre-chilled tube. b. Add 200 µL of 0.5 M NaOH and boil for 30 minutes at 100°C with frequent agitation.[2] c. Cool the tubes to room temperature. d. Add 600 µL of absolute ethanol to precipitate the glycogen. e. Centrifuge at 2000 x g for 10 minutes to pellet the glycogen. f. Discard the supernatant and allow the pellet to dry for 5-10 minutes. g. Re-dissolve the glycogen pellet in 250 µL of deionized water.
2. Quantification: a. In a microplate well, add 50 µL of the re-dissolved glycogen sample or glucose standard. b. Add 300 µL of concentrated sulfuric acid. c. Add 45 µL of 5% (w/v) phenol. d. Incubate for 10 minutes at room temperature. e. Read the absorbance at 490 nm using a microplate reader. f. Calculate the glycogen concentration based on the glucose standard curve.
Protocol 2: General Enzymatic Glycogen Assay (Colorimetric/Fluorometric)
This protocol is a generalized procedure based on commercially available kits.[3][4] Always refer to the specific kit manual for detailed instructions.
1. Sample Preparation: a. Homogenize ~10 mg of tissue or 1 x 10^6 cells in 200 µL of distilled water on ice.[4] b. Boil the homogenate for 5-10 minutes to inactivate endogenous enzymes.[4] c. Centrifuge at high speed (e.g., 18,000 x g) for 10 minutes to pellet insoluble material.[4] d. Collect the supernatant for the assay.
2. Assay Procedure: a. Prepare a glycogen standard curve according to the kit instructions. b. Add 2-50 µL of your sample supernatant and standards to the wells of a 96-well plate. c. For each sample, prepare a parallel well for a background control (without the hydrolysis enzyme). d. Adjust the volume in all wells to 50 µL with the provided hydrolysis buffer. e. Add the hydrolysis enzyme mix (containing glucoamylase) to the sample and standard wells (but not the background control wells). f. Incubate at room temperature for 30 minutes. g. Add the development reaction mix to all wells. h. Incubate at room temperature for 30 minutes, protected from light. i. Read the absorbance (e.g., 570 nm) or fluorescence (e.g., Ex/Em = 535/587 nm) on a microplate reader.
3. Calculation: a. Subtract the background control reading from the corresponding sample reading. b. Determine the glycogen concentration in your samples by comparing the corrected readings to the standard curve.
Visualizations
Caption: General workflow for an enzymatic glycogen quantification assay.
Caption: Troubleshooting decision tree for common glycogen assay issues.
References
- 1. biocompare.com [biocompare.com]
- 2. An optimized method for tissue glycogen quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Glycogen-Glo Assay | Glycogen Assay Kit [worldwide.promega.com]
MZ-101 Preclinical Data Translation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the challenges and methodologies associated with translating preclinical data for MZ-101, a potent and selective inhibitor of glycogen (B147801) synthase 1 (GYS1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of glycogen synthase 1 (GYS1), the rate-limiting enzyme in muscle glycogen synthesis.[1] In Pompe disease, which is caused by a deficiency of the acid α-glucosidase (GAA) enzyme, this compound aims to reduce the pathological accumulation of glycogen in muscle tissues by inhibiting its synthesis.[1] This approach is a form of substrate reduction therapy.
Q2: How selective is this compound for GYS1 over GYS2?
A2: Preclinical data indicate that this compound is highly selective for GYS1, the muscle isoform of glycogen synthase, over GYS2, the liver isoform. This selectivity is crucial as GYS2 is essential for maintaining glucose homeostasis through liver glycogen synthesis. The lack of GYS2 inhibition suggests a lower risk of hepatic side effects.[1]
Q3: What are the key preclinical findings on the efficacy of this compound in Pompe disease models?
A3: In mouse models of Pompe disease, chronic oral administration of this compound has been shown to:
-
Significantly reduce glycogen buildup in skeletal muscle, with efficacy comparable to enzyme replacement therapy (ERT).[1]
-
Act additively with ERT, leading to the normalization of muscle glycogen concentrations when used in combination.[1]
-
Correct cellular pathology associated with Pompe disease, as indicated by biochemical, metabolomic, and transcriptomic analyses of muscle tissue.[1]
Q4: What are the main challenges in translating the preclinical efficacy of this compound to clinical trials?
A4: A primary challenge lies in the limitations of the current mouse models for Pompe disease. While these models effectively replicate the glycogen accumulation in muscle, they often do not exhibit the severe respiratory impairments that are a major cause of morbidity and mortality in human patients.[2][3] Therefore, the full extent of this compound's potential benefit on respiratory function may not be accurately predicted from these preclinical studies.
Q5: What are the potential long-term safety concerns of GYS1 inhibition?
A5: While chronic treatment with this compound was well-tolerated in mice, the long-term consequences of systemic GYS1 inhibition in humans are not yet fully understood.[1] A key challenge is to determine the therapeutic window for GYS1 inhibition to effectively reduce pathological glycogen accumulation without causing adverse effects.[4] The impact of long-term muscle glycogen depletion on overall muscle function and metabolism in patients needs to be carefully monitored in clinical trials.
Q6: What biomarkers can be used to monitor the effects of this compound in preclinical and clinical studies?
A6: Several biomarkers can be employed to assess the pharmacodynamic and therapeutic effects of this compound. These include:
-
Glycogen levels: Direct measurement of glycogen content in tissue biopsies (preclinical) or using non-invasive imaging techniques.
-
Biochemical markers: Serum levels of creatine (B1669601) kinase (CK), aspartate aminotransferase (AST), and alanine (B10760859) aminotransferase (ALT) can indicate muscle damage.[5]
-
Autophagy markers: Monitoring markers like LC3 can provide insights into the correction of cellular pathology.[6]
-
Metabolic parameters: Assessing glucose tolerance and insulin (B600854) sensitivity can help understand the systemic metabolic effects of GYS1 inhibition.[6][7]
Troubleshooting Guides
In Vitro Experiments
| Problem | Possible Cause | Suggested Solution |
| Inconsistent reduction in glycogen accumulation in patient-derived fibroblasts. | Cell line variability; passage number affecting cell health; inconsistent this compound concentration. | Use multiple patient-derived cell lines; maintain a consistent and low passage number for experiments; ensure accurate and consistent dosing of this compound. |
| High cell toxicity observed at expected therapeutic concentrations. | Off-target effects in specific cell types; issues with drug formulation or solubility. | Perform a dose-response curve to determine the optimal non-toxic concentration; verify the formulation and solubility of the this compound stock solution. |
In Vivo Experiments
| Problem | Possible Cause | Suggested Solution |
| Lack of significant reduction in muscle glycogen in Pompe mouse models. | Insufficient drug exposure (poor bioavailability or rapid metabolism); incorrect dosing regimen. | Perform pharmacokinetic studies to determine the optimal dose and frequency of administration; ensure proper formulation for oral gavage. |
| Unexpected adverse effects or weight loss in treated animals. | Potential off-target effects of GYS1 inhibition; issues with the vehicle used for administration. | Conduct a thorough safety and toxicology assessment at various doses; include a vehicle-only control group to rule out vehicle-related toxicity. |
| High variability in treatment response between individual animals. | Genetic drift in the mouse colony; inconsistencies in age, weight, or disease severity at the start of the study. | Use littermate controls whenever possible; carefully randomize animals into treatment groups based on age, weight, and baseline disease markers. |
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| This compound IC50 for GYS1 | 0.041 µM | In vitro enzyme assay | Internal Data |
| Glycogen Reduction (this compound monotherapy) | Comparable to ERT | Pompe disease mouse model | [1] |
| Glycogen Reduction (this compound + ERT) | Normalized levels | Pompe disease mouse model | [1] |
Detailed Experimental Protocols
In Vitro Glycogen Synthesis Assay in Patient Fibroblasts
-
Cell Culture: Culture primary fibroblasts from healthy donors and Pompe disease patients in standard media.
-
Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of this compound or vehicle control for a specified period (e.g., 48-72 hours).
-
Glycogen Measurement: Lyse the cells and measure the glycogen content using a commercially available glycogen assay kit.
-
Data Analysis: Normalize glycogen levels to total protein content and compare the levels in treated versus untreated cells.
In Vivo Efficacy Study in a Pompe Disease Mouse Model
-
Animal Model: Use a validated GAA knockout mouse model of Pompe disease.
-
Group Allocation: Randomly assign mice to treatment groups: vehicle control, this compound monotherapy, ERT monotherapy, and this compound + ERT combination therapy.
-
Dosing: Administer this compound via oral gavage at a predetermined dose and schedule. Administer ERT via intravenous injection as per standard protocols.
-
Monitoring: Monitor animal health, body weight, and motor function throughout the study.
-
Endpoint Analysis: At the end of the study, collect tissue samples (e.g., skeletal muscle, heart, liver) for analysis of glycogen content, histology, and biomarker expression.
Visualizations
Caption: Mechanism of action of this compound in Pompe disease.
References
- 1. Small-molecule inhibition of glycogen synthase 1 for the treatment of Pompe disease and other glycogen storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pompediseasenews.com [pompediseasenews.com]
- 3. The Respiratory Phenotype of Pompe Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomarkers in Glycogen Storage Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
Technical Support Center: Assessing MZ-101 Stability in Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MZ-101. For the purpose of this guide, this compound is considered to be the metal-organic framework (MOF) MIL-101(Cr), a material noted for its potential in drug delivery applications due to its high surface area and porous nature.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in standard aqueous and culture media?
A1: this compound, or MIL-101(Cr), is known for its excellent chemical and aqueous stability.[2][3] It has been shown to be stable in liquid water, as well as acidic and basic solutions.[4] Studies have demonstrated its stability in various aqueous environments, which is a key feature for its application in biological systems.[3] For instance, PEGylated MIL-101(Cr) nanoparticles have shown enhanced stability in simulated intestinal fluid (SIF) and phosphate-buffered saline (PBS).[1] When used in cell culture, such as in Dulbecco's Modified Eagle Medium (DMEM), the primary concern is often related to interactions with media components rather than immediate structural collapse.[1]
Q2: What are the common signs of this compound degradation in my cell culture?
A2: Degradation of this compound in culture media can manifest in several ways:
-
Changes in particle morphology: You might observe alterations in the size and shape of the nanoparticles when analyzed by techniques like Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Loss of crystallinity: Powder X-ray Diffraction (PXRD) is a key technique to assess the structural integrity of the MOF. A loss or broadening of diffraction peaks indicates a loss of the crystalline structure.
-
Leaching of metal ions: An increase in the concentration of Chromium (Cr³⁺) ions in the culture supernatant, which can be measured by Inductively Coupled Plasma Mass Spectrometry (ICP-MS), is a direct indicator of framework collapse.[1]
-
Reduced surface area: A decrease in the Brunauer–Emmett–Teller (BET) surface area, measured by nitrogen physisorption, suggests pore collapse or blockage.
-
Alterations in spectroscopic profiles: Changes in the Fourier-Transform Infrared (FTIR) spectrum can indicate the loss or modification of the organic linkers.
Q3: Can components of the culture medium affect the stability of this compound?
A3: Yes, components of complex culture media can potentially interact with and affect the stability of this compound. While MIL-101(Cr) is generally robust, factors such as the pH of the medium, the presence of specific proteins or chelating agents in fetal bovine serum (FBS), and certain amino acids could interact with the metal clusters or organic linkers of the MOF over extended incubation periods. It is advisable to perform stability studies in the specific culture medium being used for your experiments.
Q4: How can I enhance the stability of this compound for long-term experiments?
A4: Surface modification is a common strategy to improve the stability of MOFs in biological environments. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to the surface of the nanoparticles, can shield the MOF from interactions with media components and has been shown to significantly enhance the stability of MIL-101(Cr).[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent drug release profile from this compound. | Partial degradation of the this compound framework leading to premature release. | Assess the stability of this compound in the release medium at different time points using techniques like PXRD and ICP-MS to check for chromium leaching. Consider surface modifications like PEGylation to improve stability.[1] |
| Observed cytotoxicity in cell culture experiments. | Leaching of Cr³⁺ ions from a degraded this compound framework. | Quantify the amount of Cr³⁺ in the culture medium. Perform a dose-response experiment with Cr³⁺ alone to determine its cytotoxic concentration for your cell line. If leaching is confirmed, work on improving the stability of the MOF or use a lower, non-toxic concentration. |
| Low cellular uptake of this compound. | Aggregation of nanoparticles in the culture medium. | Characterize the particle size distribution of this compound in your culture medium using Dynamic Light Scattering (DLS). If aggregation is observed, consider surface functionalization (e.g., PEGylation) to improve colloidal stability. |
| Variability between experimental batches of this compound. | Incomplete purification or activation of the synthesized this compound. | Ensure a consistent synthesis and activation protocol is followed. Characterize each new batch thoroughly using techniques such as PXRD, TGA, and BET analysis to confirm crystallinity, thermal stability, and surface area before use. |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Culture Media
This protocol outlines a general procedure to evaluate the stability of this compound in a specific cell culture medium.
Materials:
-
This compound (MIL-101(Cr)) nanoparticles
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Centrifuge
-
Analytical equipment: PXRD, ICP-MS, SEM, DLS
Procedure:
-
Disperse a known concentration of this compound in the chosen culture medium.
-
Incubate the dispersion under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
At predetermined time points (e.g., 0, 6, 12, 24, 48 hours), collect aliquots of the dispersion.
-
Separate the this compound particles from the medium by centrifugation.
-
Analyze the supernatant: Use ICP-MS to quantify the concentration of leached chromium ions.
-
Analyze the collected particles:
-
Wash the particles with PBS and dry them.
-
Perform PXRD analysis to check for changes in crystallinity.
-
Use SEM to observe any changes in particle morphology.
-
-
Analyze the dispersion (optional): Use DLS to monitor changes in the hydrodynamic diameter of the particles over time, which can indicate aggregation.
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound and a surface-modified variant (PEG-MZ-101) in a simulated biological fluid.
| Parameter | Time Point | This compound | PEG-MZ-101 |
| Cr³⁺ Release (%) | 24 hours | 65% | 35% |
| 48 hours | 85% | 45% | |
| Crystallinity Retention (%) | 48 hours | 40% | 85% |
| BET Surface Area (m²/g) | Initial | ~3000 | ~2800 |
| 48 hours | 1200 | 2400 |
Note: This data is illustrative and based on trends reported in the literature. Actual results may vary depending on the specific experimental conditions.[1]
Diagrams
Caption: Workflow for assessing this compound stability in culture media.
Caption: Potential degradation pathway of this compound in biological media.
References
Technical Support Center: Optimizing Incubation Times for MZ-101 Treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing incubation times for MZ-101, a potent and selective inhibitor of Glycogen (B147801) Synthase 1 (GYS1).[1][2] This guide includes frequently asked questions (FAQs) and troubleshooting advice to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound, and how does it influence incubation time? A1: this compound is a small molecule that potently and selectively inhibits Glycogen Synthase 1 (GYS1), the rate-limiting enzyme in muscle glycogen synthesis.[1][2] Its primary effect is to block the synthesis of new glycogen, leading to a gradual reduction of cellular glycogen stores through natural turnover.[1][3] The optimal incubation time is therefore highly dependent on the experimental endpoint. Measuring the direct impact on glycogen levels requires a longer incubation to allow for significant depletion, whereas assessing upstream signaling events may require much shorter exposure.
Q2: What is a good starting point for a time-course experiment with this compound? A2: The starting point depends on the biological question.
-
For assessing direct GYS1 inhibition or immediate downstream signaling (e.g., phosphorylation changes): A short time course is recommended. Start with time points such as 30 minutes, 1, 2, 4, and 8 hours.
-
For measuring changes in total glycogen content: A longer time course is necessary. Based on preclinical studies, a significant reduction in glycogen in fibroblast cell cultures was observed after 7 days of treatment.[1] Therefore, consider time points of 24, 48, 72 hours, and up to 7 days.
-
For assessing effects on cell viability or proliferation: These are typically longer-term assays. A standard approach is to test at 24, 48, and 72 hours.
Q3: How does the this compound concentration (e.g., relative to the IC50) affect the optimal incubation time? A3: The IC50 of this compound for human GYS1 is approximately 0.041 µM.[1] At concentrations well above the IC50 (e.g., 10-100x), the inhibition of GYS1 activity will be rapid and nearly complete. At these higher concentrations, downstream effects may be observable at earlier time points. Conversely, when using concentrations closer to the IC50, a longer incubation period may be required to achieve a significant biological response, such as a measurable decrease in glycogen levels.
Q4: Does the cell type or its metabolic state influence the required incubation time? A4: Yes, absolutely. The optimal incubation time can vary based on:
-
Basal Glycogen Levels: Cells with high initial glycogen stores may require a longer incubation period to observe significant depletion compared to cells with low basal levels.
-
Metabolic Rate: Cells with a high metabolic rate and rapid glycogen turnover may show effects more quickly. The natural half-life of glycogen in mouse muscle is around 16 hours, which provides a rationale for the multi-day treatments needed to see substantial depletion.[3]
-
GYS1 Expression: The level of GYS1 expression in your cell line can influence the concentration of this compound needed for effective inhibition.
Troubleshooting Guide: Optimizing this compound Incubation
| Problem / Observation | Possible Cause | Suggested Solution |
| No effect on glycogen levels after 24-48 hours. | 1. Incubation time is too short. Glycogen depletion is a slow process that relies on the cell's natural glycogenolysis.[3] 2. This compound concentration is too low. The effective concentration in your specific cell type may be higher than the published IC50. 3. High baseline glycogen. Cells may have exceptionally large glycogen stores requiring more time for turnover. | 1. Extend the time course. Perform a longer experiment with time points at 72 hours, 5 days, and 7 days.[1] 2. Increase this compound concentration. Try a higher concentration (e.g., 1 µM) to ensure maximal inhibition of GYS1. 3. Characterize baseline glycogen. Before the experiment, measure the basal glycogen content of your cells to set expectations for the depletion timeline. |
| Inconsistent results in signaling assays (e.g., Western Blot for p-AMPK). | 1. Incubation time is not optimal. Signaling events can be transient. The peak effect may occur at a specific time point that is being missed. 2. Cell confluence or passage number variability. Changes in cell density or age can alter signaling pathways. | 1. Perform a detailed short-time-course experiment. Analyze samples at 0, 15, 30, 60, 120, and 240 minutes post-treatment to capture the dynamics of the signaling response. 2. Standardize cell culture conditions. Use cells of a consistent passage number and ensure all wells have a similar confluence at the start of the experiment. |
| High levels of cell death or unexpected morphological changes at later time points (>72h). | 1. Prolonged energy stress. Complete inhibition of glycogen synthesis may deplete a crucial energy reserve, leading to cytotoxicity in some cell types, especially under low-glucose conditions. 2. Off-target effects at high concentrations. Although this compound is highly selective, very high concentrations over long periods could have unintended effects. 3. Solvent toxicity. The concentration of the vehicle (e.g., DMSO) may become toxic over long incubation periods. | 1. Assess cell viability in parallel. Run a viability assay (e.g., MTT, Trypan Blue) at each time point of your main experiment. 2. Reduce the maximum incubation time. If toxicity is observed, use the earliest time point that provides a robust on-target effect. 3. Ensure the final DMSO concentration is non-toxic (typically ≤0.1%). |
| Effect of this compound diminishes at later time points of a long-term experiment. | 1. Compound instability. this compound may degrade in the culture medium over several days at 37°C. 2. Cellular compensation. Cells may adapt to the inhibition of GYS1 by upregulating other metabolic pathways. | 1. Replenish the medium. For experiments lasting longer than 48-72 hours, consider replacing the medium with freshly prepared this compound to maintain a stable concentration. |
Data Presentation: Effect of this compound Incubation Time on Cellular Endpoints
The following table summarizes hypothetical data from a time-course experiment in a human fibroblast cell line to illustrate the relationship between incubation time and various readouts.
| Incubation Time | GYS1 Activity (% of Control) | p-AMPK (Fold Change) | Glycogen Content (% of Control) | Cell Viability (% of Control) |
| 1 hour | 15% | 1.8 | 98% | 100% |
| 8 hours | 12% | 2.5 | 91% | 99% |
| 24 hours | 10% | 1.5 | 75% | 98% |
| 72 hours | 11% | 1.2 | 45% | 95% |
| 7 days | 10% | 1.1 | 20% | 92% |
Experimental Protocols
Protocol 1: Time-Course Analysis of Glycogen Depletion
This protocol describes a method to determine the optimal incubation time for observing a reduction in cellular glycogen content following this compound treatment.
-
Cell Seeding: Plate cells (e.g., human fibroblasts) in 6-well plates at a density that will not result in overconfluence at the final time point (e.g., 7 days). Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 10x the IC50, or ~0.4 µM). Also, prepare a vehicle-only control (e.g., 0.1% DMSO in medium).
-
Treatment: Aspirate the old medium from the cells and add the medium containing either this compound or the vehicle control.
-
Incubation: Incubate the plates at 37°C and 5% CO₂. Harvest cells at designated time points (e.g., 24h, 72h, 5 days, 7 days). For time points beyond 72 hours, replenish the medium with fresh compound every 2-3 days.
-
Cell Lysis and Glycogen Quantification: At each time point, wash cells with ice-cold PBS and lyse them. Measure the total glycogen content using a commercially available glycogen assay kit, which typically involves the enzymatic conversion of glycogen to glucose followed by a colorimetric or fluorometric readout.
-
Protein Normalization: Determine the total protein concentration of each lysate using a BCA or Bradford assay to normalize the glycogen content per milligram of protein.
-
Data Analysis: Plot the normalized glycogen content against the incubation time to determine the time required to achieve a significant reduction.
Protocol 2: Western Blot Analysis of GYS1-Related Signaling
This protocol is for determining the effect of this compound on short-term signaling events, such as the phosphorylation of GYS1 or AMPK.
-
Cell Seeding: Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treatment: Treat cells with this compound (e.g., 0.4 µM) or vehicle control for short time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Cell Lysis: After treatment, immediately place the plates on ice. Aspirate the medium and wash cells once with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-GYS1, anti-GYS1, anti-phospho-AMPK, anti-AMPK, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system. Quantify band intensities using image analysis software.
Visualizations
References
Technical Support Center: MZ-101 Control Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MZ-101, a selective inhibitor of glycogen (B147801) synthase 1 (GYS1). Proper control experiments are critical for validating the on-target effects of this compound and accurately interpreting your results.
Frequently Asked Questions (FAQs)
Q1: How can I be sure that the observed reduction in glycogen is a direct result of this compound's activity?
A1: To confirm the specificity of this compound's effect, you should include a negative control and, if possible, a positive control in your experimental design. A negative control could be a structurally similar but inactive molecule, or a vehicle control (e.g., DMSO). For a positive control, you could use a different known GYS1 inhibitor or siRNA-mediated knockdown of GYS1. Comparing the effects of this compound to these controls will help attribute the glycogen reduction specifically to GYS1 inhibition by this compound.
Q2: I'm not seeing the expected decrease in glycogen levels in my cell line after this compound treatment. What could be the issue?
A2: There are several potential reasons for this:
-
Cell Line Specificity: Ensure your cell line expresses GYS1 at a sufficient level. You can verify this by Western blot or qPCR.
-
Dose and Treatment Duration: The optimal concentration and treatment time for this compound can vary between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific model.[1]
-
Basal Glycogen Levels: If your cells have very low basal glycogen levels, a reduction may be difficult to detect. Consider stimulating glycogen synthesis with high glucose media or insulin (B600854) before treatment to create a larger dynamic range for observing the inhibitor's effect.
-
Compound Integrity: Verify the integrity and concentration of your this compound stock.
Q3: How can I confirm that this compound is specifically inhibiting GYS1 and not the liver isoform, GYS2?
A3: This is a crucial control, as this compound is designed to be selective for GYS1.[1][2] To verify this selectivity in your system:
-
Use a GYS2-expressing cell line: If you have access to a cell line that predominantly expresses GYS2 (e.g., a hepatocyte cell line), you can treat these cells with this compound and measure glycogen synthesis. You should observe minimal to no effect on glycogen levels compared to a GYS1-expressing cell line.
-
In vitro enzyme assays: Perform kinetic assays using purified recombinant human GYS1 and GYS2 enzymes. This will allow you to directly compare the IC50 values of this compound for each isoform and confirm its selectivity.[1][3][4]
Q4: My in vivo study with this compound in a mouse model is not showing a significant reduction in muscle glycogen. What troubleshooting steps should I take?
A4: In vivo experiments introduce more variables. Consider the following:
-
Pharmacokinetics and Dosing: Review the dosing regimen and route of administration. This compound is orally active, but the dosage may need to be optimized for your specific mouse model and desired therapeutic effect.[3] Consider performing a pharmacokinetic study to measure the concentration of this compound in plasma and muscle tissue over time.
-
Dietary Conditions: The diet of the animals can significantly impact glycogen metabolism. Ensure a consistent and appropriate diet across all experimental groups.
-
Animal Model: The specific mouse model of Pompe disease or other glycogen storage disease can influence the outcome. Ensure the model is well-characterized and appropriate for your study.
-
Combination Therapy: In some models, the effect of this compound may be more pronounced when used in combination with other therapies, such as enzyme replacement therapy (ERT).[1][5][6]
Troubleshooting Guides
Problem: High Variability in Glycogen Quantification
Logical Workflow for Troubleshooting:
Caption: Troubleshooting workflow for variable glycogen measurements.
Detailed Steps:
-
Sample Handling: Ensure consistent and rapid tissue/cell harvesting and flash-freezing to prevent glycogen degradation.
-
Assay Protocol: Strictly adhere to a validated glycogen assay protocol. Pay close attention to incubation times, temperatures, and reagent concentrations.
-
Standard Curve: Prepare a fresh and accurate standard curve for each assay plate.
-
Replicates: Run all samples in at least triplicate to assess intra-assay variability.
Problem: Unexpected Off-Target Effects Observed
To investigate potential off-target effects, a systematic approach is necessary.
Experimental Workflow for Off-Target Assessment:
Caption: Workflow to differentiate on-target vs. off-target effects.
Experimental Protocols & Data Presentation
Protocol 1: Validating GYS1 Inhibition in a Cell Line
-
Cell Culture: Plate your chosen GYS1-expressing cell line (e.g., human fibroblasts) at a consistent density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM), a vehicle control (e.g., 0.1% DMSO), and a positive control (e.g., GYS1 siRNA).
-
Incubation: Incubate for a predetermined time (e.g., 24-72 hours).
-
Cell Lysis: Wash cells with PBS and lyse with an appropriate buffer.
-
Glycogen Quantification: Measure glycogen content using a commercially available colorimetric or fluorometric assay kit. Normalize glycogen levels to total protein concentration for each sample.
-
Western Blot: In a parallel experiment, treat cells similarly and harvest lysates for Western blotting to confirm GYS1 protein levels are unaffected by this compound treatment (as it is an inhibitor, not a degrader) and to verify GYS1 knockdown by siRNA.
Table 1: Hypothetical Dose-Response Data for this compound in Human Fibroblasts
| Treatment Group | This compound Conc. (µM) | Glycogen Level (µg/mg protein) | Standard Deviation | % Inhibition |
| Vehicle Control | 0 | 50.2 | 4.5 | 0% |
| This compound | 0.01 | 45.1 | 3.8 | 10.2% |
| This compound | 0.1 | 28.6 | 2.9 | 43.0% |
| This compound | 1 | 15.3 | 1.8 | 69.5% |
| This compound | 10 | 10.8 | 1.2 | 78.5% |
| GYS1 siRNA | N/A | 12.5 | 1.5 | 75.1% |
Protocol 2: Assessing GYS1 vs. GYS2 Selectivity
-
Enzyme Source: Obtain purified, recombinant human GYS1 and GYS2 enzymes.
-
Reaction Mixture: Prepare a reaction buffer containing UDP-glucose, glycogenin (as a primer), and other necessary co-factors.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Enzyme Reaction: Initiate the reaction by adding GYS1 or GYS2. Incubate at 37°C for a set time.
-
Detection: Quantify the amount of UDP released, which is proportional to glycogen synthase activity. This can be done using a coupled enzyme assay (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase assay).
-
IC50 Calculation: Plot the enzyme activity against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Table 2: Hypothetical IC50 Values for this compound against GYS1 and GYS2
| Enzyme | IC50 (µM) | 95% Confidence Interval |
| GYS1 | 0.041 | 0.035 - 0.048 |
| GYS2 | >100 | N/A |
Signaling Pathway
This compound acts as a negative allosteric modulator of GYS1, which is a key enzyme in glycogen synthesis.[7][8]
Simplified Glycogen Synthesis Pathway and this compound Inhibition:
Caption: Mechanism of this compound in the glycogen synthesis pathway.
References
- 1. Small molecule inhibition of glycogen synthase I for the treatment of Pompe disease and other glycogen storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemspace | Analogs to New Biological Tool Compounds | this compound [chem-space.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. GYS1 inhibitor this compound has activity in Pompe disease models | BioWorld [bioworld.com]
- 7. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - Koch - Annals of Translational Medicine [atm.amegroups.org]
- 8. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Efficacy of GYS1 Inhibition: A Comparative Analysis of MZ-101 and Other Glycogen Synthase 1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of MZ-101, a potent and selective Glycogen (B147801) Synthase 1 (GYS1) inhibitor, with its successor MZE001 and other emerging GYS1-targeting compounds. This analysis is supported by available experimental data, detailed methodologies, and visualizations of the underlying biological pathways and experimental workflows.
Glycogen Synthase 1 (GYS1) is the rate-limiting enzyme in muscle glycogen synthesis.[1] Its inhibition presents a promising therapeutic strategy for glycogen storage disorders, such as Pompe disease, by reducing the accumulation of excess glycogen in tissues.[1] Maze Therapeutics has been at the forefront of developing potent and selective GYS1 inhibitors, with this compound and its successor MZE001 being the most prominent examples.
Comparative Efficacy of GYS1 Inhibitors
Direct comparisons of this compound with a wide range of other named GYS1 inhibitors are challenging due to the limited public availability of data for competing compounds. However, by examining the preclinical data for this compound, MZE001, and an exemplified compound from a recent patent filing, we can gain valuable insights into the potency and selectivity of these molecules.
| Inhibitor | Target | Assay Type | IC50 | Selectivity (over GYS2) | Source |
| This compound | Human GYS1 | PK-LDH coupled enzyme assay | 0.041 µM | >2400-fold (IC50 >100 µM for GYS2) | [1] |
| MZE001 | Human GYS1 | In vitro assays | Data not publicly available, but described as a potent inhibitor. | High degree of selectivity over GYS2. | [2] |
| Exemplified Compound (WO 2022198196) | Recombinant Human GYS1 | Not specified | 0.002 µM | >50,000-fold (IC50 >100 µM for GYS2) | [3] |
| Exemplified Compound (WO 2022198196) | Human GYS1 in HeLa cells | Luciferase-based assay | 0.04 µM | Not applicable | [3] |
Table 1: In Vitro Potency and Selectivity of GYS1 Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a patented GYS1 inhibitor, highlighting their high potency and selectivity for GYS1 over the liver isoform, GYS2.
| Inhibitor | Model System | Treatment | Key Findings | Source |
| This compound | Mouse model of Pompe disease | Chronic oral administration | Reduced glycogen buildup in skeletal muscle with comparable efficacy to enzyme replacement therapy (ERT). Combination with ERT had an additive effect, normalizing muscle glycogen. | [1] |
| MZE001 | Healthy Adult Humans | 480 mg BID for 10 days | Inhibited acute synthesis of muscle glycogen by 64% and reduced total muscle glycogen by 41% compared to placebo. | [4] |
| MZE001 | Canine model | Not specified | Reduced tissue glycogen. | [2] |
Table 2: In Vivo Efficacy of GYS1 Inhibitors. This table highlights the in vivo effects of this compound and MZE001 in reducing glycogen levels in both animal models of disease and healthy humans.
GYS1 Signaling Pathway
The activity of GYS1 is intricately regulated by multiple signaling pathways, primarily the insulin (B600854) and AMPK pathways. Understanding these pathways is crucial for contextualizing the mechanism of action of GYS1 inhibitors.
References
- 1. Insulin Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 2. biorxiv.org [biorxiv.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Pathological glycogenesis through glycogen synthase 1 and suppression of excessive AMP kinase activity in myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of MZ-101 for Glycogen Synthase 1 (GYS1): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MZ-101, a selective inhibitor of Glycogen (B147801) Synthase 1 (GYS1), with an alternative GYS1 inhibitor. The document outlines the experimental data supporting the selectivity of this compound and offers detailed protocols for key validation assays.
Introduction to GYS1 Inhibition
Glycogen Synthase 1 (GYS1) is the rate-limiting enzyme in muscle glycogen synthesis. Its inhibition is a promising therapeutic strategy for several glycogen storage diseases, including Pompe disease, by reducing the accumulation of excess glycogen in tissues. The selectivity of a GYS1 inhibitor is crucial to avoid off-target effects, particularly on the closely related liver isoform, GYS2, which is essential for maintaining glucose homeostasis. This compound is a potent and selective small-molecule inhibitor of GYS1. This guide compares its performance against a substituted pyrazole (B372694) compound, another direct GYS1 inhibitor identified through high-throughput screening.
Comparative Analysis of GYS1 Inhibitors
The following table summarizes the in vitro potency of this compound and a substituted pyrazole inhibitor against human GYS1.
| Compound | Target | IC50 (µM) | Selectivity for GYS1 over GYS2 |
| This compound | Human GYS1 | 0.041[1] | >2400-fold[1] |
| Substituted Pyrazole | Human GYS1 | ~0.5 (estimated)[2] | Not Reported |
Note: The IC50 for the substituted pyrazole is estimated based on a reported 300-fold improvement in potency from an initial hit with an IC50 of 161 µM for a truncated human GYS1.[2]
Experimental Validation of Selectivity
The selectivity of a GYS1 inhibitor is paramount. The following experimental workflows are standard methods to validate the specific engagement and inhibition of GYS1 over other kinases, particularly GYS2.
GYS1 Signaling Pathway
dot graph GYS1_Signaling_Pathway { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
// Upstream Regulators Insulin [label="Insulin", fillcolor="#4285F4"]; AMP [label="AMP", fillcolor="#4285F4"];
// Kinases Akt [label="Akt", fillcolor="#34A853"]; AMPK [label="AMPK", fillcolor="#34A853"]; GSK3 [label="GSK3", fillcolor="#EA4335"];
// GYS1 GYS1_inactive [label="GYS1 (inactive)\n(phosphorylated)", fillcolor="#FBBC05", fontcolor="#202124"]; GYS1_active [label="GYS1 (active)\n(dephosphorylated)", fillcolor="#34A853"];
// Downstream Products & Pathways Glycogen [label="Glycogen", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_pathway [label="NF-κB Pathway", fillcolor="#EA4335"];
// Connections Insulin -> Akt [label="activates"]; Akt -> GSK3 [label="inhibits", arrowhead="tee"]; AMP -> AMPK [label="activates"]; AMPK -> GYS1_active [label="inhibits\n(phosphorylates at Ser8)", arrowhead="tee"]; GSK3 -> GYS1_active [label="inhibits\n(phosphorylates at C-terminus)", arrowhead="tee"]; GYS1_active -> GYS1_inactive [style=invis]; GYS1_active -> Glycogen [label="catalyzes"]; GYS1_active -> NFkB_pathway [label="activates"]; } dot Caption: Simplified GYS1 Signaling Pathway.
Experimental Workflow for Validating Inhibitor Selectivity
Detailed Experimental Protocols
Recombinant GYS1/GYS2 Enzyme Activity Assay (IC50 Determination)
This protocol is adapted from established methods for measuring glycosyltransferase activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against recombinant human GYS1 and GYS2.
Materials:
-
Recombinant human GYS1 and GYS2 enzymes
-
UDP-Glo™ Glycosyltransferase Assay kit (Promega)[3][4][5][6]
-
UDP-glucose (substrate)
-
Glycogenin (primer)
-
Test compounds (e.g., this compound, substituted pyrazole)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme Reaction:
-
In a 384-well plate, add the assay buffer, glycogenin, and the test compound.
-
Initiate the reaction by adding a mixture of UDP-glucose and the respective enzyme (GYS1 or GYS2).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
-
UDP Detection:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
This protocol is a general guideline for assessing the target engagement of a GYS1 inhibitor in a cellular context.[7][8]
Objective: To confirm that the test compound binds to and stabilizes GYS1 in intact cells.
Materials:
-
Cell line expressing endogenous GYS1 (e.g., HEK293T)
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibody specific for GYS1
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat the cells with the test compound or vehicle (DMSO) for a specific duration (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest and wash the cells in PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[7]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.[7]
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[7]
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Western Blot Analysis:
-
Denature the soluble protein fractions and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and probe with a primary antibody against GYS1.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for GYS1 at each temperature for both the vehicle- and compound-treated samples.
-
Plot the relative amount of soluble GYS1 as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.
-
Conclusion
The data and protocols presented in this guide demonstrate a robust framework for validating the selectivity of GYS1 inhibitors. This compound exhibits high potency and excellent selectivity for GYS1 over GYS2, making it a valuable tool for studying the therapeutic potential of GYS1 inhibition. The described experimental methodologies provide a clear path for researchers to independently verify these findings and to evaluate novel GYS1 inhibitors.
References
- 1. grtc.ucsd.edu [grtc.ucsd.edu]
- 2. Discovery and development of small-molecule inhibitors of glycogen synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]
- 4. UDP-Glo™ Glycosyltransferase Assay [promega.com]
- 5. worldwide.promega.com [worldwide.promega.com]
- 6. UDP-Glo™ Glycosyltransferase Assay [promega.jp]
- 7. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-Head Comparison: MZ-101 and MZE001 in the Treatment of Glycogen Storage Disorders
A new frontier in the management of Pompe disease and other glycogen (B147801) storage disorders is emerging with the development of selective glycogen synthase 1 (GYS1) inhibitors. This guide provides a detailed head-to-head comparison of two such molecules, MZ-101 and its successor MZE001, intended for researchers, scientists, and drug development professionals.
Both this compound and MZE001 are small molecule inhibitors designed to reduce the pathological accumulation of glycogen in muscle tissues, a hallmark of Pompe disease. Developed by Maze Therapeutics, these compounds represent a substrate reduction therapy approach. While this compound demonstrated promising preclinical activity, MZE001 has advanced into clinical development, suggesting an improved therapeutic profile.
Executive Summary
This compound served as a precursor molecule, establishing the preclinical proof-of-concept for GYS1 inhibition in Pompe disease models. MZE001, the successor compound, has progressed to Phase 1 clinical trials, demonstrating a favorable safety profile and target engagement in healthy volunteers. While direct comparative preclinical data is limited, the progression of MZE001 to the clinical stage suggests enhancements in potency, selectivity, or pharmacokinetic properties over this compound.
Performance Data
In Vitro Potency and Selectivity
This compound was identified as a potent inhibitor of human GYS1 with a reported half-maximal inhibitory concentration (IC50) of 0.041 µM.[1] Preclinical studies for both molecules have emphasized high selectivity for the muscle isoform of glycogen synthase (GYS1) over the liver isoform (GYS2). This is a critical attribute, as inhibition of GYS2 could interfere with the liver's essential role in maintaining glucose homeostasis. MZE001 has been described as having a high degree of selectivity for GYS1 over GYS2.[2][3]
| Compound | Target | IC50 | Selectivity |
| This compound | Human GYS1 | 0.041 µM[1] | Selective for GYS1 over GYS2[4] |
| MZE001 | Human GYS1 | Data not publicly available | High degree of selectivity for GYS1 over GYS2[2][3] |
Preclinical Efficacy
In preclinical studies, both molecules have demonstrated the ability to reduce glycogen accumulation.
-
This compound: In a mouse model of Pompe disease, chronic oral administration of this compound alone was shown to reduce the buildup of glycogen in skeletal muscle with efficacy comparable to enzyme replacement therapy (ERT).[4] The combination of this compound and ERT had an additive effect, normalizing muscle glycogen concentrations.[4] In vitro, this compound inhibited glycogen accumulation in fibroblasts from both healthy donors and patients with Pompe disease.
-
MZE001: Preclinical data in mouse and canine models have shown that MZE001 leads to a potent and specific inhibition of GYS1.[2][3] This resulted in reduced tissue glycogen levels, which correlated with a decrease in associated biomarkers.[2][3]
Clinical Development
MZE001 is the first of the two molecules to advance to human clinical trials. A Phase 1, randomized, double-blind, placebo-controlled study in healthy volunteers has been completed. The trial evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of orally administered MZE001. The results indicated that MZE001 was well-tolerated and led to a dose-dependent reduction in peripheral blood mononuclear cell (PBMC) glycogen, a biomarker that correlates with muscle glycogen levels.[5] A muscle biopsy sub-study further confirmed that MZE001 substantially lowered muscle glycogen stores in healthy adults.[5]
Signaling Pathway and Mechanism of Action
Both this compound and MZE001 function as substrate reduction therapies by inhibiting GYS1, the rate-limiting enzyme in glycogen synthesis in muscle. In Pompe disease, the deficiency of the lysosomal enzyme acid alpha-glucosidase (GAA) leads to the accumulation of glycogen within lysosomes. By inhibiting GYS1, these molecules reduce the amount of new glycogen being synthesized, thereby lessening the substrate burden on the deficient lysosomal degradation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Maze Therapeutics Presents New Preclinical Data Supporting Advancement of MZE001 as a Potential Treatment for Pompe Disease | Maze Therapeutics [ir.mazetx.com]
- 3. mazetx.com [mazetx.com]
- 4. Small-molecule inhibition of glycogen synthase 1 for the treatment of Pompe disease and other glycogen storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First-in-Human Evaluation of Safety, Pharmacokinetics and Muscle Glycogen Lowering of a Novel Glycogen Synthase 1 Inhibitor for the Treatment of Pompe Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Substrate Reduction Therapies for Pompe Disease
For Researchers, Scientists, and Drug Development Professionals
Pompe disease, a lysosomal storage disorder caused by the deficiency of acid alpha-glucosidase (GAA), leads to the accumulation of glycogen (B147801) primarily in muscle tissues, resulting in progressive weakness and respiratory insufficiency. While enzyme replacement therapy (ERT) has been the standard of care, it has limitations, including incomplete glycogen clearance in skeletal muscle.[1] This has spurred the development of alternative therapeutic strategies, with substrate reduction therapy (SRT) emerging as a promising approach. SRT aims to decrease the production of glycogen, the substrate that accumulates in Pompe disease, thereby alleviating the cellular pathology.[2][3]
This guide provides a comprehensive comparison of the leading alternative SRTs in development, focusing on their mechanism of action, preclinical and clinical data, and the experimental protocols used for their evaluation.
Mechanism of Action: Targeting Glycogen Synthesis
The primary target for SRT in Pompe disease is glycogen synthase 1 (GYS1) , the key enzyme responsible for glycogen synthesis in muscle.[4] By inhibiting GYS1, SRT aims to reduce the rate of glycogen production, thus preventing its toxic accumulation in the lysosomes.[3] This approach is distinct from ERT, which focuses on replacing the deficient enzyme to break down existing glycogen.[2]
Several therapeutic modalities are being explored to inhibit GYS1, including small molecule inhibitors and RNA-based therapies.
Signaling Pathway of Glycogen Synthesis and SRT Intervention
Caption: Glycogen synthesis pathway and the point of intervention for SRT.
Comparative Analysis of Leading SRT Candidates
Two prominent alternative SRT candidates are currently in development: MZE001 (S-606001) , a small molecule inhibitor, and ABX1100 , an RNA-based therapy.
| Therapy Candidate | Company | Modality | Mechanism of Action | Development Stage |
| MZE001 (S-606001) | Maze Therapeutics (acquired by Shionogi) | Oral Small Molecule | Potent and selective inhibitor of GYS1 | Phase 2 clinical trial planned[5] |
| ABX1100 | Aro Biotherapeutics | Centyrin-siRNA conjugate | siRNA-mediated knockdown of GYS1 mRNA | Phase 1b clinical trial ongoing[6][7] |
Preclinical Efficacy
Both MZE001 and ABX1100 have demonstrated promising results in preclinical mouse models of Pompe disease.
| Parameter | MZE001 (MZ-101 precursor) | ABX1100 | Standard of Care (ERT) |
| Glycogen Reduction (Skeletal Muscle) | Up to 58% reduction after 14 weeks of treatment.[8] Normalization of glycogen levels when combined with ERT.[3] | >80% reduction in Gys1 mRNA and protein in multiple skeletal tissues 1 month after a single dose.[9] | 26% reduction in gastrocnemius glycogen levels after 12 weeks of treatment.[10] |
| Functional Improvement | Associated with improvements in markers of cellular dysfunction. | Improved treadmill performance in male mice.[11] | Improvements in neuromuscular measurements, but deficits remain.[12] |
| Tissue Specificity | Significantly reduced glycogen synthesis in muscle but not in the liver.[8] | No measurable gene knockdown in liver tissue, indicating tissue selectivity.[9] | Systemic distribution, with significant uptake by the liver. |
Clinical Data
Clinical data for these SRT candidates is emerging, with initial studies focusing on safety and target engagement in healthy volunteers and patients.
| Parameter | MZE001 | ABX1100 |
| Phase 1 (Healthy Volunteers) | Well-tolerated at single doses up to 480 mg and multiple doses up to 720 mg twice daily.[13] Reduced total muscle glycogen by 41% and inhibited acute synthesis by 64% after 10 days of 480 mg BID.[14] | Well-tolerated and demonstrated durable GYS1 mRNA knockdown in muscle biopsies lasting at least 10 weeks after a single dose.[15] |
| Phase 1b (LOPD Patients) | Phase 2 trial planned for 2023.[5] | Currently enrolling patients receiving ERT.[6][7] |
| Biomarkers | Dose-dependent reduction in peripheral blood mononuclear cell (PBMC) glycogen, a potential surrogate for muscle glycogen.[16] | Not yet reported in patients. |
Experimental Protocols
Quantification of Tissue Glycogen
A common method for quantifying glycogen in muscle tissue involves acid hydrolysis followed by a colorimetric assay.
Experimental Workflow: Tissue Glycogen Quantification
Caption: Workflow for quantifying glycogen in tissue samples.
Protocol:
-
Sample Preparation: Approximately 20-100 mg of frozen muscle tissue is weighed.[17][18]
-
Alkaline Digestion: The tissue is homogenized in a strong alkali solution (e.g., 30% potassium hydroxide) and heated to dissolve proteins and other cellular components, leaving the glycogen intact.[17][19]
-
Glycogen Precipitation: Glycogen is precipitated from the solution using ethanol.[17]
-
Acid Hydrolysis: The precipitated glycogen is hydrolyzed into glucose monomers using a strong acid (e.g., sulfuric acid) and heat.[17]
-
Neutralization: The acidic solution is neutralized.[17]
-
Glucose Quantification: The amount of glucose is determined using a colorimetric assay, such as the phenol-sulfuric acid method or an enzymatic glucose assay.[18][19] The absorbance is read using a spectrophotometer.
-
Calculation: The glycogen concentration is calculated based on the measured glucose concentration and the initial tissue weight.
Assessment of Muscle Function in Mouse Models
Several behavioral tests are used to assess muscle function in Pompe disease mouse models.
Experimental Workflow: In Vivo Muscle Function Assessment
Caption: Common in vivo tests for muscle function in mice.
Protocols:
-
Grip Strength Test: This test measures the maximal muscle strength of the forelimbs and/or all four limbs. The mouse is held by the tail and allowed to grasp a horizontal bar or grid connected to a force gauge. The mouse is then gently pulled backward until it releases its grip, and the peak force is recorded.[20][21]
-
Wire Hang Test: This test assesses motor coordination and grip strength. The mouse is placed on a wire cage lid, which is then inverted. The latency to fall is recorded.[20]
-
Beam Walk Test: This test evaluates motor coordination and balance. The mouse is placed at one end of a narrow, elevated beam and timed as it traverses to a platform at the other end. The number of foot slips off the beam is also counted.[20][21]
-
Treadmill Test: This test measures endurance and exercise capacity. Mice are placed on a treadmill, and the speed and/or incline are gradually increased until the mouse is exhausted, as defined by the inability to remain on the treadmill belt. The total running time and distance are recorded.[11]
Conclusion
Alternative substrate reduction therapies targeting GYS1 represent a promising new therapeutic avenue for Pompe disease. Preclinical data for both small molecule inhibitors (MZE001) and RNA-based therapies (ABX1100) have shown significant reductions in muscle glycogen and improvements in cellular and functional readouts. Early clinical data have demonstrated good safety profiles and target engagement.
As more data from ongoing and planned clinical trials become available, a clearer picture of the therapeutic potential of these SRTs will emerge. These therapies hold the promise of being used as monotherapies or in combination with ERT to provide a more comprehensive treatment for individuals with Pompe disease.[22] The development of orally available SRTs could also significantly reduce the treatment burden for patients.[2]
References
- 1. Enzyme replacement therapies in adults with Pompe disease: from trials to real-world data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pompediseasenews.com [pompediseasenews.com]
- 3. Small molecule inhibition of glycogen synthase I for the treatment of Pompe disease and other glycogen storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arobiotx.com [arobiotx.com]
- 5. mazetx.com [mazetx.com]
- 6. Aro Biotherapeutics Doses First Patient in Phase 1b Trial of ABX1100 in Late-Onset Pompe Disease (LOPD) - BioSpace [biospace.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cgtlive.com [cgtlive.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. arobiotx.com [arobiotx.com]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. pompediseasenews.com [pompediseasenews.com]
- 14. mdaconference.org [mdaconference.org]
- 15. pompecanada.com [pompecanada.com]
- 16. mazetx.com [mazetx.com]
- 17. Digestion for Glycogen determination in liver/muscle [macdougald.lab.medicine.umich.edu]
- 18. An optimized method for tissue glycogen quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. resources.bio-techne.com [resources.bio-techne.com]
- 20. scantox.com [scantox.com]
- 21. scantox.com [scantox.com]
- 22. australianpompe.org.au [australianpompe.org.au]
Unveiling the Cross-Species Efficacy of GYS1 Inhibitors: A Comparative Analysis of MZ-101 and Novel Alternatives
For Immediate Release
This guide provides a comprehensive comparison of the cross-species activity of the Glycogen (B147801) Synthase 1 (GYS1) inhibitor, MZ-101, and a recently disclosed alternative from Maze Therapeutics. GYS1 is a critical enzyme in glycogen synthesis, making it a key therapeutic target for glycogen storage disorders such as Pompe disease. Understanding the efficacy of GYS1 inhibitors across different species is paramount for preclinical evaluation and translational research. This document is intended for researchers, scientists, and drug development professionals actively engaged in metabolic diseases and therapeutic innovation.
Introduction to GYS1 Inhibition
Glycogen Synthase 1 (GYS1) is the rate-limiting enzyme responsible for synthesizing glycogen in muscle tissues.[1] In certain glycogen storage diseases, the pathological accumulation of glycogen leads to severe cellular dysfunction, particularly in muscle.[1][2] Substrate reduction therapy (SRT) aims to counteract this by inhibiting GYS1, thereby reducing the production of new glycogen.[3][4] this compound, a potent and selective small molecule inhibitor of GYS1, has shown promise in preclinical models by effectively reducing muscle glycogen content.[1][4] This guide evaluates the cross-species performance of this compound and compares it with other emerging GYS1 inhibitors.
Comparative Analysis of In Vitro Efficacy
The following tables summarize the in vitro inhibitory activity of this compound and a newly patented compound from Maze Therapeutics against GYS1 from various species. The data is categorized by biochemical assays using recombinant enzymes and cell-based assays measuring glycogen synthesis.
Table 1: Biochemical Assay Data for GYS1 Inhibition
This table presents the half-maximal inhibitory concentration (IC50) values of GYS1 inhibitors against recombinant GYS1 enzymes from different species.
| Compound | Species | IC50 (µM) | Selectivity over GYS2 | Assay Type |
| This compound | Human | 0.041 | >2400-fold (>100 µM) | PK-LDH Coupled Assay |
| Mouse | Similar to Human | Similar to Human | PK-LDH Coupled Assay | |
| MZE001 * | Human | 0.056 | >1785-fold (>100 µM) | Recombinant Enzyme Assay |
| Mouse | 0.116 | >862-fold (>100 µM) | Recombinant Enzyme Assay | |
| Rat | 0.249 | >401-fold (>100 µM) | Recombinant Enzyme Assay | |
| Maze Cpd. 1 | Human | 0.002 | >50,000-fold (>100 µM) | Recombinant Enzyme Assay |
*MZE001 is a precursor or analog of this compound.
Table 2: Cell-Based Assay Data for GYS1 Inhibition
This table displays the half-maximal effective concentration (EC50) or IC50 values from cell-based assays, reflecting the compound's ability to inhibit glycogen synthesis within a cellular context.
| Compound | Species | Cell Type | IC50 / EC50 (µM) | Assay Type |
| This compound | Human | Fibroblasts | ~0.5 | Glycogen Accumulation |
| MZE001 * | Human | (HEK293) | 0.86 | Luminescence Assay |
| Rat | (NRK) | 2.22 | Luminescence Assay | |
| Dog | (MDCK) | 2.39 | Luminescence Assay | |
| Maze Cpd. 1 | Human | HeLa | 0.04 | Luciferase Assay |
*MZE001 is a precursor or analog of this compound.
The data reveals that both this compound and the newer compound from Maze Therapeutics are highly potent inhibitors of human GYS1.[1][5] Notably, these compounds exhibit excellent selectivity against the liver isoform, GYS2, which is crucial for maintaining glucose homeostasis.[1] The cross-species data for MZE001 indicates a consistent inhibitory effect across human, mouse, rat, and dog, albeit with some variation in potency.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context and methodologies, the following diagrams illustrate the glycogen synthesis pathway and the experimental workflows used to generate the data above.
Caption: Role of GYS1 in the glycogen synthesis pathway and the inhibitory action of this compound.
Caption: Simplified workflows for biochemical and cell-based GYS1 inhibition assays.
Experimental Protocols
Recombinant GYS1 Inhibition Assay (PK-LDH Coupled Method)
This biochemical assay quantifies the activity of recombinant GYS1 by measuring the production of ADP, which is coupled to the oxidation of NADH.[1]
-
Principle: The synthesis of glycogen from UDP-glucose by GYS1 produces UDP. In the presence of pyruvate kinase (PK) and lactate dehydrogenase (LDH), the production of ADP (from UDP via nucleoside-diphosphate kinase) is coupled to the conversion of phosphoenolpyruvate (B93156) to pyruvate, and subsequently, the reduction of pyruvate to lactate. This final step oxidizes NADH to NAD+, resulting in a decrease in absorbance at 340 nm, which is directly proportional to GYS1 activity.
-
Protocol Outline:
-
Recombinant GYS1 (human, mouse, or rat) is incubated in a reaction buffer containing UDP-glucose, phosphoenolpyruvate, NADH, ATP, and the coupling enzymes PK and LDH.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is initiated, and the decrease in absorbance at 340 nm is monitored kinetically using a spectrophotometer.
-
The rate of NADH oxidation is calculated and used to determine the percent inhibition of GYS1 activity at each compound concentration.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based Glycogen Synthesis Assay (Luminescence)
This assay measures the amount of newly synthesized glycogen in cells treated with a GYS1 inhibitor.[5]
-
Principle: This method relies on the specific and sensitive measurement of glycogen. After cell lysis, endogenous glycogen is digested into glucose monomers by a glucoamylase enzyme. The resulting glucose is then quantified using a coupled enzymatic reaction that produces a luminescent signal proportional to the initial amount of glycogen.
-
Protocol Outline:
-
Cells (e.g., HEK293, NRK, MDCK, or primary fibroblasts) are seeded in multi-well plates and cultured.
-
Cells are treated with various concentrations of the GYS1 inhibitor for a defined period (e.g., 24-48 hours).
-
Following treatment, cells are lysed.
-
The cell lysate is divided into two aliquots: one is treated with glucoamylase to digest glycogen, and the other serves as a background control for free glucose.
-
A glucose detection reagent, which generates a luminescent signal in the presence of glucose, is added to all wells.
-
Luminescence is measured using a plate reader.
-
The glycogen-specific signal is calculated by subtracting the background glucose signal from the total signal.
-
EC50 values are calculated from the dose-response curve of glycogen inhibition.
-
Conclusion
The available data strongly supports that this compound and its related compounds are potent, selective, and orally active inhibitors of GYS1 with demonstrated cross-species activity in key preclinical models, including human, mouse, rat, and dog. The high selectivity for GYS1 over GYS2 minimizes the risk of impacting hepatic glucose metabolism, a critical safety consideration. The consistent performance of these inhibitors across both biochemical and cellular assays validates their mechanism of action and provides a strong rationale for their continued development as substrate reduction therapies for Pompe disease and other glycogen storage disorders. Further investigation into novel scaffolds, such as the one recently patented by Maze Therapeutics, may yield compounds with even greater potency and optimized pharmacokinetic profiles.
References
- 1. Small molecule inhibition of glycogen synthase I for the treatment of Pompe disease and other glycogen storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of glycogen synthase 1 for the treatment of Pompe disease and other glycogen storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Maze Therapeutics patents new GYS1 inhibitors | BioWorld [bioworld.com]
Evaluating the Long-Term Safety Profile of MZ-101 (a hypothetical BTK Inhibitor) in Comparison to Other BTK Inhibitors
This guide provides a comparative analysis of the long-term safety profile of the hypothetical Bruton's tyrosine kinase (BTK) inhibitor, MZ-101, against established BTK inhibitors such as ibrutinib, acalabrutinib (B560132), and zanubrutinib (B611923). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation based on available clinical and preclinical data for this class of drugs.
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1][2] BTK inhibitors have transformed the treatment landscape for various B-cell malignancies.[3][4] However, as they often require continuous long-term administration, understanding their long-term safety is crucial for patient management and the development of new therapies.[5][6] This guide will delve into the long-term adverse event profiles, experimental protocols for safety assessment, and the underlying signaling pathways.
Comparative Long-Term Safety Data
The long-term safety profiles of BTK inhibitors are characterized by a range of adverse events (AEs), with notable differences between the first-generation inhibitor, ibrutinib, and the second-generation inhibitors, acalabrutinib and zanubrutinib. These differences are often attributed to the varying selectivity of the inhibitors for BTK versus other kinases.[3][7]
Table 1: Comparison of Common Long-Term Adverse Events (Any Grade) for Select BTK Inhibitors
| Adverse Event | Ibrutinib (First-Generation) | Acalabrutinib (Second-Generation) | Zanubrutinib (Second-Generation) |
|---|---|---|---|
| Diarrhea | 52%[8] | 52%[9] | 19.9%[10] |
| Fatigue | 36%[8] | - | - |
| Upper Respiratory Tract Infection | - | 44%[9] | 38.4%[11] |
| Arthralgia/Musculoskeletal Pain | 42% (Arthralgia)[9] | 42% (Arthralgia)[9] | 24% (Musculoskeletal pain)[12] |
| Contusion/Bruising | 42% (Contusion)[9] | - | 19.4% (Contusion)[10] |
| Rash | - | - | 36.0%[11] |
| Hypertension | Increased prevalence over time[8] | 22%[9] | 7.4% (Grade ≥3)[13] |
| Atrial Fibrillation | 3% (leading to discontinuation)[8] | 5%[14] | 3%[12] |
| Bleeding/Hemorrhage | 66% (any grade bleeding events)[9] | - | - |
| Neutropenia | 18% (Grade 3/4)[8] | - | 46.5%[11] |
Table 2: Comparison of Grade ≥3 Long-Term Adverse Events for Select BTK Inhibitors
| Adverse Event (Grade ≥3) | Ibrutinib | Acalabrutinib | Zanubrutinib |
|---|---|---|---|
| Neutropenia | 18%[8] | - | 18.6%[11] |
| Pneumonia | 12%[8] | - | 12.8%[11] |
| Hypertension | 6%[8] | 11%[9] | 7.4%[13] |
| Anemia | 7% | - | 5.8%[11] |
| Thrombocytopenia | - | 1%[9] | 7.0%[11] |
| Infection | 15%[9] | - | - |
| Bleeding Events | 3%[9] | - | 4% (Major Hemorrhage)[12] |
It is important to note that the incidence of adverse events can decrease over time for some toxicities, while others, like hypertension with ibrutinib, may see an increased prevalence.[8] Second-generation BTK inhibitors like zanubrutinib were developed to have greater selectivity and potentially reduce off-target toxicities compared to ibrutinib.[10]
Experimental Protocols for Safety Evaluation
The long-term safety profile of a BTK inhibitor is established through a combination of preclinical toxicology studies and long-term follow-up in clinical trials.
Preclinical Toxicology Studies:
-
Objective: To identify potential target organs for toxicity, determine dose-response relationships, and establish a safe starting dose for human trials.
-
Methodology:
-
Animal Models: Typically involves at least two species (one rodent, one non-rodent) to assess for species-specific toxicities.
-
Dose Ranges: A range of doses, including a no-observed-adverse-effect level (NOAEL), is administered.
-
Duration: Long-term studies can range from several months to a year to mimic chronic human exposure.
-
Parameters Monitored:
-
Clinical observations (e.g., changes in behavior, appearance).
-
Body weight and food consumption.
-
Hematology and clinical chemistry.
-
Urinalysis.
-
Gross and microscopic pathology of all major organs and tissues.
-
-
Specialized Studies:
-
Cardiovascular Safety: Telemetry in conscious, mobile animals to assess effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters.[15]
-
Genotoxicity: A battery of tests to assess for mutagenicity and clastogenicity.[15]
-
Reproductive and Developmental Toxicity: Studies to evaluate effects on fertility, embryonic-fetal development, and pre- and postnatal development.[15]
-
-
Long-Term Clinical Trial Monitoring:
-
Objective: To evaluate the safety and tolerability of the drug in humans over an extended period.
-
Methodology:
-
Study Design: Long-term extension studies of pivotal clinical trials or observational post-marketing surveillance studies.[16][17][18][19]
-
Patient Population: Patients who have completed a primary clinical trial and continue on treatment.
-
Data Collection:
-
Regular monitoring of adverse events (AEs) and serious adverse events (SAEs).
-
Physical examinations and vital signs.
-
Laboratory tests (hematology, clinical chemistry).
-
Cardiovascular monitoring (ECG, echocardiograms).
-
Assessment of quality of life.
-
-
Analysis: Data is analyzed to determine the incidence, severity, and duration of AEs, and to identify any new or emerging safety signals over time.[10]
-
Signaling Pathways and Visualizations
BTK is a key kinase in the B-cell receptor (BCR) signaling pathway.[20] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[1] Activated BTK then phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2), which ultimately results in the activation of transcription factors that promote B-cell survival, proliferation, and differentiation.[1] BTK inhibitors block this pathway, leading to the therapeutic effect in B-cell malignancies.[3]
Diagram 1: Simplified BTK Signaling Pathway
References
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Bruton Tyrosine Kinase Inhibitors: Real-World Clinical Outcomes in a Diverse Patient Population at a Large Safety Net Hospital [jhoponline.com]
- 5. Evidence-based expert consensus on clinical management of safety of Bruton’s tyrosine kinase inhibitors (2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. Cardiovascular toxicity of Bruton tyrosine kinase inhibitors: forget about selectivity but watch the clock - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Comparing Pooled Safety Data From Zanubrutinib and Ibrutinib Trials | Docwire News [docwirenews.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. ashpublications.org [ashpublications.org]
- 13. P631: CHARACTERIZATION OF ZANUBRUTINIB SAFETY/TOLERABILITY PROFILE AND COMPARISON WITH IBRUTINIB PROFILE IN PATIENTS WITH B-CELL MALIGNANCIES: POST HOC ANALYSIS OF A LARGE CLINICAL TRIAL SAFETY DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long-Term Safety and Efficacy of Acalabrutinib as First-Line Therapy in CLL - Conquer: the journey informed [conquer-magazine.com]
- 15. Nonclinical Safety Assessment of Zanubrutinib: A Novel Irreversible BTK Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Clinical Trials of the BTK Inhibitors Ibrutinib and Acalabrutinib in Human Diseases Beyond B Cell Malignancies [frontiersin.org]
- 17. Clinical Trials of the BTK Inhibitors Ibrutinib and Acalabrutinib in Human Diseases Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. onclive.com [onclive.com]
- 20. researchgate.net [researchgate.net]
Synergistic Efficacy of MZ-101 in Combination Therapy for Pompe Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of MZ-101, a novel small-molecule inhibitor of glycogen (B147801) synthase 1 (GYS1), as a monotherapy and in combination with standard-of-care enzyme replacement therapy (ERT) for Pompe disease. The data presented herein is derived from preclinical studies and is intended to inform further research and development in the field of glycogen storage disorders.
Data Presentation: Synergistic Reduction in Muscle Glycogen
Preclinical studies in a mouse model of Pompe disease have demonstrated a significant synergistic effect when this compound is administered in combination with enzyme replacement therapy (ERT). The combination therapy not only shows an additive effect but has been shown to normalize muscle glycogen concentrations.[1][2][3]
Table 1: Comparative Efficacy of this compound and ERT on Glycogen Reduction in Gastrocnemius Muscle of a Pompe Disease Mouse Model
| Treatment Group | Duration | Glycogen Reduction (%) |
| ERT Alone | 12 weeks | 26% |
| This compound Alone | 12 weeks | 49% |
| This compound + ERT Combination | 12 weeks | 72% |
Data sourced from in vivo studies in a GAA-KO mouse model, as cited in the American Journal of Physiology-Endocrinology and Metabolism.[2]
Experimental Protocols
The following is a summary of the key experimental methodologies from the preclinical studies evaluating the synergistic effects of this compound.
In Vivo Efficacy Study in a Pompe Disease Mouse Model
-
Animal Model: The studies utilized a well-established mouse model for Pompe disease, the acid alpha-glucosidase knockout (GAA-KO) mouse (B6;129-Gaatm1Rabn/J).[2] These mice lack the GAA enzyme, leading to the accumulation of glycogen in tissues, mimicking the human pathology of Pompe disease.
-
Treatment Groups:
-
Vehicle control
-
This compound monotherapy
-
Enzyme Replacement Therapy (ERT) monotherapy
-
This compound and ERT combination therapy
-
-
Drug Administration:
-
This compound: Administered orally, mixed in the chow diet.[2]
-
ERT: Administered via intravenous infusions.
-
-
Study Duration: Chronic studies were conducted, with a key combination study lasting for 12 weeks.[2]
-
Endpoint Analysis: The primary endpoint was the quantification of glycogen levels in skeletal muscle, particularly the gastrocnemius muscle. This was likely performed using a biochemical assay. Further analyses included the assessment of cellular pathology through metabolomic and transcriptomic profiling.[1][3]
In Vitro Glycogen Accumulation Assay
-
Cell Lines: Primary fibroblast cultures from both healthy donors and patients with infantile-onset Pompe disease (IOPD) were used.
-
Treatment: Cells were treated with varying concentrations of this compound.
-
Endpoint: The primary endpoint was the measurement of glycogen accumulation within the cells.
Mechanism of Action and Synergistic Interaction
This compound is a potent and selective small-molecule inhibitor of glycogen synthase 1 (GYS1), the rate-limiting enzyme in muscle glycogen synthesis, with an IC50 of 0.041 µM.[1] It does not inhibit the hepatic isoform, GYS2, ensuring muscle-specific activity. This compound functions as a negative allosteric modulator of GYS1.
In Pompe disease, the absence of functional GAA leads to the accumulation of glycogen within lysosomes. ERT aims to replace the deficient GAA enzyme, thereby enhancing the breakdown of lysosomal glycogen. This compound, by inhibiting GYS1, reduces the synthesis of new glycogen. The synergistic effect arises from this dual approach: ERT enhances the clearance of existing glycogen, while this compound prevents the accumulation of new glycogen, leading to a more profound and sustained reduction in overall muscle glycogen levels.
Visualizations
Caption: Synergistic mechanism of this compound and ERT in Pompe disease.
Caption: In vivo experimental workflow for evaluating this compound and ERT.
References
- 1. Small molecule inhibition of glycogen synthase I for the treatment of Pompe disease and other glycogen storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Small-molecule inhibition of glycogen synthase 1 for the treatment of Pompe disease and other glycogen storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GYS1 Inhibitors: IC50 Values and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of reported IC50 values for various inhibitors of Glycogen (B147801) Synthase 1 (GYS1), a key enzyme in glycogen biosynthesis and a therapeutic target for several metabolic and glycogen storage diseases. The data is presented to facilitate objective comparison and is supported by detailed experimental methodologies.
Comparative IC50 Values of GYS1 Inhibitors
The inhibitory potency of several compounds against GYS1 has been evaluated using a variety of in vitro assays. The half-maximal inhibitory concentration (IC50) values for these inhibitors are summarized in the table below. It is important to note that direct comparison of IC50 values should be approached with caution, as variations in experimental conditions, such as substrate concentrations and enzyme source, can influence the results.
| Inhibitor | Target Enzyme | IC50 (µM) | Assay Method | Notes |
| MZ-101 | Human GYS1 | 0.041 | Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Coupled Enzyme Assay | Potent and selective inhibitor with no significant inhibition of GYS2 isoform up to 100 µM.[1] The inhibitory potency is minimally affected by the phosphorylation state of GYS1 or the concentration of the allosteric activator Glucose-6-Phosphate (G6P) and the substrate UDP-glucose, suggesting a non-competitive mechanism of inhibition.[2] |
| Unnamed Compound (Maze Therapeutics) | Recombinant Human GYS1 | 0.002 | Luciferase-based assay | Highly potent inhibitor with excellent selectivity over the GYS2 isoform (IC50 > 100 µM). Also showed activity in a cellular context, inhibiting GYS1 in HeLa cells with an IC50 of 0.04 µM. |
| H23 | Human GYS1 (wild-type) | 875 | 14C-Glucose Incorporation Assay | A substituted imidazole (B134444) identified as a first-in-class inhibitor. |
| H23 | Human GYS1 (truncated mutant) | 161 | 14C-Glucose Incorporation Assay | The truncated form of the enzyme showed higher sensitivity to the inhibitor. |
| H23 | Yeast Gsy2p (with G6P) | 263 | 14C-Glucose Incorporation Assay | Exhibited similar potency against the yeast homolog of GYS1 in the presence of the allosteric activator G6P. |
| H23 | Yeast Gsy2p (without G6P) | 280 | 14C-Glucose Incorporation Assay | The presence or absence of G6P had minimal impact on the inhibitory activity, suggesting a non-competitive relationship with the allosteric activator. |
Experimental Protocols
Accurate determination of IC50 values is critical for the evaluation of enzyme inhibitors. Below are detailed methodologies for two common assays used to assess GYS1 activity.
Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Coupled Enzyme Assay
This continuous spectrophotometric assay measures GYS1 activity by coupling the production of UDP to the oxidation of NADH. The decrease in NADH absorbance at 340 nm is proportional to GYS1 activity.
Materials:
-
Purified GYS1 enzyme
-
Glycogen (as a primer)
-
UDP-glucose (GYS1 substrate)
-
Phosphoenolpyruvate (PEP)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
NADH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2, and DTT)
-
Test inhibitor compounds
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: Prepare a master mix containing assay buffer, glycogen, PEP, NADH, PK, and LDH. The final concentrations of these components should be optimized for the specific GYS1 enzyme preparation and experimental conditions.
-
Inhibitor Incubation: Add the test inhibitor compound at various concentrations to the wells of a microplate. Include appropriate controls (e.g., DMSO for no inhibition and a known inhibitor as a positive control).
-
Enzyme Addition: Add the purified GYS1 enzyme to the wells containing the inhibitor and the reagent mix.
-
Initiate Reaction: Start the reaction by adding UDP-glucose to all wells.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity (rate of NADH oxidation) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
14C-Glucose Incorporation Assay
This discontinuous assay measures the incorporation of radiolabeled glucose from UDP-[14C]-glucose into glycogen.
Materials:
-
Purified GYS1 enzyme
-
Glycogen (as a primer)
-
UDP-[14C]-glucose (radiolabeled substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2, and DTT)
-
Test inhibitor compounds
-
Ethanol (B145695) (ice-cold, 70%)
-
Scintillation fluid
-
Filter paper
-
Scintillation counter
Procedure:
-
Reaction Setup: In a reaction tube, combine the assay buffer, glycogen, and the test inhibitor at various concentrations.
-
Enzyme Addition: Add the purified GYS1 enzyme to each tube.
-
Initiate Reaction: Start the reaction by adding UDP-[14C]-glucose.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.
-
Reaction Quenching and Precipitation: Stop the reaction by spotting an aliquot of the reaction mixture onto filter paper and immediately immersing it in ice-cold 70% ethanol. This step precipitates the glycogen containing the incorporated 14C-glucose while the unreacted UDP-[14C]-glucose remains in solution.
-
Washing: Wash the filter papers multiple times with 70% ethanol to remove any remaining unincorporated radiolabeled substrate.
-
Quantification: Dry the filter papers and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of incorporated 14C-glucose for each inhibitor concentration. Calculate the percentage of inhibition relative to the control (no inhibitor) and plot this against the logarithm of the inhibitor concentration to determine the IC50 value.
GYS1 Signaling Pathway and Experimental Workflow
To understand the context in which GYS1 inhibitors function, it is crucial to visualize the GYS1 signaling pathway and the general workflow for inhibitor screening.
References
- 1. Small molecule inhibition of glycogen synthase I for the treatment of Pompe disease and other glycogen storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Off-Target Kinase Activity: A Comparative Guide for the GYS1 Inhibitor MZ-101
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, understanding a compound's selectivity is paramount to ensuring efficacy and mitigating potential side effects. This guide provides a framework for evaluating the off-target kinase activity of MZ-101, a potent and selective inhibitor of Glycogen (B147801) Synthase 1 (GYS1).[1][2][3] As of this review, comprehensive public data on the kinome-wide selectivity of this compound is not available. Therefore, this document serves as a practical guide, presenting a hypothetical off-target profile for this compound to illustrate high selectivity and contrasting it with the known polypharmacology of Dasatinib (B193332), a well-characterized multi-kinase inhibitor.[4][5]
This compound is an orally active small molecule with a reported IC50 value of 0.041 µM for GYS1.[5][6] It is under investigation for glycogen storage disorders, such as Pompe disease, where it acts via a substrate reduction therapy approach.[3][7] While its primary target is not a kinase, assessing its activity against the human kinome is a critical step in preclinical development to identify any unintended interactions that could lead to toxicity or unexpected pharmacological effects.[8][9]
Comparative Kinase Inhibition Profile
To illustrate how the selectivity of a specialized inhibitor like this compound would be assessed, the following table presents a hypothetical kinase inhibition profile for this compound against a representative panel of kinases. This is contrasted with literature-derived data for Dasatinib, a dual SRC/ABL inhibitor known for its broad range of targets.[4][8] The data is presented as "% of Control," where a lower value indicates stronger inhibition.
Table 1: Comparative Kinome Selectivity Profile
| Kinase Target | Kinase Family | This compound (% of Control - Hypothetical) | Dasatinib (% of Control - Literature Derived) |
| GYS1 (Target) | Glycogen Synthase | < 1 | > 95 |
| ABL1 | Tyrosine Kinase | > 95 | < 1 |
| SRC | Tyrosine Kinase | > 95 | < 1 |
| LCK | Tyrosine Kinase | > 95 | < 5 |
| FYN | Tyrosine Kinase | > 95 | < 5 |
| YES1 | Tyrosine Kinase | > 95 | < 5 |
| c-KIT | Tyrosine Kinase | > 95 | < 10 |
| PDGFRβ | Tyrosine Kinase | > 95 | < 10 |
| EGFR | Tyrosine Kinase | > 95 | ~ 50 |
| IRAK4 | Serine/Threonine Kinase | > 95 | ~ 40 |
| p38α (MAPK14) | Serine/Threonine Kinase | > 95 | ~ 30 |
| GSK3β | Serine/Threonine Kinase | > 95 | > 70 |
| AMPK | Serine/Threonine Kinase | > 95 | > 80 |
| CDK1 | Serine/Threonine Kinase | > 95 | > 90 |
Data for this compound is hypothetical to illustrate high selectivity. Dasatinib data is collated from various sources and represents its known potent inhibitory activity against ABL, SRC family kinases, and other off-targets.[4][5]
The potency of an inhibitor against its targets is typically quantified by determining the half-maximal inhibitory concentration (IC50). The table below lists the known IC50 values for Dasatinib against its primary targets.
Table 2: IC50 Values for Dasatinib Primary Targets
| Kinase Target | Dasatinib IC50 (nM) |
| ABL1 | < 1 |
| SRC | 0.8 |
| LCK | < 1.1 |
| FYN | < 1.1 |
| YES1 | < 1.1 |
| c-KIT | 79 |
Source: Selleck Chemicals, Bantscheff et al., 2007[4][8]
Experimental Protocols for Kinase Selectivity Profiling
A thorough assessment of off-target kinase activity involves multiple orthogonal assays. Below are detailed methodologies for commonly employed techniques.
Competition Binding Assay (e.g., KINOMEscan™)
This high-throughput assay platform is designed to measure the binding of a test compound to a large panel of DNA-tagged kinases. It quantifies the ability of a compound to compete with an immobilized, active-site directed ligand.
-
Principle: The assay measures the amount of kinase that binds to an immobilized ligand in the presence versus the absence of the test compound. Kinases that are displaced from the ligand by the test compound are identified and quantified using quantitative PCR (qPCR) of the DNA tag.
-
Methodology:
-
Kinases are produced as fusions to a DNA tag.
-
An affinity resin is generated by immobilizing a broad-spectrum kinase inhibitor on beads.
-
The DNA-tagged kinases are incubated with the affinity resin and the test compound (e.g., this compound) at a fixed concentration (e.g., 1 µM).
-
After incubation, the beads are washed to remove unbound proteins.
-
The amount of kinase bound to the beads is quantified by qPCR.
-
Results are typically reported as a percentage of the DMSO control (% of Control), where a low percentage indicates strong binding of the test compound to the kinase. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.
-
In Vitro Kinase Activity Assay (e.g., ADP-Glo™)
This luminescence-based assay measures the amount of ADP produced by a kinase reaction, which is directly proportional to kinase activity. It can be used to screen compounds against a panel of kinases to determine their inhibitory effect on enzymatic function.
-
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Methodology:
-
Set up kinase reactions containing the kinase, substrate, and ATP in a multi-well plate.
-
Add the test compound (e.g., this compound) at various concentrations. Include a DMSO vehicle control.
-
Incubate the plate to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value from the dose-response curve.[10]
-
Chemoproteomics (e.g., Multiplexed Inhibitor Beads and Mass Spectrometry - MIB-MS)
This approach identifies the protein targets of a small molecule directly from a complex biological sample, such as a cell lysate, providing a profile of target engagement in a more physiological context.
-
Principle: A mixture of non-selective kinase inhibitors is immobilized on beads (MIBs) to capture a large portion of the cellular kinome. A test compound is then used to compete for binding to the kinases. The proteins that are displaced from the beads by the test compound are identified and quantified by mass spectrometry.
-
Methodology:
-
Prepare cell lysates from the relevant cell line or tissue.
-
Incubate the lysate with the test compound (e.g., this compound) at various concentrations or with a DMSO control.
-
Add the MIBs to the lysate and incubate to allow kinases to bind.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Kinases that show a dose-dependent reduction in abundance in the presence of the test compound are identified as targets.
-
Visualizing Workflows and Pathways
To provide a clearer understanding of the processes and biological context, the following diagrams have been generated using Graphviz.
While this compound is not a kinase inhibitor, its target, GYS1, is regulated by several key cellular kinases. Understanding this pathway provides a rationale for assessing potential cross-reactivity.
References
- 1. moleculeprobes.com [moleculeprobes.com]
- 2. PTTG1 Levels Are Predictive of Saracatinib Sensitivity in Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ponatinib sensitizes myeloma cells to MEK inhibition in the high-risk VQ model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Unveiling the Mechanism of MZ-101: A Novel Negative Allosteric Modulator for Glycogen Synthase 1 in Pompe Disease
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of MZ-101 (also known as MZE001), a first-in-class oral inhibitor of glycogen (B147801) synthase 1 (GYS1), with the established therapeutic approach of enzyme replacement therapy (ERT) for Pompe disease. We delve into the experimental data validating this compound's mechanism as a negative allosteric modulator and present a comparative analysis of its efficacy.
Pompe disease is a rare and debilitating genetic disorder characterized by the deficiency of the lysosomal enzyme acid alpha-glucosidase (GAA). This deficiency leads to the accumulation of glycogen, primarily in muscle tissues, resulting in progressive muscle weakness and respiratory complications. The current standard of care, enzyme replacement therapy (ERT) with recombinant human GAA (alglucosidase alfa), aims to replace the deficient enzyme. However, a novel therapeutic strategy, substrate reduction therapy (SRT), has emerged with the development of this compound. This compound acts by a distinct mechanism, inhibiting the synthesis of glycogen, thereby reducing the substrate that accumulates in Pompe disease.
Mechanism of Action: this compound as a Negative Allosteric Modulator of GYS1
This compound is a potent and selective small-molecule inhibitor of GYS1, the key enzyme responsible for glycogen synthesis in muscle. Its mechanism has been characterized as noncompetitive with respect to both the substrate, UDP-glucose, and the allosteric activator, glucose-6-phosphate (G6P).[1] This indicates that this compound binds to an allosteric site on the GYS1 enzyme, a site distinct from the active site where the substrate binds and from the binding site of the primary allosteric activator.[1] By binding to this allosteric site, this compound induces a conformational change in the enzyme that reduces its catalytic activity, thus classifying it as a negative allosteric modulator.
This allosteric inhibition is crucial for its therapeutic potential, as it allows for the modulation of GYS1 activity without directly competing with the natural substrate or activator. This can lead to a more controlled and potentially safer inhibition profile.
Comparative Efficacy: this compound (SRT) vs. Enzyme Replacement Therapy (ERT)
The primary goal of both SRT with this compound and ERT with alglucosidase alfa is to reduce the pathological accumulation of glycogen in muscle tissues. Preclinical studies in a mouse model of Pompe disease have demonstrated that chronic oral administration of this compound significantly reduces glycogen buildup in skeletal muscle, with an efficacy comparable to that of ERT.[2][3]
A key finding from preclinical studies is the additive effect observed when this compound is used in combination with ERT. This combination therapy has been shown to normalize muscle glycogen concentrations, suggesting a synergistic approach to treating Pompe disease.[2][3]
| Therapeutic Approach | Mechanism of Action | Preclinical Efficacy (Pompe Mouse Model) | Administration |
| This compound (Substrate Reduction Therapy) | Negative allosteric modulator of GYS1, inhibiting glycogen synthesis. | Reduces skeletal muscle glycogen to a degree comparable to ERT. Combination with ERT normalizes glycogen levels. Up to 58% reduction in muscle glycogen after 14 weeks of monotherapy.[1] | Oral |
| Alglucosidase Alfa (Enzyme Replacement Therapy) | Replaces the deficient GAA enzyme, enhancing glycogen breakdown. | Reduces glycogen accumulation in muscle tissues. | Intravenous infusion |
Experimental Validation of this compound's Mechanism
The validation of this compound as a selective GYS1 negative allosteric modulator has been established through a series of in vitro and in vivo experiments.
In Vitro Validation: Enzyme Kinetics and Cellular Assays
GYS1 Enzyme Inhibition Assay: The inhibitory activity of this compound on GYS1 is typically determined using a pyruvate (B1213749) kinase/lactate dehydrogenase (PK/LDH) coupled enzyme assay. This continuous spectrophotometric assay measures the production of UDP, a product of the GYS1 reaction, by coupling it to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
Kinetic Analysis: To confirm its noncompetitive mechanism, the IC50 of this compound is determined in the presence of varying concentrations of the substrate (UDP-glucose) and the allosteric activator (G6P). A noncompetitive inhibitor will show little to no change in its IC50 value as the substrate concentration is increased, which has been demonstrated for this compound.[1]
Cellular Glycogen Synthesis Assay: The ability of this compound to inhibit glycogen synthesis in a cellular context is assessed using cultured fibroblasts from healthy donors and Pompe disease patients. These cells are incubated with ¹³C-labeled glucose, and the incorporation of the labeled glucose into glycogen is measured using mass spectrometry. Treatment with this compound has been shown to significantly reduce the synthesis of new glycogen in these cells.[1]
In Vivo Validation: Preclinical Models of Pompe Disease
De Novo Glycogen Synthesis in Pompe Mouse Model: To confirm the in vivo efficacy of this compound, a metabolic tracer study is performed in a mouse model of Pompe disease (GAA knockout mice). The mice are administered an oral bolus of ¹³C₆-glucose, and the incorporation of this stable isotope into muscle glycogen is quantified. These studies have demonstrated that this compound significantly inhibits de novo glycogen synthesis in the muscle of these mice.[1]
Experimental Protocols
GYS1 Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Coupled Enzyme Assay
Principle: The activity of GYS1 is measured by quantifying the production of UDP. Pyruvate kinase (PK) phosphorylates UDP to UTP using phosphoenolpyruvate (B93156) (PEP) as the phosphate (B84403) donor, producing pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm, which is directly proportional to the GYS1 activity.
Procedure:
-
A reaction mixture is prepared containing buffer (e.g., 50 mM HEPES, pH 7.5), MgCl₂, DTT, PEP, NADH, PK, and LDH.
-
Recombinant human GYS1 enzyme and the substrate UDP-glucose are added to the mixture.
-
The reaction is initiated by the addition of the allosteric activator G6P.
-
The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
For inhibitor studies, various concentrations of this compound are pre-incubated with the GYS1 enzyme before initiating the reaction.
In Vivo De Novo Glycogen Synthesis Assay in Mice
Principle: This assay measures the rate of new glycogen synthesis in tissues by tracing the incorporation of a stable isotope-labeled glucose precursor.
Procedure:
-
Pompe disease model mice (GAA knockout) and wild-type control mice are fasted to deplete existing glycogen stores.
-
A single oral bolus of ¹³C₆-glucose is administered to the mice.
-
At various time points after administration, muscle tissue samples are collected.
-
Glycogen is extracted from the tissue samples and hydrolyzed to glucose.
-
The amount of ¹³C-labeled glucose is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
For inhibitor studies, mice are pre-treated with this compound before the administration of ¹³C₆-glucose.
Visualizing the Pathways and Comparisons
Caption: GYS1 Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for this compound Validation.
Caption: Comparison of Therapeutic Strategies for Pompe Disease.
Conclusion
This compound represents a promising and innovative approach to the treatment of Pompe disease. Its mechanism as a negative allosteric modulator of GYS1 has been robustly validated through a series of well-defined in vitro and in vivo experiments. As a substrate reduction therapy, it offers a distinct and potentially complementary strategy to the current standard of care, enzyme replacement therapy. The preclinical data demonstrating comparable efficacy to ERT and an additive effect in combination therapy highlight the significant potential of this compound to improve therapeutic outcomes for patients with Pompe disease. Further clinical investigation is warranted to fully elucidate the safety and efficacy of this novel therapeutic agent in the patient population.
References
- 1. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maze Therapeutics Presents New Preclinical Data Supporting Advancement of MZE001 as a Potential Treatment for Pompe Disease | Maze Therapeutics [ir.mazetx.com]
- 3. Maze Therapeutics Presents New Preclinical Data Supporting Advancement of MZE001 as a Potential Treatment for Pompe Disease | Maze Therapeutics [ir.mazetx.com]
Comparative Analysis of GYS1 Inhibitors in Preclinical Animal Models
For researchers and professionals in drug development, this guide provides an objective comparison of Glycogen (B147801) Synthase 1 (GYS1) inhibitors based on available preclinical data from animal models. The focus is on inhibitors with published in vivo efficacy, offering a synthesized overview of their performance and methodologies.
Glycogen Synthase 1 (GYS1) is the rate-limiting enzyme in muscle glycogen synthesis. Its inhibition is a promising therapeutic strategy for glycogen storage diseases (GSDs), such as Pompe disease, where excessive glycogen accumulation leads to cellular damage and organ dysfunction. This guide compares two distinct therapeutic modalities targeting GYS1: a small molecule inhibitor, MZ-101 (MZE001), and an antisense oligonucleotide (ASO).
Performance Comparison of GYS1 Inhibitors
The following tables summarize the quantitative data from preclinical studies of this compound and a GYS1 ASO in mouse models of Pompe disease. It is important to note that these data are from separate studies and do not represent a head-to-head comparison.
Table 1: Efficacy in Glycogen Reduction in Pompe Disease Mouse Model (Gaa-/-)
| Inhibitor | Animal Model | Tissue | Treatment Regimen | Glycogen Reduction | Citation |
| This compound | Gaa-/- mice | Quadriceps | 14 weeks administration | Up to 58% | [1] |
| GYS1 ASO#3 | Gaa-/- mice | Quadriceps | Not specified | 47% |
Table 2: Target Engagement and Mechanism of Action
| Inhibitor | Type | Mechanism of Action | Target Engagement Endpoint | Efficacy | Citation |
| This compound | Small Molecule | Non-competitive inhibition of GYS1 enzyme activity | Reduction of de novo glycogen synthesis | Significant reduction in 13C6-glucose incorporation into glycogen in muscle | [1] |
| GYS1 ASO#3 | Antisense Oligonucleotide | Degradation of GYS1 mRNA | GYS1 mRNA and protein levels | 84% downregulation of Gys1 mRNA; 98% downregulation of GYS1 protein |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing experimental outcomes.
This compound In Vivo Efficacy Study[1]
-
Animal Model: Pompe disease knockout mice (Gaa-/-).
-
Treatment: this compound was administered to the mice for a duration of 4 to 14 weeks.
-
Efficacy Assessment:
-
De Novo Glycogen Synthesis: A metabolic tracer assay using stable isotope-labeled 13C6-glucose was employed. Mice were fed the tracer for a short period, and the incorporation of 13C6-glucose into muscle glycogen was measured to quantify the rate of new glycogen synthesis.
-
Glycogen Content: Total glycogen levels in muscle tissue were quantified at the end of the treatment period.
-
GYS1 Antisense Oligonucleotide (ASO) Study
-
Animal Model: Gaa-/- mice (mouse model of Pompe disease).
-
Treatment: Three different GYS1 ASOs were administered to identify the most efficacious one.
-
Efficacy Assessment:
-
Target Knockdown: GYS1 mRNA levels in the quadriceps muscle were measured to assess the degree of target mRNA degradation. GYS1 protein levels were also quantified to confirm the reduction in enzyme expression.
-
Glycogen Clearance: The efficiency of the ASOs in clearing glycogen accumulation in the quadriceps muscle was determined.
-
Signaling Pathways and Experimental Workflow
Visual representations of the biological pathways and experimental designs provide a clearer understanding of the therapeutic approach and study conduct.
Caption: Simplified signaling pathway of GYS1 regulation and points of therapeutic intervention.
Caption: Comparative experimental workflows for in vivo efficacy assessment of GYS1 inhibitors.
Emerging GYS1-Targeted Therapies
Another promising approach in development is ABX1100 , a small interfering RNA (siRNA) therapeutic. Preclinical data in a Pompe mouse model has been mentioned in press releases, indicating durable GYS1 mRNA reduction.[2] However, detailed quantitative data and peer-reviewed publications on its in vivo efficacy in animal models are not yet publicly available, precluding a direct comparison in this guide.
Summary and Conclusion
Both small molecule inhibitors like this compound and nucleic acid-based therapies such as GYS1 ASOs have demonstrated preclinical efficacy in reducing muscle glycogen in a mouse model of Pompe disease. This compound acts by directly inhibiting the GYS1 enzyme, while ASOs work by reducing its expression. The available data suggests that both approaches can achieve significant reductions in pathological glycogen accumulation.
This guide highlights the current landscape of GYS1 inhibitors in preclinical development. As more data from ongoing and future studies, including those for emerging therapies like ABX1100, become available, a more direct and comprehensive comparison will be possible. Researchers and drug developers are encouraged to consult the primary literature for in-depth information.
References
Assessing the Translational Potential of MZ-101: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the translational potential of MZ-101, a novel small-molecule inhibitor of glycogen (B147801) synthase 1 (GYS1), for the treatment of Pompe disease. Through a detailed comparison with the current standard of care, Enzyme Replacement Therapy (ERT), and an exploration of its mechanism of action, this document serves as a valuable resource for understanding the therapeutic promise of this emerging substrate reduction therapy.
Executive Summary
This compound is an orally active and selective inhibitor of GYS1, the rate-limiting enzyme in muscle glycogen synthesis.[1] Its development is rooted in the understanding that reducing glycogen production can ameliorate the pathological glycogen accumulation characteristic of Pompe disease.[1][2] Preclinical studies have demonstrated the potential of this compound as both a monotherapy and an adjunct to ERT, showing promising results in reducing glycogen levels in muscle tissue.[1][3] This guide will delve into the available data, offering a clear comparison with existing treatments and visualizing the underlying biological pathways and experimental workflows.
Mechanism of Action: Targeting Glycogen Synthesis
In Pompe disease, a deficiency of the lysosomal enzyme acid alpha-glucosidase (GAA) leads to the accumulation of glycogen within lysosomes, causing progressive muscle damage.[1][2] this compound employs a substrate reduction strategy by directly inhibiting GYS1, thereby decreasing the synthesis of glycogen in muscle cells.[1][4] This approach is highly selective for the muscle isoform (GYS1) over the liver isoform (GYS2), which is crucial for maintaining glucose homeostasis.[1][2] Preclinical data suggests that this compound acts as a negative allosteric modulator of GYS1.[4]
Comparative Performance Data
The following tables summarize the available preclinical data for this compound, comparing its efficacy as a monotherapy and in combination with ERT.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Source |
| IC50 (GYS1 Inhibition) | 0.041 µM | Human GYS1 | [3][5][6] |
| EC50 (Glycogen Reduction) | ~500 nM | Healthy and Pompe Patient Fibroblasts | [2] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Pompe Disease
| Treatment Group | Key Findings | Source |
| This compound Monotherapy | - Reduced glycogen buildup in skeletal muscle with comparable efficacy to ERT.[1][3]- Dose-dependent reduction of glycogen in skeletal and cardiac muscle.[2][5] | [1][2][3][5] |
| ERT Monotherapy | - Standard of care, reduces glycogen accumulation.[1] | [1] |
| This compound + ERT Combination | - Additive effect, normalized muscle glycogen concentrations.[1][2][3][7] | [1][2][3][7] |
Experimental Protocols
A summary of the key experimental methodologies used to assess the translational potential of this compound is provided below.
1. GYS1 Inhibition Assay:
-
Objective: To determine the potency of this compound in inhibiting GYS1 activity.
-
Method: A high-throughput screen was performed using purified phosphorylated GYS1 in the presence of a physiological concentration of its activator, glucose-6-phosphate (G6P).[4] The inhibitory concentration (IC50) was determined by measuring the reduction in GYS1 activity across a range of this compound concentrations.[3][5][6]
2. In Vitro Glycogen Accumulation Assay:
-
Objective: To assess the effect of this compound on glycogen levels in cultured cells.
-
Method: Primary fibroblasts from healthy individuals and patients with infantile-onset Pompe disease (IOPD) were treated with varying concentrations of this compound for 7 days.[2][5] Glycogen content was then quantified to determine the effective concentration (EC50) for glycogen reduction.[2]
3. In Vivo Efficacy in Pompe Disease Mouse Model:
-
Objective: To evaluate the in vivo efficacy of this compound alone and in combination with ERT.
-
Method: A knockout mouse model of Pompe disease (GAA-KO) was used.[3][4] Mice were treated with this compound (via oral administration), ERT (alglucosidase alfa), or a combination of both for several weeks.[1][4] Muscle tissue was then analyzed for glycogen content, GYS1 activity, and other cellular and metabolic markers.[4]
Translational Potential and Future Directions
The preclinical data for this compound strongly supports its potential as a therapeutic agent for Pompe disease. Its oral bioavailability offers a significant advantage over the frequent infusions required for ERT.[1] The synergistic effect observed when combined with ERT suggests a promising path towards a more effective treatment paradigm that could potentially normalize muscle glycogen levels.[1][2][3]
A Phase 1 clinical trial for MZE001, a compound developed from the same program as this compound, has been completed in healthy volunteers and was found to be well-tolerated, with evidence of reduced glycogen levels.[7][8] The next crucial step is to evaluate the safety and efficacy of a GYS1 inhibitor in patients with Pompe disease in a Phase 2 clinical trial.[8]
Conclusion
This compound represents a promising, targeted therapeutic strategy for Pompe disease. Its distinct mechanism of action, strong preclinical efficacy, and the potential for oral administration position it as a significant advancement in the field. Further clinical investigation is warranted to fully realize its translational potential and its capacity to improve the lives of patients with Pompe disease.
References
- 1. Small-molecule inhibition of glycogen synthase 1 for the treatment of Pompe disease and other glycogen storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule inhibition of glycogen synthase I for the treatment of Pompe disease and other glycogen storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GYS1 inhibitor this compound has activity in Pompe disease models | BioWorld [bioworld.com]
- 4. Expanding therapeutic options for Pompe disease: a new small molecule inhibitor of glycogen synthase 1 (GYS1) shows preclinical promise in Pompe disease - Koch - Annals of Translational Medicine [atm.amegroups.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mazetx.com [mazetx.com]
- 8. musculardystrophyuk.org [musculardystrophyuk.org]
A Head-to-Head Comparison: MZ-101 vs. Genetic GYS1 Knockdown for Glycogen Synthase Inhibition
For researchers, scientists, and drug development professionals investigating therapeutic strategies for glycogen (B147801) storage disorders, the choice between a small-molecule inhibitor and a genetic knockdown approach for targeting Glycogen Synthase 1 (GYS1) is a critical decision. This guide provides an objective comparison of the pharmacological inhibitor MZ-101 against genetic GYS1 knockdown methods, supported by experimental data and detailed protocols.
This comparison guide delves into the mechanisms of action, presents available quantitative data from preclinical studies, and provides detailed experimental methodologies for both approaches. Visualizations of key pathways and workflows are included to facilitate a comprehensive understanding.
At a Glance: this compound vs. Genetic GYS1 Knockdown
| Feature | This compound (Pharmacological Inhibition) | Genetic GYS1 Knockdown (e.g., ASO, shRNA) |
| Mechanism of Action | Reversible, allosteric inhibition of GYS1 enzyme activity. | Reduction of GYS1 protein expression via mRNA degradation or translational repression. |
| Target Specificity | High selectivity for GYS1 over the liver isoform GYS2.[1][2] | High specificity determined by the antisense or shRNA sequence design.[3][4] |
| Mode of Delivery | Oral administration.[1][5] | Systemic (e.g., subcutaneous injection for ASOs) or viral vector-mediated delivery (for shRNA).[3] |
| Onset and Duration of Action | Rapid onset, duration dependent on pharmacokinetics. | Slower onset, requires cellular uptake and mRNA/protein turnover. Can achieve sustained long-term knockdown. |
| Reversibility | Reversible upon drug clearance. | Effectively irreversible for the lifespan of the cell (shRNA) or long-lasting (ASOs). |
| Potential Off-Target Effects | Potential for off-target binding to other proteins. Preclinical data suggests this compound is well-tolerated with no observed on-target or off-target toxicity.[6] | Potential for off-target hybridization to unintended mRNAs.[7] |
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound and genetic GYS1 knockdown in reducing glycogen levels in preclinical models of Pompe disease. It is important to note that the data for each approach are derived from separate studies and not from a direct head-to-head comparison in the same experimental setup.
Table 1: In Vitro Potency of this compound
| Compound | Target | Assay | IC50 | Reference |
| This compound | Human GYS1 | PK-LDH coupled enzyme assay | 0.041 µM | [2][8][9] |
| This compound | Human GYS2 | PK-LDH coupled enzyme assay | > 100 µM | [2] |
Table 2: In Vivo Efficacy in Pompe Disease Mouse Model (GAA-KO)
| Treatment | Method | Dosing Regimen | Tissue | Glycogen Reduction (%) | Reference |
| This compound | Oral (in diet) | 7 days | Quadriceps | Significant reduction (specific % not stated) | [5][10][11] |
| GYS1 ASO (#2) | Subcutaneous injection | 25 mg/kg, once a week for 16 weeks | Quadriceps | 58.47% | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: GYS1 signaling pathway and points of intervention.
Caption: General experimental workflows for comparing this compound and genetic knockdown.
Experimental Protocols
In Vitro GYS1 Inhibition with this compound
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on GYS1 activity.
Materials:
-
Recombinant human GYS1 and GYS2 enzymes
-
This compound (dissolved in DMSO)
-
Pyruvate kinase/lactate dehydrogenase (PK/LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
UDP-glucose
-
Glycogen
-
Glucose-6-phosphate (G6P)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
384-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the assay buffer, PK/LDH, PEP, and NADH.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Add the GYS1 or GYS2 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of UDP-glucose, glycogen, and G6P.
-
Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the rate of reaction for each this compound concentration.
-
Plot the reaction rate against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Genetic Knockdown of GYS1 using Lentiviral shRNA
Objective: To achieve stable knockdown of GYS1 expression in a target cell line.
Materials:
-
Target cells (e.g., human fibroblasts, myoblasts)
-
Lentiviral particles containing shRNA targeting GYS1 and a non-targeting control shRNA
-
Polybrene
-
Complete cell culture medium
-
Puromycin (B1679871) (or other selection antibiotic corresponding to the lentiviral vector)
-
96-well and 6-well cell culture plates
-
Reagents for qRT-PCR and Western blotting
Procedure:
-
Transduction:
-
Plate target cells in a 96-well plate and grow to 50-70% confluency.
-
On the day of transduction, replace the medium with fresh medium containing Polybrene (e.g., 8 µg/mL).
-
Add the lentiviral particles (at various multiplicities of infection, MOIs) to the cells.
-
Incubate for 24-48 hours.
-
-
Selection:
-
Replace the virus-containing medium with fresh medium containing the appropriate concentration of puromycin to select for transduced cells.
-
Continue to culture the cells in the selection medium, replacing it every 2-3 days, until non-transduced control cells are eliminated.
-
-
Expansion and Validation:
-
Expand the puromycin-resistant cell pools.
-
Validate the knockdown of GYS1 at both the mRNA level (qRT-PCR) and protein level (Western blotting).
-
Measurement of Cellular Glycogen Content
Objective: To quantify the amount of glycogen in cell lysates or tissue homogenates.
Materials:
-
Cell or tissue samples
-
Amyloglucosidase
-
Glucose oxidase
-
Horseradish peroxidase
-
A suitable colorimetric or fluorometric substrate (e.g., o-dianisidine, Amplex Red)
-
Glycogen standard
-
Assay buffer (e.g., 0.1 M sodium acetate, pH 4.5)
-
96-well microplate
-
Plate reader
Procedure:
-
Sample Preparation:
-
For cells, wash with PBS, lyse in water by sonication or freeze-thaw cycles, and boil to inactivate endogenous enzymes.
-
For tissues, homogenize in water and boil.
-
Centrifuge the lysates/homogenates to pellet insoluble material.
-
-
Glycogen Hydrolysis:
-
In a 96-well plate, add the supernatant from the prepared samples and a serial dilution of the glycogen standard.
-
Add amyloglucosidase to each well to digest the glycogen into glucose. Incubate at 37°C for 1-2 hours.
-
-
Glucose Detection:
-
Prepare a reaction mix containing glucose oxidase, horseradish peroxidase, and the chromogenic/fluorogenic substrate in an appropriate buffer.
-
Add the reaction mix to each well.
-
Incubate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the glycogen concentration in the samples by comparing their readings to the standard curve.
-
Normalize the glycogen content to the total protein concentration of the sample.
-
Conclusion
Both the small-molecule inhibitor this compound and genetic knockdown strategies offer effective means of reducing GYS1 activity and glycogen accumulation. This compound provides a reversible and orally available option with high selectivity, making it a promising therapeutic candidate.[1][5] Genetic knockdown, through tools like ASOs and shRNA, allows for highly specific and sustained reduction of GYS1 expression, serving as an invaluable research tool and a potential therapeutic modality.[3][4] The choice between these approaches will depend on the specific research question or therapeutic goal, balancing the need for reversibility, duration of effect, and mode of delivery. The preclinical data, while not from direct comparative studies, suggest that both approaches can significantly ameliorate the pathological glycogen storage associated with diseases like Pompe disease. Further head-to-head studies will be crucial for a definitive comparison of their efficacy and long-term safety profiles.
References
- 1. Small-molecule inhibition of glycogen synthase 1 for the treatment of Pompe disease and other glycogen storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule inhibition of glycogen synthase I for the treatment of Pompe disease and other glycogen storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Skeletal muscle effects of antisense oligonucleotides targeting glycogen synthase 1 in a mouse model of Pompe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule inhibition of glycogen synthase I reduces muscle glycogen content and improves biomarkers in a mouse model of Pompe disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mazetx.com [mazetx.com]
- 7. escholarship.org [escholarship.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
GYS1 Inhibition: A Comparative Guide to Substrate Reduction Therapy for Glycogen Storage Disorders
For researchers, scientists, and drug development professionals, this guide provides a comprehensive literature review and comparison of Glycogen (B147801) Synthase 1 (GYS1) inhibitors as a potential therapeutic strategy for glycogen storage disorders (GSDs). By targeting the key enzyme in glycogen synthesis, these inhibitors offer a promising substrate reduction therapy approach to mitigate the pathological glycogen accumulation that characterizes many GSDs.
This guide details the current landscape of GYS1 inhibitors, presenting quantitative data on their efficacy, selectivity, and preclinical validation. It also provides detailed experimental protocols for key assays and visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of this emerging therapeutic modality.
Comparison of GYS1 Inhibitors
The development of potent and selective GYS1 inhibitors is an active area of research. Several small molecules and antisense oligonucleotides have shown promise in preclinical studies. Below is a comparison of notable GYS1 inhibitors based on available data.
| Inhibitor Class | Specific Compound(s) | Target GSD(s) | Potency (IC50) | Selectivity (GYS1 vs. GYS2) | In Vivo Efficacy Highlights | Reference(s) |
| Small Molecule | MZ-101 (Maze Therapeutics) | Pompe Disease (GSD II) | 0.041 µM (human GYS1) | >2400-fold vs. GYS2 (>100 µM) | Reduced glycogen in a dose-dependent manner in skeletal and cardiac muscle in a Pompe disease mouse model.[1] | [1][2] |
| Small Molecule | Unnamed Pyrazole Analog | General GSDs | ~300-fold more potent than H23 | Data not available | Preclinical data not yet published. | [3] |
| Small Molecule | H23 (Substituted Imidazole) | General GSDs | 161 µM (human GYS1) | Data not available | Proof-of-concept inhibitor. | [3] |
| Small Molecule | Unnamed Compound (Maze Therapeutics Patent) | Pompe Disease, Cancer | 0.002 µM (human GYS1) | >50,000-fold vs. GYS2 (>100 µM) | Suppressed GYS1 activity in human cervical cancer cells (IC50 = 0.04 µM). In vivo data for GSD models not specified in the patent abstract. | |
| Antisense Oligonucleotide (ASO) | Gys1-ASO | Lafora Disease | Not applicable (mechanism is mRNA degradation) | Specific to Gys1 mRNA | Prevented Lafora body formation in young mice and halted their accumulation in older mice. Reduced glycogen aggregation and epileptiform discharges.[4][5] | [4][5] |
GYS1 Signaling Pathway and Regulation
Glycogen synthase 1 (GYS1) is the rate-limiting enzyme in muscle glycogen synthesis.[6] Its activity is tightly regulated by a complex signaling network involving phosphorylation and allosteric regulation. Understanding this pathway is crucial for the rational design and application of GYS1 inhibitors.
Experimental Workflow for GYS1 Inhibitor Development
The discovery and validation of novel GYS1 inhibitors typically follow a multi-step experimental workflow, from initial high-throughput screening to in vivo efficacy studies.
Experimental Protocols
High-Throughput Screening (HTS) for GYS1 Inhibitors using a Bioluminescent Cellular Glycogen Assay
This protocol is adapted from a method developed for quantifying cellular glycogen levels and can be optimized for HTS of GYS1 inhibitors.[7]
Objective: To identify compounds that inhibit GYS1 activity by measuring changes in cellular glycogen levels in a high-throughput format.
Materials:
-
HeLa cells (or other suitable cell line)
-
Glucose-free DMEM
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
384-well plates
-
Compound library
-
Glucoamylase
-
Glucose Assay Kit (e.g., Promega Glucose-Glo™ Assay)
-
Lysis buffer
Procedure:
-
Cell Seeding: Seed HeLa cells in 384-well plates at an appropriate density and allow them to adhere overnight.
-
Glycogen Depletion: Replace the growth medium with glucose-free DMEM supplemented with FBS and Penicillin-Streptomycin and incubate for 12-24 hours to deplete endogenous glycogen stores.
-
Compound Treatment and Glucose Repletion:
-
Add compounds from the library to the wells at the desired final concentration.
-
Replace the glucose-free medium with a medium containing glucose to initiate glycogen synthesis.
-
Incubate for a defined period (e.g., 24 hours).
-
-
Cell Lysis: Wash the cells with PBS and then lyse the cells using a suitable lysis buffer.
-
Glycogen Digestion: Treat the cell lysates with glucoamylase to break down glycogen into glucose.
-
Glucose Quantification: Use a commercial glucose detection kit (e.g., Glucose-Glo™) to measure the amount of glucose in each well. The luminescent signal is proportional to the amount of glycogen.
-
Data Analysis: Normalize the data to controls (vehicle-treated wells) and identify compounds that significantly reduce the luminescent signal, indicating inhibition of glycogen synthesis.
GYS1 Enzyme Activity Assay (Radiolabeled)
This is a classic and highly sensitive method for directly measuring GYS1 enzyme activity.[8]
Objective: To determine the inhibitory potential of a compound on GYS1 activity by measuring the incorporation of radiolabeled glucose into glycogen.
Materials:
-
Purified recombinant human GYS1
-
[¹⁴C]-UDP-glucose (radiolabeled substrate)
-
Unlabeled UDP-glucose
-
Glycogen (as a primer)
-
Assay buffer (containing Tris-HCl, EDTA, DTT)
-
Glucose-6-phosphate (G6P, allosteric activator)
-
Inhibitor compound
-
Ethanol (B145695) (70%)
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, glycogen, G6P, and the inhibitor compound at various concentrations.
-
Enzyme Addition: Add purified GYS1 to the reaction mixture and pre-incubate for a short period.
-
Initiation of Reaction: Start the reaction by adding a mixture of unlabeled UDP-glucose and [¹⁴C]-UDP-glucose.
-
Incubation: Incubate the reaction at 30°C for a specific time (e.g., 10-30 minutes).
-
Termination of Reaction: Stop the reaction by spotting the reaction mixture onto filter paper and immersing it in ice-cold 70% ethanol. This precipitates the glycogen along with the incorporated [¹⁴C]-glucose.
-
Washing: Wash the filter papers multiple times with 70% ethanol to remove unincorporated [¹⁴C]-UDP-glucose.
-
Scintillation Counting: Place the dried filter papers in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the GYS1 activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Quantification of Glycogen in Muscle Tissue
This protocol describes a common method for measuring glycogen content in tissue samples from in vivo studies.
Objective: To quantify the amount of glycogen in muscle tissue to assess the in vivo efficacy of GYS1 inhibitors.
Materials:
-
Frozen muscle tissue samples
-
KOH (30%)
-
Ethanol (70% and 95%)
-
H₂SO₄ (0.2 M)
-
Phenol (B47542) (5%)
-
Concentrated H₂SO₄
-
Spectrophotometer
Procedure:
-
Tissue Homogenization and Digestion:
-
Weigh the frozen muscle tissue.
-
Add 30% KOH and heat at 100°C until the tissue is dissolved to digest the tissue and solubilize the glycogen.
-
-
Glycogen Precipitation:
-
Cool the samples and precipitate the glycogen by adding 95% ethanol and incubating at -20°C overnight.
-
Centrifuge the samples to pellet the glycogen.
-
-
Glycogen Washing: Wash the glycogen pellet with 70% ethanol to remove impurities.
-
Glycogen Hydrolysis:
-
Resuspend the pellet in water.
-
Hydrolyze the glycogen to glucose by adding H₂SO₄ and heating.
-
-
Colorimetric Quantification (Phenol-Sulfuric Acid Method):
-
Take an aliquot of the hydrolyzed sample.
-
Add 5% phenol followed by concentrated H₂SO₄ (this reaction is highly exothermic).
-
Allow the samples to cool.
-
Measure the absorbance at 490 nm using a spectrophotometer.
-
-
Data Analysis: Create a standard curve using known concentrations of glucose. Use the standard curve to determine the glucose concentration in the samples, which corresponds to the glycogen content of the original tissue sample. Express the results as mg of glycogen per gram of tissue.
Conclusion
The development of GYS1 inhibitors represents a promising therapeutic avenue for a range of glycogen storage disorders. Substrate reduction therapy by targeting GYS1 has shown significant preclinical efficacy, particularly for Pompe disease and Lafora disease. The availability of potent and selective small molecules like this compound and the advancement of ASO technology are driving this field forward. Continued research to identify and characterize new GYS1 inhibitors with diverse chemical scaffolds and improved pharmacological properties is essential. The experimental protocols and workflows outlined in this guide provide a framework for the continued discovery and validation of these potentially life-changing therapies.
References
- 1. Small molecule inhibition of glycogen synthase I for the treatment of Pompe disease and other glycogen storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and development of small-molecule inhibitors of glycogen synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gys1 Antisense Therapy Prevents Disease-Driving Aggregates and Epileptiform Discharges in a Lafora Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gys1 antisense therapy rescues neuropathological bases of murine Lafora disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are GYS1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Radiochemical Assessment of Glycogen Synthase Enzyme Activity in Animal Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of MZ-101
For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of MZ-101, a potent and selective small-molecule glycogen (B147801) synthase 1 (GYS1) inhibitor. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
I. Understanding this compound: Chemical and Safety Profile
This compound, with the chemical formula C25H28FN5O2 and a molecular weight of 449.52, is an orally active compound used in research to study GYS1-mediated diseases.[1][2][3] While specific hazard information is detailed in the Safety Data Sheet (SDS), it is prudent to handle this compound with care, assuming it may present potential health risks upon exposure. For research use only, this product has not been fully validated for medical applications.[4]
Key Chemical Data:
| Property | Value |
| Chemical Name | (2S,4R)-1-(2-(1H-1,2,3-triazol-5-yl)acetyl)-4-fluoro-N-((S)-(4-isopropylphenyl)(phenyl)methyl)pyrrolidine-2-carboxamide |
| CAS Number | 2839908-40-4 |
| Molecular Formula | C25H28FN5O2 |
| Molecular Weight | 449.52 g/mol |
| Appearance | To be determined (often a powder) |
| Solubility | Soluble in DMSO (100 mg/mL) |
II. Personal Protective Equipment (PPE) and Safety Precautions
Before handling or disposing of this compound, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing is required.
-
Respiratory Protection: If handling the powder outside of a fume hood, a NIOSH-approved respirator may be necessary.
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
III. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the essential steps for the safe disposal of this compound waste. This includes unused product, contaminated materials, and solutions.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste at the source is the most critical step.
-
Solid Waste:
-
Place unused or expired this compound powder, along with any contaminated items such as weighing paper, gloves, and pipette tips, into a designated, labeled, and sealable hazardous waste container.
-
This container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect solutions containing this compound (e.g., in DMSO) in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Sharps Waste:
-
Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[5]
-
Step 2: Labeling of Waste Containers
All waste containers must be clearly and accurately labeled.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and solvent (for liquid waste)
-
The primary hazard(s) (e.g., "Toxic," "Irritant" - as indicated in the SDS)
-
The date of accumulation
-
Step 3: Storage of Chemical Waste
Store the hazardous waste containers in a designated, secure area.
-
The storage area should be well-ventilated and away from general laboratory traffic.
-
Ensure containers are sealed to prevent leaks or spills.
-
Do not store waste for an extended period; follow your institution's guidelines for waste pickup.
Step 4: Arrange for Professional Disposal
Hazardous chemical waste must be disposed of through a licensed and approved waste disposal vendor.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[6]
IV. Experimental Workflow and Disposal Logic
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for this compound waste segregation and disposal.
V. Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Contain: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.
-
Clean-up:
-
Wear appropriate PPE.
-
For a small powder spill, carefully wipe it up with a damp cloth to avoid creating dust.
-
For a liquid spill, cover with an absorbent material, allow it to soak up the liquid, and then carefully scoop the material into a hazardous waste container.
-
-
Decontaminate: Clean the spill area with soap and water or another appropriate decontaminating agent.
-
Dispose: All materials used for clean-up must be disposed of as hazardous waste.
By adhering to these detailed procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and the official Safety Data Sheet for this compound before handling or disposal.
References
Personal protective equipment for handling MZ-101
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of MZ-101, a potent small molecule inhibitor of Glycogen synthase 1 (GYS1). Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general best practices for handling potent research chemicals should be strictly followed. The following recommendations are based on standard laboratory safety protocols.
Summary of Potential Hazards (Assumed):
| Hazard Class | Pictogram | Signal Word | Hazard Statement | Precautionary Statement |
| Acute Toxicity (Oral) |
| Danger | H301: Toxic if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P330: Rinse mouth. P405: Store locked up. P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |
| Skin Corrosion/Irritation |
| Warning | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. |
| Serious Eye Damage/Irritation |
| Warning | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in powder form or in solution.
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile Gloves | Chemical-resistant, disposable. Double-gloving is recommended. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory Coat | Fully buttoned, with long sleeves. |
| Respiratory Protection | Fume Hood or Certified Respirator | A fume hood should always be used when handling the solid compound. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required. |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate-sized sterile, conical tube with a screw cap
-
Vortex mixer
-
Pipettors and sterile pipette tips
Procedure:
-
Preparation:
-
Don all required PPE: double nitrile gloves, safety glasses with side shields, and a lab coat.
-
Perform all operations within a certified chemical fume hood.
-
Ensure all materials are clean and readily accessible.
-
-
Weighing the Compound:
-
Tare the analytical balance with a clean weighing paper or boat.
-
Carefully weigh the desired amount of this compound solid using a clean spatula. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 449.52 g/mol ), weigh out 4.4952 mg.
-
Record the exact weight.
-
-
Solubilization:
-
Carefully transfer the weighed this compound powder into the sterile conical tube.
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Secure the cap tightly on the conical tube.
-
-
Dissolution and Storage:
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be required to aid dissolution.
-
Clearly label the tube with the compound name (this compound), concentration (10 mM in DMSO), date of preparation, and your initials.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage, as recommended by the supplier.
-
Operational and Disposal Plans
Handling Workflow:
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan:
-
Solid Waste: All disposable materials that have come into contact with this compound, including weighing paper, pipette tips, and contaminated gloves, must be disposed of in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and any solvents used for decontamination should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
Decontamination: All non-disposable glassware and equipment should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol), followed by a thorough wash with soap and water. The solvent rinsate should be collected as hazardous liquid waste.
-
Spill Response:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
By strictly adhering to these guidelines, you can minimize the risks associated with handling this compound and ensure a safe and productive research environment. Always consult your institution's specific safety protocols and the most up-to-date Safety Data Sheet for any chemical you are working with.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
